2-(3-(Bromomethyl)phenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438944 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118647-53-3 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(3-(Bromomethyl)phenyl)acetic acid, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. As a senior application scientist, this document aims to deliver not only technical data but also practical insights into its reactivity and utility, particularly in the burgeoning field of targeted protein degradation.
Core Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid containing a reactive benzylic bromide moiety. This unique combination of functional groups makes it a valuable intermediate for introducing a phenylacetic acid motif with a handle for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 118647-53-3 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 341 °C (predicted) | [1] |
| Density | 1.565 g/cm³ (predicted) | [1] |
| pKa | 4.22 ± 0.10 (predicted) | [1] |
| SMILES | O=C(O)Cc1cccc(c1)CBr |
Synthesis of this compound: A Mechanistic Approach
The most common and industrially scalable method for the synthesis of this compound is through the radical bromination of 2-(3-methylphenyl)acetic acid (3-tolylacetic acid). This reaction proceeds via a free-radical chain mechanism, where the benzylic position is selectively halogenated due to the resonance stabilization of the resulting benzylic radical.
Reaction Mechanism: Free-Radical Bromination
The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux or photochemical initiation.
Diagram 1: Mechanism of Benzylic Bromination
Caption: Free-radical chain mechanism of benzylic bromination.
Experimental Protocol (Adapted from a similar synthesis of the para-isomer)
-
Materials: 2-(3-methylphenyl)acetic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and chlorobenzene.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2-(3-methylphenyl)acetic acid in chlorobenzene.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to 80-90 °C under incandescent light to initiate the reaction. An exotherm may be observed.
-
Maintain the temperature and stir for 6-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with cold chlorobenzene and then water to remove succinimide.
-
Dry the white solid under vacuum to yield this compound.
-
-
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance of the product spot on a TLC plate. The purity of the final product can be assessed by HPLC and its identity confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
~7.2-7.4 ppm (multiplet, 4H): Aromatic protons. The meta-substitution pattern will lead to a complex multiplet.
-
4.5 ppm (singlet, 2H): Methylene protons of the bromomethyl group (-CH₂Br).
-
3.6 ppm (singlet, 2H): Methylene protons of the acetic acid group (-CH₂COOH).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~177 ppm: Carbonyl carbon of the carboxylic acid.
-
~138-140 ppm: Quaternary aromatic carbons.
-
~128-132 ppm: Aromatic CH carbons.
-
~40 ppm: Methylene carbon of the acetic acid group.
-
~33 ppm: Methylene carbon of the bromomethyl group.
Reactivity and Applications in Drug Development
The chemical utility of this compound stems from its two distinct functional groups. The carboxylic acid allows for amide bond formation, esterification, and other related transformations. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions.
Reactivity of the Benzylic Bromide
The benzylic bromide is highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate in an Sₙ1 reaction or the favorable transition state in an Sₙ2 reaction. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.
Diagram 2: Reactivity of this compound
Caption: Key reactions of this compound.
Application in PROTAC Synthesis
A significant application of derivatives of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The derivative, 2-(3-(aminomethyl)phenyl)acetic acid, serves as a rigid linker in the synthesis of PROTACs. For instance, it has been utilized in the development of a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP), which are implicated in cancer immunotherapy.[2]
Diagram 3: Role in PROTAC Assembly
Caption: Synthesis and mechanism of action of a PROTAC utilizing a linker derived from this compound.
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecules with diverse functionalities. The demonstrated application of its derivatives as rigid linkers in the development of PROTACs highlights its contemporary relevance in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in their respective fields.
References
Sources
An In-Depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-(Bromomethyl)phenyl)acetic acid (CAS Number: 118647-53-3), a versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol, explores its reactivity and potential applications, and discusses its relevance in the context of pharmaceutical impurities.
Core Compound Properties and Specifications
This compound is a substituted phenylacetic acid derivative featuring a reactive bromomethyl group at the meta position. This unique arrangement of a carboxylic acid and a benzylic bromide makes it a valuable intermediate for the synthesis of complex organic molecules.
| Property | Value | Source(s) |
| CAS Number | 118647-53-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉BrO₂ | [1][4][5] |
| Molecular Weight | 229.07 g/mol | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-(Bromomethyl)phenylacetic acid, Benzeneacetic acid, 3-(bromomethyl)- | [3][5] |
| Appearance | White to off-white solid (expected) | N/A |
| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere, typically at 2-8°C. | [2] |
Strategic Synthesis: A Detailed Experimental Protocol
The synthesis of this compound is most effectively achieved through the free-radical bromination of the corresponding 2-(3-methylphenyl)acetic acid (also known as m-tolylacetic acid). The following protocol is adapted from established procedures for the analogous para-isomer and represents a robust method for laboratory-scale synthesis.
Causality of Experimental Choices:
-
Starting Material: 2-(3-Methylphenyl)acetic acid is the logical precursor, as the methyl group provides a site for selective benzylic bromination without affecting the carboxylic acid moiety.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) is a common and effective thermal radical initiator. Upon heating, it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, inert solvent like chlorobenzene is selected for its high boiling point, which is necessary to initiate the decomposition of AIBN and drive the reaction to completion. It also helps to solubilize the starting material.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the consumption of the starting material and the formation of the product.
-
Work-up and Purification: The work-up procedure is designed to remove the succinimide byproduct and any remaining reagents. The product is then isolated by filtration and can be further purified by recrystallization if necessary.
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-(3-methylphenyl)acetic acid (1 equivalent), chlorobenzene (3-4 volumes), N-bromosuccinimide (1.1-1.3 equivalents), and azobisisobutyronitrile (0.02-0.05 equivalents).
-
Reaction Execution: Begin mechanical stirring and heat the mixture to approximately 85°C. An exotherm may be observed, raising the temperature to around 110°C. Maintain the reaction temperature between 90-110°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid will precipitate out of the solution.
-
Purification: Filter the crude product and wash the filter cake thoroughly with water to remove succinimide and other water-soluble impurities. Dry the resulting white to off-white solid under vacuum to yield this compound. The purity is typically high, but recrystallization from a suitable solvent like toluene can be performed if necessary.
Analytical Characterization (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A singlet corresponding to the two protons of the benzylic methylene group (CH₂Br) is expected around δ 4.5 ppm.
-
A singlet for the two protons of the acetic acid methylene group (CH₂COOH) should appear around δ 3.6 ppm.
-
The aromatic protons will present as a multiplet in the region of δ 7.2-7.4 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) will be observed, typically downfield (>10 ppm), and its position can be concentration-dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected around δ 175-180 ppm.
-
The benzylic carbon (CH₂Br) should appear around δ 33-35 ppm.
-
The acetic acid methylene carbon (CH₂COOH) is anticipated around δ 40-42 ppm.
-
Aromatic carbons will be in the typical range of δ 125-140 ppm.
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺. A characteristic fragmentation pattern would involve the loss of the bromine atom (-Br), the carboxylic acid group (-COOH), and the entire acetic acid moiety (-CH₂COOH). The benzylic cation resulting from the loss of Br would be a prominent peak.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.
-
The C-Br stretching vibration will be present in the fingerprint region, typically around 600-700 cm⁻¹.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from its two distinct reactive centers: the carboxylic acid and the benzylic bromide.
Reactivity Profile:
Caption: Reactivity map of this compound.
Applications as a Building Block:
-
Alkylation of Heterocycles: The benzylic bromide is an excellent electrophile for the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, indoles) and the S-alkylation of sulfur-containing heterocycles (e.g., thiophenes, thiazoles). This is a common strategy in medicinal chemistry to introduce a phenylacetic acid moiety, which can mimic a phosphate group or interact with specific binding pockets in proteins.
-
Synthesis of PROTAC Linkers: While direct evidence for this specific molecule is limited, the related 2-(3-(aminomethyl)phenyl)acetic acid is used as a linker in Proteolysis Targeting Chimeras (PROTACs). This compound can serve as a precursor to such amino-functionalized linkers through substitution with an appropriate nitrogen nucleophile.
-
Ester and Amide Derivatives: The carboxylic acid group can be readily converted into a wide range of esters and amides. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is a crucial aspect of drug design.
-
Formation of Fused Ring Systems: Through intramolecular reactions, this building block can be used to construct fused heterocyclic systems, which are common scaffolds in many biologically active molecules.
Relevance to Pharmaceutical Impurities: The Case of Zomepirac
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that is structurally a pyrrole-substituted phenylacetic acid.[6] Although not definitively documented as a process impurity, this compound could plausibly arise as an impurity in the synthesis of Zomepirac or its analogues under certain conditions.
Potential Formation Pathway:
If the synthesis of a Zomepirac analogue were to start from 2-(3-methylphenyl)acetic acid or a derivative thereof, incomplete reaction or side reactions during a bromination step could lead to the formation of this compound as a residual impurity. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.
Safety, Handling, and Storage
As with all benzylic bromides, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to store under an inert atmosphere.[2]
-
In case of exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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Pharmaffiliates. Zomepirac-impurities. [Link]
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001CHEMICAL. CAS No. 118647-53-3, this compound. [Link]
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Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. [Link]
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PharmaCompass. Zomepirac | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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PMC. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]
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PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 118647-53-3|this compound|BLD Pharm [bldpharm.com]
- 3. 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3 | AChemBlock [achemblock.com]
- 5. 3-(Bromomethyl)phenylacetic acid | 118647-53-3 [chemicalbook.com]
- 6. Buy Zomepirac sodium salt | 64092-48-4 [smolecule.com]
An In-depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid for Researchers and Drug Development Professionals
Core Compound Analysis
2-(3-(Bromomethyl)phenyl)acetic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the field of organic synthesis and drug discovery. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures.
Molecular Profile
A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. The key molecular identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 118647-53-3 | [1] |
| IUPAC Name | This compound | |
| Appearance | Off-white to white solid | |
| Purity | Typically ≥95% |
Synthesis Protocol: From Bench to Scale
The reliable synthesis of this compound is crucial for its utilization in research and development. The following protocol outlines a common and effective method for its preparation starting from 2-(m-tolyl)acetic acid via a free-radical bromination reaction. This method is chosen for its relatively high yield and straightforward execution.
Causality of Experimental Choices
The selection of reagents and conditions is paramount for a successful synthesis. N-Bromosuccinimide (NBS) is employed as the brominating agent due to its ability to provide a low, steady concentration of bromine, which is essential for selective benzylic bromination over aromatic ring bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to initiate the reaction, often in a non-polar solvent like chloroform or carbon tetrachloride to facilitate the radical chain mechanism. The reaction is generally carried out under reflux to provide the necessary thermal energy for radical formation.
Step-by-Step Experimental Protocol[2]
Materials:
-
2-(m-tolyl)acetic acid
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid in chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (typically 1.05-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction and Washing: Dissolve the residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.
-
Acidification and Isolation: Acidify the aqueous layer with 2M hydrochloric acid to a pH of less than 2. This will precipitate the product.
-
Final Extraction and Drying: Extract the acidified aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound stems from its ability to serve as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations.
Phenylacetic acid derivatives are integral components of numerous pharmaceuticals.[2][3] While specific, publicly available examples of marketed drugs derived directly from this compound are not readily found, its structural motif is highly relevant. For instance, its amine-derivatized counterpart, 2-(3-(aminomethyl)phenyl)acetic acid, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are an emerging therapeutic modality designed to selectively degrade target proteins implicated in disease.
The general class of substituted phenylacetic acids is a cornerstone in medicinal chemistry, with applications including the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5] The ability to functionalize the phenyl ring allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and appropriate protective clothing.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Logical Relationship Diagram for Safety and Handling
Caption: Logical relationship between hazard identification, PPE, handling, and emergency procedures.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined properties, accessible synthesis, and reactive handles make it an important tool in the synthesis of novel bioactive molecules. Adherence to strict safety protocols is essential for its handling. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.
References
-
001CHEMICAL. This compound. Available at: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
-
MDPI. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-(3-(Bromomethyl)phenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(3-(bromomethyl)phenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction: The Significance of this compound
This compound, with CAS Registry Number 118647-53-3, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a carboxylic acid moiety that allows for a wide range of chemical transformations, including esterification and amidation. This dual reactivity makes it a versatile building block for the synthesis of more complex molecular architectures.
The phenylacetic acid scaffold itself is a common motif in a variety of therapeutic agents.[4] The introduction of a bromomethyl group at the meta-position provides a strategic handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Retrosynthetic Analysis and Pathway Selection
A logical and efficient retrosynthetic analysis of this compound points to 3-methylphenylacetic acid as the ideal starting material. This precursor is commercially available and relatively inexpensive. The key transformation is the selective bromination of the benzylic methyl group.
Caption: Retrosynthetic approach for this compound.
The most common and effective method for this transformation is a free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. This pathway is favored due to its selectivity for the benzylic position over aromatic bromination and its generally high yields.
Mechanistic Insights: Free-Radical Bromination
The conversion of 3-methylphenylacetic acid to this compound proceeds via a well-established free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.
Caption: Simplified mechanism of free-radical bromination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating or exposure to light. This generates highly reactive radicals.
-
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 3-methylphenylacetic acid. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of NBS with trace amounts of HBr) to yield the desired product and a new bromine radical, which can then continue the chain reaction.
-
Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product.
Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination and is optimized for the synthesis of this compound.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylphenylacetic acid | 150.17 | 10.0 g | 0.0666 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 0.0697 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.16 g | 0.00066 |
| Chlorobenzene | 112.56 | 100 mL | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Light source (e.g., a 100W incandescent lamp)
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 3-methylphenylacetic acid (10.0 g, 0.0666 mol) and chlorobenzene (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Add N-bromosuccinimide (12.4 g, 0.0697 mol) and benzoyl peroxide (0.16 g, 0.00066 mol) to the flask.
-
Begin stirring the reaction mixture and gently heat it to 85-90 °C using a heating mantle.
-
Position a light source to illuminate the reaction flask to facilitate the initiation of the radical reaction.
-
Maintain the reaction at 90-110 °C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold water to remove any remaining succinimide.
-
Dry the collected solid under vacuum to obtain this compound.
Characterization and Expected Results
The final product should be a white to off-white solid. The expected yield for this reaction is typically in the range of 85-95%.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉BrO₂[1][3] |
| Molecular Weight | 229.07 g/mol [1][3] |
| CAS Number | 118647-53-3[1][2] |
| Appearance | White to off-white solid |
The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC), and its identity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce its shock sensitivity.
-
Chlorobenzene: A flammable and toxic solvent. All manipulations should be carried out in a well-ventilated fume hood.
-
Free-radical reactions: Can be exothermic. Careful temperature control is crucial to prevent runaway reactions.
Conclusion
The synthesis of this compound via the free-radical bromination of 3-methylphenylacetic acid is a robust and efficient method. This guide provides a detailed and practical framework for its successful implementation in a laboratory setting. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol, researchers can reliably produce this valuable chemical intermediate for their synthetic endeavors.
References
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- AChemBlock. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3.
- BLDpharm. 118647-53-3|this compound.
- Google Patents. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
- 001CHEMICAL. CAS No. 118647-53-3, this compound.
- Sunway Pharm Ltd. 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3.
- Human Metabolome Database. Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222).
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- 1. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3 | AChemBlock [achemblock.com]
- 2. 118647-53-3|this compound|BLD Pharm [bldpharm.com]
- 3. 001chemical.com [001chemical.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]
2-(3-(Bromomethyl)phenyl)acetic acid structural analogs
An In-Depth Technical Guide to the Synthesis and Application of 2-(3-(Bromomethyl)phenyl)acetic Acid Structural Analogs
Abstract
The 2-phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The introduction of a reactive bromomethyl group, as seen in this compound, transforms this simple scaffold into a versatile platform for the synthesis of diverse structural analogs. This guide provides an in-depth exploration of this platform, detailing the synthesis of the core molecule, strategies for structural diversification, and applications in drug discovery. We delve into the mechanistic rationale behind key synthetic transformations and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
The Core Scaffold: Synthesis and Reactivity of this compound
The strategic importance of this compound lies in its dual functionality: a carboxylic acid moiety amenable to standard transformations and a highly reactive benzylic bromide handle. The synthesis of this core scaffold typically begins with the commercially available 2-(3-methylphenyl)acetic acid.
Synthesis via Selective Benzylic Bromination
The conversion of the benzylic methyl group to a bromomethyl group is most effectively achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1] This method offers high selectivity for the benzylic position over other potentially reactive sites, such as the aromatic ring or the alpha-carbon of the acetic acid moiety.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over molecular bromine (Br₂) for this transformation.[1][2] Its primary role is to provide a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction. This low concentration is critical to favor the radical substitution pathway at the benzylic position while suppressing competitive and undesirable electrophilic addition to the aromatic ring.[3]
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radical (Br•) that starts the chain reaction. This is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (irradiation with light).[4][5]
-
Solvent: Anhydrous non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are traditionally used to ensure the radical mechanism is favored.[4][5] However, due to the toxicity of CCl₄, greener alternatives like acetonitrile or even aqueous systems are being explored.[6] Maintaining anhydrous conditions is crucial, as water can hydrolyze the NBS and the desired product.
The Free-Radical Chain Mechanism
The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism involving three distinct stages: initiation, propagation, and termination. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring, is the key driver for the reaction's selectivity.[7]
Caption: Free-radical chain mechanism of benzylic bromination.
Strategies for Generating Structural Analogs
The power of this compound lies in its utility as a starting point for creating vast libraries of analogs. This process, often referred to as "scaffold morphing" or "scaffold decoration," involves targeted modifications at its two primary reactive sites.[8]
Caption: Diversification strategies for the core scaffold.
Modification at the Carboxylic Acid Moiety
The carboxylic acid group is a classic handle for modification.
-
Esterification and Amidation: Converting the acid to esters or amides is a common strategy to modulate physicochemical properties like lipophilicity, solubility, and metabolic stability. This can also transform the molecule into a prodrug.[9]
-
Bioisosteric Replacement: In many NSAIDs, the free carboxylic acid is responsible for gastrointestinal side effects.[10] Replacing this group with acidic bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, can mitigate this toxicity while retaining or enhancing anti-inflammatory activity.[10]
Nucleophilic Displacement of the Benzylic Bromide
The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution (typically SN2), allowing for the introduction of a wide array of functional groups. This is the primary route to significant structural diversity.
-
Amine Analogs: Reaction with primary or secondary amines yields aminomethyl derivatives. This is a particularly valuable transformation, as the resulting 2-(3-(aminomethyl)phenyl)acetic acid structures are key components in PROTAC (Proteolysis Targeting Chimera) linkers and other advanced therapeutic modalities.[11]
-
Ether and Thioether Analogs: Reaction with alcohols, phenols, or thiols introduces ether or thioether linkages, enabling the exploration of new chemical space and interactions with biological targets.
-
Other Nucleophiles: A wide range of other nucleophiles, including azide, cyanide, and acetylides, can be used to install diverse functionalities for further elaboration or to act as pharmacophores themselves.
Applications in Drug Discovery and Development
Structural analogs derived from this compound have found applications across multiple therapeutic areas, leveraging the privileged nature of the phenylacetic acid scaffold.
| Therapeutic Area | Target Class/Mechanism | Example Analog Strategy |
| Inflammation | Cyclooxygenase (COX) Enzymes | Modification of the carboxylic acid to reduce GI toxicity; used as intermediates for NSAIDs like Diclofenac and Ibuprofen.[10][12] |
| Oncology | Carbonic Anhydrase (CA) Inhibitors | Hybrid molecules linking a CA-inhibiting moiety (e.g., coumarin) to an NSAID scaffold via the benzylic position.[12][13] |
| Neurodegenerative Disease | γ-Secretase Modulators (GSMs) | Phenylacetic acid serves as a core scaffold; modifications at the benzylic position tune potency and brain penetration for Alzheimer's treatment.[14] |
| Targeted Protein Degradation | PROTAC Linkers | The aminomethylphenylacetic acid derivative serves as a versatile linker to connect a target-binding ligand and an E3 ligase ligand.[11] |
| Enzyme Inhibition | Serine Proteases | The phenylacetic acid core can be used as a starting point for designing specific enzyme inhibitors.[15] |
Key Experimental Protocols
The following protocols are presented as a guide and should be adapted based on specific substrates and laboratory safety protocols.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the Wohl-Ziegler bromination of 2-(3-methylphenyl)acetic acid.
Materials:
-
2-(3-methylphenyl)acetic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-methylphenyl)acetic acid (1.0 eq).
-
Add anhydrous CCl₄ (or acetonitrile) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can also be initiated by irradiation with a broadband lamp.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to obtain pure this compound.[16]
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol describes the synthesis of an amine analog.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethyl acetate
-
1M HCl solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DMF.
-
Add the amine and the base (K₂CO₃).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
If the product contains a basic amine, an acidic wash/basic workup can be used for purification. Otherwise, dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the desired amine analog.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a powerful and versatile scaffold for modern drug discovery. Its straightforward synthesis and dual reactive handles provide an efficient entry point to a vast and diverse chemical space. The analogs derived from this core structure have demonstrated significant potential in developing novel therapeutics, from improved NSAIDs to sophisticated protein degraders. Future research will likely focus on expanding the library of analogs through combinatorial approaches, exploring new bioisosteric replacements for the carboxylic acid, and applying the scaffold to novel biological targets and therapeutic modalities.
References
- The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2)
- Tanko, J. M., & Blackstock, S. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.
- N-Bromosuccinimide | PDF. Slideshare.
- Tuleen, D. L., & Hess, B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.
- Angeli, E., et al. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 60(5), 2045-2057.
- Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.
- N-Bromosuccinimide. Wikipedia.
- Angeli, E., et al. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis.
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2024). Medium.
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142-3146.
- N-Bromosuccinimide. (2019). Wikipedia.
- Husain, A., et al. (2009). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Acta Poloniae Pharmaceutica, 66(4), 379-386.
- Le, C., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
- Radical Substitution: Radical bromination of hydrocarbons. Organic Chemistry.
- Free Radical Bromination.
- Liu, K., et al. (2012). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters, 22(1), 312-316.
- Cantillo, D., et al. (2014). A Continuous-Flow Protocol for the Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223-229.
- Gray, B., et al. (1988). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. Journal of Biological Chemistry, 263(19), 9225-9231.
- A kind of preparation method to bromomethyl phenylacetic acid. (2017).
- Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. (2022). MDPI.
- 4-(Bromomethyl)phenylacetic acid. Chem-Impex.
- 4-(Bromomethyl)phenylacetic acid 95 13737-36-5. Sigma-Aldrich.
- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. MedChemExpress.
- Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Journal of Pharmaceutical Sciences and Research, 15(8), 2933-2937.
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A Technical Guide to Determining the Organic Solvent Solubility of 2-(3-(Bromomethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(3-(Bromomethyl)phenyl)acetic acid is a vital building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its solubility in various organic solvents is a critical physical property that dictates its utility in reaction chemistry, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to empower researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for robust and reliable solubility assessment. We present the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, supplemented by high-performance liquid chromatography (HPLC) for accurate quantification.
Physicochemical Profile and Solubility Predictions
Before embarking on experimental determination, a structural analysis of this compound (Molecular Formula: C9H9BrO2, Molecular Weight: 229.07 g/mol ) provides qualitative insights into its expected solubility behavior.[1][2]
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The acidic nature (predicted pKa ≈ 4.22) implies that its ionization state, and thus solubility, will be highly dependent on the pH in aqueous systems.[2]
-
Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, suggesting some solubility in less polar solvents like ethers or chlorinated solvents.
-
Bromomethyl Group (-CH2Br): This group adds to the molecular weight and introduces a degree of polarity, while also being a reactive handle for further synthesis.
Based on the principle of "like dissolves like," we can predict a solubility profile where the compound exhibits moderate to good solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[3] However, the interplay between the polar carboxylic acid and the nonpolar phenyl ring necessitates experimental verification for quantitative assessment.
The Imperative of Experimental Solubility Determination
While predictions are useful, empirical data is non-negotiable in drug development and process chemistry.[4][5] Solubility directly impacts:
-
Reaction Kinetics: The concentration of reactants in solution affects reaction rates.
-
Purification: Crystallization and chromatography rely on differential solubility.[5][6]
-
Formulation: The ability to create stable solutions at desired concentrations is fundamental for preclinical and clinical studies.[4]
-
Bioavailability: Poor solubility can be a major obstacle to a drug candidate's absorption and efficacy.[7]
This guide focuses on determining thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most reliable measure for formulation and biopharmaceutical studies.[8][9][10]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[10][11]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. After this period, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC.[7][12]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC-grade or equivalent purity)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11] A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the suspensions at a constant temperature (e.g., 25°C) for at least 24 hours. Longer incubation times (up to 72 hours) may be necessary to ensure true equilibrium is reached, especially for poorly soluble compounds.[7][8][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[14]
-
Quantification (HPLC): Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. This involves creating a calibration curve from standard solutions of known concentrations.[3][12]
Self-Validating System: Ensuring Accuracy
-
Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial. Its absence indicates that the compound completely dissolved, and more solid should be added and the experiment repeated.
-
Time to Equilibrium: To validate the 24-hour incubation, run a parallel experiment where samples are taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[13]
-
Reference Standards: Include a reference compound with known solubility in your chosen solvents to validate the experimental setup and analytical procedure.
Visual Workflow: Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
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Spectroscopic Characterization of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(3-(bromomethyl)phenyl)acetic acid (CAS No. 118647-53-3), a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available dataset, this document leverages established spectroscopic principles and comparative data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this important chemical entity.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a bifunctional organic molecule featuring a phenylacetic acid moiety and a reactive bromomethyl group. This unique combination makes it a valuable building block in the synthesis of a wide range of pharmacologically active compounds. The phenylacetic acid core is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), while the benzylic bromide provides a reactive handle for the introduction of various functional groups through nucleophilic substitution.
Accurate and comprehensive characterization of such intermediates is paramount in drug discovery and development to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight.
This guide will delve into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |
| ~7.45-7.20 | Multiplet | 4H | Ar-H | The four protons on the disubstituted aromatic ring will appear as a complex multiplet. |
| ~4.50 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are deshielded and appear as a sharp singlet. |
| ~3.65 | Singlet | 2H | -CH₂COOH | The methylene protons adjacent to the carboxylic acid group are also deshielded and appear as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~138 | Ar-C (quaternary) | Aromatic carbon attached to the bromomethyl group. |
| ~133 | Ar-C (quaternary) | Aromatic carbon attached to the acetic acid moiety. |
| ~131, 129, 128, 127 | Ar-CH | Aromatic methine carbons. |
| ~41 | -CH₂COOH | Aliphatic carbon of the acetic acid side chain. |
| ~33 | -CH₂Br | Aliphatic carbon attached to the bromine atom. |
dot
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and carbon-bromine bond.
Predicted Key IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H bond due to hydrogen bonding. |
| ~1700 | Strong | C=O stretch | Strong absorption from the carbonyl group of the carboxylic acid. |
| 1600, 1475 | Medium | C=C stretch | Aromatic ring C=C stretching vibrations. |
| ~1410, ~920 | Medium, Broad | O-H bend | In-plane and out-of-plane bending of the carboxylic acid O-H. |
| ~1250 | Medium | C-O stretch | Stretching vibration of the carboxylic acid C-O single bond. |
| ~680 | Medium | C-Br stretch | Characteristic absorption for a benzylic C-Br bond. |
dot
Caption: The basic principle of IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) would be a suitable technique.
Predicted Mass Spectrum (EI):
| m/z | Relative Intensity | Assignment | Rationale |
| 228/230 | High | [M]⁺ | Molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units. |
| 149 | High | [M-Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for benzylic bromides. |
| 91 | Very High | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl-containing compounds. |
| 45 | Medium | [COOH]⁺ | Fragment corresponding to the carboxylic acid group. |
dot
Caption: A plausible MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a blank KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300 using an electron energy of 70 eV.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structurally related compounds, we have established a reliable spectroscopic profile for this important synthetic intermediate. The protocols outlined herein offer a standardized approach for the experimental characterization of this molecule. Adherence to these analytical principles will ensure the quality and consistency of this compound used in research and development, ultimately contributing to the integrity of the final pharmaceutical products.
References
- Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).
- This compound. (n.d.). 001CHEMICAL.
- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. (n.d.). Benchchem.
- 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3. (n.d.). AChemBlock.
-
4-(Bromomethyl)phenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- Phenylacetic Acid at BMRB. (n.d.). BMRB.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). HMDB.
- 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum. (n.d.). ChemicalBook.
- 118647-53-3|this compound. (n.d.). BLDpharm.
-
Phenylacetic acid, MS. (n.d.). MassBank. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 2-(3-(Bromomethyl)phenyl)acetic Acid for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(3-(Bromomethyl)phenyl)acetic acid (CAS No. 118647-53-3), a key reagent in pharmaceutical synthesis and chemical research. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Understanding the Compound: Identification and Properties
This compound is a solid organic compound. Its reactivity is largely dictated by the presence of a carboxylic acid group and a benzylic bromide. The benzylic bromide is a potent alkylating agent and is responsible for much of the compound's biological and toxicological activity, while the carboxylic acid moiety imparts acidic properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 118647-53-3[1][2][3][4] |
| Molecular Formula | C₉H₉BrO₂[3] |
| Molecular Weight | 229.07 g/mol [3] |
| Physical State | Solid |
Hazard Identification and GHS Classification
A thorough understanding of the inherent hazards is the foundation of safe handling. Based on available safety data sheets, this compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The Globally Harmonized System (GHS) classification provides a clear and standardized summary of the potential hazards.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
Source: CymitQuimica Safety Data Sheet[1]
The causality behind these classifications lies in the compound's chemical nature. The bromomethyl group can alkylate biological macromolecules, leading to cellular damage and irritation. If inhaled, the dust can irritate the mucous membranes and respiratory tract.[1][5] Skin and eye contact can lead to inflammation and irritation due to its acidic nature and alkylating potential.[1][5]
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between the researcher and the chemical, a system that validates safety at every step.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | Prevents skin contact and irritation. The benzylic bromide can be absorbed through the skin. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Protects against dust particles and accidental splashes, preventing serious eye irritation.[1] |
| Skin and Body Protection | A flame-retardant lab coat. Additional protective clothing may be necessary based on the scale of the operation. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If a fume hood is not available or if dust levels are high, a NIOSH-approved particulate respirator (e.g., N95) is required. | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][5] |
Standard Operating Protocol for Safe Handling
A systematic approach to handling minimizes risk. Do not deviate from established protocols.
Preparation:
-
Risk Assessment: Before beginning any new procedure, perform a risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
PPE Donning: Put on all required PPE as specified in the table above.
Handling:
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain dust.
-
Transfers: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust. If dissolving, add the solid slowly to the solvent.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills (see Section 5).
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contamination of skin and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5][7] Do not eat, drink, or smoke in the laboratory area.[1]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response during an emergency is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek immediate medical attention.[1][5][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1]
Small-Scale Spill Cleanup Protocol (Solid Material)
This protocol is for small spills (<5 grams) within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact institutional safety personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Ensure the spill is contained within the fume hood.
-
PPE: Ensure you are wearing the appropriate PPE.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][9]
-
Carefully sweep or scoop the mixture into a clearly labeled hazardous waste container.[5] Use non-sparking tools.[6]
-
Do not use water for the initial cleanup as it may create a slurry that is harder to manage.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Place all cleanup materials (absorbent, cloths, contaminated gloves) into the hazardous waste container.
-
-
Reporting: Report the incident to the laboratory supervisor.
Spill Cleanup Workflow Diagram
Caption: Workflow for handling a small-scale solid chemical spill.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be designated for corrosive and irritating materials.
Disposal:
-
This material and its container must be disposed of as hazardous waste.[5]
-
Do not allow the product to enter drains or waterways.[1][7][10]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.
Conclusion
This compound is a valuable research chemical, but it possesses significant hazards that demand respect and careful handling. By understanding its properties, adhering to stringent PPE requirements, following established handling protocols, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe laboratory environment. The causality is clear: informed and disciplined practice is the cornerstone of chemical safety.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. westliberty.edu [westliberty.edu]
2-(3-(Bromomethyl)phenyl)acetic acid storage and stability conditions
An In-Depth Technical Guide to the Storage and Stability of 2-(3-(Bromomethyl)phenyl)acetic Acid
Executive Summary
This guide provides a comprehensive technical overview of the critical parameters governing the storage and stability of this compound (CAS No. 118647-53-3), a key intermediate in pharmaceutical synthesis. The inherent reactivity of the benzylic bromide and the acidic nature of the carboxylic acid group necessitate stringent control over environmental conditions to prevent degradation and ensure material integrity. This document outlines the compound's physicochemical properties, identifies primary degradation pathways, and establishes field-proven protocols for optimal storage, handling, and stability testing. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure the quality, purity, and reliability of this vital chemical building block in their research and manufacturing workflows.
Introduction: A Molecule of Dual Reactivity
This compound is a bifunctional organic compound featuring a phenylacetic acid backbone substituted with a bromomethyl group. Its significance in drug development lies in this dual reactivity: the carboxylic acid allows for amide bond formation and other classical transformations, while the reactive benzylic bromide is an excellent electrophile for introducing the substituted benzyl moiety via nucleophilic substitution. This very reactivity, however, makes the molecule susceptible to degradation if not stored and handled correctly. Understanding the interplay between these functional groups is the cornerstone of maintaining its long-term stability.
Physicochemical Properties & Inherent Instability
The stability profile of this compound is dictated by its two primary functional groups:
-
Benzylic Bromide: This is the most sensitive site on the molecule. Benzylic halides are highly susceptible to nucleophilic substitution reactions. The primary degradation pathway involves the hydrolysis of the carbon-bromine bond, especially in the presence of moisture, leading to the formation of 2-(3-(Hydroxymethyl)phenyl)acetic acid. This process can be accelerated by elevated temperatures and the presence of bases.
-
Carboxylic Acid: While more stable than the benzylic bromide, the carboxylic acid group can undergo decarboxylation under high heat, though this is less common under typical storage conditions. Its acidic nature makes the compound corrosive and incompatible with bases, which can not only neutralize the acid but also catalyze the degradation of the bromomethyl group.[1][2][3]
Primary Factors Influencing Degradation & Recommended Storage
To mitigate the inherent reactivity, strict control of the storage environment is paramount. The following factors must be meticulously managed.
Temperature
Elevated temperatures increase the rate of chemical degradation, particularly hydrolysis of the bromomethyl group.[4] Multiple suppliers of this compound converge on a recommended storage temperature range.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[5] | Slows down kinetic processes of degradation, primarily hydrolysis and potential side reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen)[5] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |
| Light Exposure | Store in the dark (amber vials) | Benzylic halides can be light-sensitive, potentially leading to free-radical mediated degradation. |
| Container | Tightly closed container[6][7] | Prevents ingress of moisture and other atmospheric contaminants. |
Humidity and Moisture
Moisture is the primary antagonist to the stability of this compound. Water can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group, leading to the release of hydrobromic acid (HBr) and the formation of the corresponding alcohol impurity. This is why storage under an inert atmosphere and in a tightly sealed container is critical.[6][7]
Incompatible Materials
Due to its chemical nature, this compound must be segregated from several classes of chemicals:
-
Bases/Alkalis: Will cause a vigorous acid-base neutralization and can promote dehydrohalogenation or hydrolysis.[8]
-
Strong Oxidizing Agents: Can react with the acetic acid moiety and the benzylic position.[8]
-
Metals: The compound can be corrosive to many metals, especially in the presence of trace moisture which can lead to the formation of HBr.[2]
The following diagram illustrates the primary degradation pathway of concern under suboptimal storage conditions.
Caption: Primary hydrolytic degradation pathway for the compound.
Stability Testing and Characterization
For drug development professionals, verifying the stability of pharmaceutical intermediates is a regulatory and quality imperative.[9][10] Stability studies are designed to establish a re-test period or shelf life under defined storage conditions.[11][12]
Stability Study Design
A formal stability study should encompass both long-term and accelerated testing on a minimum of three batches to ensure batch-to-batch consistency.[9][12] The testing should monitor attributes susceptible to change, such as appearance, purity (via HPLC), and the formation of specific degradation products.[13]
Table 2: ICH-Based Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Purpose |
| Long-Term | 2-8°C (Recommended Storage) | 12 Months[10] | 0, 3, 6, 9, 12 months[13] | To establish the re-test period under recommended storage. |
| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 6 Months[11][13] | 0, 3, 6 months[13] | To predict the impact of short-term excursions outside labeled storage (e.g., during shipping).[13] |
Experimental Protocol: Long-Term Stability Assessment
This protocol provides a self-validating framework for assessing the long-term stability of this compound.
Objective: To determine the purity profile of the compound when stored at 2-8°C for 12 months.
Materials:
-
Three independent batches of this compound.
-
Amber glass vials with Teflon-lined caps.
-
Calibrated stability chamber set to 5°C ± 3°C.
-
HPLC system with a suitable C18 column.
-
Reference standards for the parent compound and suspected impurities.
-
Argon or Nitrogen gas source.
Methodology:
-
Initial Analysis (T=0):
-
For each of the three batches, perform a complete analysis including:
-
Appearance (visual inspection for color and form).
-
Purity assay by a validated HPLC method.
-
Related substances profile by HPLC to identify and quantify any existing impurities.
-
Water content by Karl Fischer titration.
-
-
This initial data serves as the baseline for the entire study.
-
-
Sample Preparation and Storage:
-
Aliquot approximately 1g of each batch into 13 separate, labeled amber glass vials (1 for T=0 and 4 time points with 3 replicates each).
-
Blanket the headspace of each vial with inert gas (Argon or Nitrogen) for 30 seconds.
-
Immediately cap the vials tightly.
-
Place all vials (excluding T=0 samples) into the pre-qualified 2-8°C stability chamber.
-
-
Pull Points and Analysis:
-
At each scheduled time point (3, 6, 9, and 12 months), remove three vials of each batch from the chamber.
-
Allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same complete analysis as described in Step 1 (Appearance, HPLC Purity, Related Substances).
-
-
Data Evaluation:
-
Compare the results at each pull point to the T=0 baseline.
-
Assess for any significant changes, such as a decrease in purity, an increase in total impurities, or the appearance of new impurity peaks.
-
The re-test period is established as the time interval during which the material remains within its pre-defined specification limits.
-
The following workflow diagram illustrates this stability testing process.
Caption: Workflow for a long-term stability study protocol.
Conclusion and Best Practices
The chemical integrity of this compound is fundamentally linked to rigorous control over its storage environment. The dual reactivity of its functional groups makes it sensitive to temperature, moisture, and incompatible materials. For all laboratory and manufacturing personnel, the core directive is to maintain the compound under cold (2-8°C), dry, and inert conditions at all times. For quality assurance and regulatory purposes, a systematic stability testing program is not merely recommended but essential to guarantee the material's performance and establish a scientifically-backed re-test period. By implementing the protocols and understanding the chemical principles outlined in this guide, professionals can ensure the long-term viability and reliability of this critical pharmaceutical intermediate.
References
-
PubMed. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. [Link]
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Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023). [Link]
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
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IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
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European Medicines Agency (EMA). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). [Link]
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Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)phenylacetic acid. [Link]
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University of California, Santa Barbara. Glacial Acetic Acid. [Link]
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001CHEMICAL. CAS No. 118647-53-3, this compound. [Link]
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PubMed. Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. [Link]
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MDPI. Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). [Link]
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Cargo Handbook. Acetic Acid. [Link]
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Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. [Link]
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North Industrial Chemicals. Discover the best practices for safely storing acetic acid. (2024). [Link]
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2a biotech. This compound. [Link]
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VelocityEHS. Acetic Acid Hazards & Safety Information. (2014). [Link]
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Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 2-(3-(Bromomethyl)phenyl)acetic Acid
Foreword: A Molecule of Duality and Opportunity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the value of a molecular scaffold is often defined by its versatility. 2-(3-(Bromomethyl)phenyl)acetic acid is a prime exemplar of such a scaffold. It presents researchers with two distinct and highly valuable reactive centers: a primary benzylic bromide and a carboxylic acid. This duality is not a complication but an opportunity, offering orthogonal pathways for molecular elaboration. Understanding the nuanced reactivity of each functional group, and how to selectively address one in the presence of the other, is paramount to unlocking its full synthetic potential. This guide provides a field-proven perspective on the core reactivity of this molecule, moving beyond simple reaction lists to explain the causality behind experimental choices and to equip the practicing scientist with robust, validated protocols.
Core Reactivity Analysis: Two Faces of Functionality
The synthetic utility of this compound stems from its two primary functional groups, whose reactivity can be manipulated based on the chosen reaction conditions.
-
The Benzylic Bromide: This is a highly reactive electrophilic center. As a primary benzylic halide, it is susceptible to nucleophilic substitution. The stability of the potential benzylic carbocation, stabilized by resonance with the aromatic ring, means that it can react via both SN1 and SN2 pathways.[1] The choice of nucleophile, solvent, and temperature will dictate the dominant mechanism. Furthermore, this site is an excellent handle for modern palladium-catalyzed cross-coupling reactions.
-
The Carboxylic Acid: This group provides a classical nucleophilic center (at the carbonyl oxygen) and an acidic proton, but its primary utility is as an electrophilic carbonyl carbon after activation. It readily engages in esterification, amidation, and reduction reactions.[2]
The key to mastering this molecule is chemoselectivity—the ability to target one functional group while leaving the other intact.
Figure 1: Dual reactivity pathways of this compound.
Reactions at the Benzylic Bromide Center
The C-Br bond at the benzylic position is the more reactive site for a wide array of transformations due to the lability of the bromide leaving group and the resonance stabilization of reaction intermediates.
Nucleophilic Substitution
This is the most fundamental reaction of the benzylic bromide moiety. Primary benzylic halides readily undergo substitution with a wide range of nucleophiles. While the SN2 pathway is often favored with strong, non-bulky nucleophiles in polar aprotic solvents, conditions favoring carbocation formation (polar protic solvents, weaker nucleophiles) can promote an SN1 mechanism.[1]
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl Nitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Benzyl Alcohol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Benzyl Ether |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |
| Amine (R₂NH) | Diethylamine (Et₂NH) | Tertiary Amine |
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic bromide is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds via palladium catalysis. These reactions offer powerful methods for constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with an aryl or vinyl boronic acid (or ester) to form diarylmethane structures, which are prevalent in pharmaceuticals.[3] The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and requires a suitable phosphine ligand and a base.[4][5]
-
Heck Reaction: The Heck reaction involves the coupling of the benzylic bromide with an alkene.[6] While classic Heck reactions use aryl or vinyl halides, methods for benzylic halides have been developed, providing access to substituted allylbenzenes.[7][8]
-
Sonogashira Coupling: This involves coupling with a terminal alkyne, catalyzed by both palladium and copper(I).[9][10] While highly effective for aryl halides, its application to benzylic bromides can sometimes be challenging and may lead to side products, requiring careful optimization of conditions.[11][12]
Oxidation and Reduction
-
Oxidation: The benzylic bromide can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, treatment with hydrogen peroxide in the presence of certain metal catalysts can yield the benzoic acid derivative.[13] Other methods, like a modified Kornblum oxidation, can provide the aldehyde.[14]
-
Reduction: The C-Br bond can be reduced to a C-H bond, yielding the parent 2-(3-methylphenyl)acetic acid. This can be achieved using various methods, including catalytic hydrogenation, reduction with organotin hydrides, or via electrochemical means.[15][16]
Reactions at the Carboxylic Acid Center
The carboxylic acid moiety typically requires activation or specific conditions to react, making it less reactive than the benzylic bromide. This differential reactivity is the cornerstone of achieving chemoselectivity.
Esterification
The formation of an ester is a common and straightforward transformation.
-
Fischer Esterification: Reacting the acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, p-TsOH) provides the corresponding ester.[17] This method is effective but requires equilibrium-driving conditions.
-
Alkylation: Using a mild base (e.g., K₂CO₃) and an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent is an alternative that avoids strongly acidic conditions which could potentially affect the benzylic bromide.
Amidation
The formation of an amide bond is critical in medicinal chemistry.
-
Coupling Reagents: The most common method involves activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) followed by the addition of an amine. This is a reliable and high-yielding approach.
-
Direct Catalysis: More modern, atom-economical methods utilize catalysts to directly form the amide bond from the carboxylic acid and amine at elevated temperatures, with water as the only byproduct. Nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives.[18]
Reduction
The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-(bromomethyl)phenyl)ethanol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken as these reagents can also reduce the benzylic bromide. Selective reduction often requires protection of the bromide or careful choice of reagent and conditions.
Experimental Protocols & Methodologies
The following protocols are designed as robust, self-validating procedures for key transformations.
Protocol 1: Chemoselective Esterification of the Carboxylic Acid
This protocol targets the carboxylic acid while preserving the benzylic bromide, leveraging the milder conditions of alkylation over harsh acidic catalysis.
Figure 2: Workflow for chemoselective esterification.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.
Scientist's Note: The use of K₂CO₃ as a base is crucial for chemoselectivity. It is strong enough to deprotonate the carboxylic acid, forming the carboxylate nucleophile, but not basic enough to promote elimination (E2) at the benzylic bromide center. Acetone is an excellent solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Protocol 2: Suzuki-Miyaura Coupling at the Benzylic Position
This protocol demonstrates the formation of a C(sp³)-C(sp²) bond, a high-value transformation in drug development. This reaction is performed on the methyl ester product from Protocol 1 to avoid complications with the free acid.
Methodology:
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine methyl 2-(3-(bromomethyl)phenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand such as JohnPhos (0.04 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[4]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.[4]
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration & Extraction: Filter the mixture through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the diarylmethane product.
Scientist's Note: The choice of ligand is critical in Suzuki couplings. JohnPhos is a bulky, electron-rich phosphine that promotes the oxidative addition of the palladium catalyst to the benzylic bromide and stabilizes the catalytic intermediate, often leading to higher yields.[4] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Conclusion
This compound is a powerful and versatile building block. Its dual functionality allows for sequential and orthogonal synthetic strategies. By understanding the relative reactivity of the benzylic bromide and the carboxylic acid, and by carefully selecting reagents and conditions, chemists can precisely control reaction outcomes. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this scaffold in the synthesis of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials.
References
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.).
- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry, 66(10), 3235–3237.
- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). BenchChem.
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Organotin Hydride Reduction of Benzyl Bromides. (n.d.).
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora.
- Phenylacetic acid. (n.d.). Wikipedia.
- Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. (n.d.).
- Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
- Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. (2011). Organic & Biomolecular Chemistry (RSC Publishing).
- Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. (2011). Organic & Biomolecular Chemistry (RSC Publishing).
- Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions. (n.d.).
- Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. (n.d.). Thieme.
- Effect of bromide/bromine on the rate of oxidation of 3 c. (n.d.).
- The reduction of benzyl bromides at a mercury cathode. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018).
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.).
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Reactivity of benzyl bromides. (2024). Reddit.
- Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids. (n.d.). Thieme.
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018). RSC Advances.
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025).
- Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. (2014). Journal of the American Chemical Society.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Esterification of 2-bromo-3-phenylpropanoic acid. (n.d.). ChemSpider Synthetic Pages.
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Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid and Its Chemical Nomenclature
This technical guide provides a comprehensive overview of 2-(3-(Bromomethyl)phenyl)acetic acid, a key intermediate in organic synthesis. It is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delves into the compound's nomenclature, chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.
Introduction and Core Concepts
This compound is a substituted aromatic carboxylic acid. Its structure, featuring both a reactive benzylic bromide and a carboxylic acid functional group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities, while the acetic acid moiety provides a handle for amide bond formation or other derivatizations. Understanding the various synonyms and identifiers for this compound is crucial for effective literature searching and chemical sourcing.
Nomenclature and Chemical Identifiers
The systematic identification of a chemical compound is fundamental to scientific communication. This compound is known by several names, which can lead to ambiguity if not properly cross-referenced.
A variety of synonyms are used in commercial and academic literature for this compound.[1][2] These include:
-
(3-bromomethyl-phenyl)-acetic acid[1]
-
(3-bromomethylphenyl)acetic acid[1]
-
3-(Bromomethyl)benzeneacetic acid[1]
-
3-bromomethyl carboxymethylbenzene[1]
The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 118647-53-3 .[1][2][3][4][5]
Below is a diagram illustrating the relationship between the primary name and its key identifiers.
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An In-depth Technical Guide on the Potential Hazards of 2-(3-(Bromomethyl)phenyl)acetic Acid Exposure
Introduction
2-(3-(Bromomethyl)phenyl)acetic acid is a substituted aromatic carboxylic acid with significant potential in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other complex molecules. Its structure, combining a phenylacetic acid moiety with a reactive bromomethyl group, suggests its utility as a versatile building block. However, the very features that make this compound synthetically attractive also raise concerns regarding its potential hazards upon exposure. This guide provides a comprehensive overview of the anticipated risks associated with this compound, drawing on the known toxicology of analogous compounds and outlining a systematic approach to its hazard assessment. This document is intended for researchers, scientists, and professionals in drug development who may handle this or structurally related compounds.
Physicochemical Properties and Reactivity Profile
While specific experimental data for this compound is limited, its chemical properties can be inferred from its structural components: the phenylacetic acid backbone and the bromomethyl substituent.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C9H9BrO2 | Based on chemical structure.[1][2] |
| Molecular Weight | 229.07 g/mol | Based on chemical structure.[1] |
| Appearance | Likely a solid at room temperature | Phenylacetic acid and its derivatives are often solids.[3] |
| Reactivity | High | The bromomethyl group is a potent alkylating agent, similar to benzyl bromide.[4][5] |
The key feature dictating the reactivity of this compound is the benzylic bromide. Benzylic halides are known to be reactive alkylating agents due to the stability of the resulting benzylic carbocation intermediate. This reactivity suggests that the compound can readily react with biological nucleophiles, such as DNA and proteins, which is a primary mechanism of toxicity for many hazardous substances.
Anticipated Toxicological Profile
A comprehensive toxicological assessment of this compound has not been widely published. However, by examining the known hazards of structurally similar compounds, we can construct a probable toxicological profile.
Phenylacetic Acid: The Parent Structure
Phenylacetic acid itself is considered a hazardous substance. It is harmful if swallowed and can cause serious eye irritation.[3][6][7] Acute oral toxicity (LD50) in mice and rats is reported to be 2250 mg/kg.[3][6] While not acutely toxic at low doses, it is an irritant.[8]
Benzyl Bromide: The Reactive Moiety
Benzyl bromide, which features the same reactive bromomethyl group attached to a benzene ring, is a potent lachrymator and is highly irritating to the skin, eyes, and mucous membranes.[4][5][9] It is a strong alkylating agent and is considered toxic upon inhalation, ingestion, or skin contact.[10][11] The primary hazard of benzyl bromide stems from its ability to covalently modify biological macromolecules.
4-(Bromomethyl)phenylacetic acid: The Isomer
The safety data for the isomeric compound, 4-(Bromomethyl)phenylacetic acid, provides the most direct comparison. It is classified as a skin and eye irritant and may cause respiratory irritation and sensitization.[12][13][14] This suggests a similar hazard profile for the 3-substituted isomer.
Inferred Hazards of this compound
Based on the data from these related compounds, this compound should be handled as a hazardous substance with the following anticipated properties:
-
Corrosive and Irritating: Likely to cause severe irritation to the skin, eyes, and respiratory tract upon contact.[9][12]
-
Alkylating Agent: The bromomethyl group is expected to be a strong electrophile, readily reacting with nucleophilic sites on proteins and nucleic acids. This is a common mechanism for cytotoxicity and genotoxicity.
-
Potential for Sensitization: As with its 4-isomer, there is a potential for respiratory and skin sensitization.[14]
Recommended Experimental Hazard Assessment
To definitively determine the hazards of this compound, a tiered approach to toxicological testing is recommended. The following protocols are designed to assess the key potential hazards inferred from its chemical structure.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which this compound causes cell death in vitro.
Methodology:
-
Cell Culture: Human cell lines, such as HeLa or HepG2, should be cultured under standard conditions.
-
Compound Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium.
-
Exposure: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment: Cell viability can be assessed using a variety of standard assays, such as the MTT or PrestoBlue assay, which measure metabolic activity.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.
Methodology:
-
Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) is exposed to this compound with and without metabolic activation.
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopy: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Analysis: A significant increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.
Safety and Handling
Given the anticipated hazards, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Work in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [3][15]* Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. [7]
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]
Conclusion
While this compound is a promising reagent in chemical synthesis, its structural features strongly suggest that it should be treated as a hazardous compound. Its potential as a corrosive irritant and an alkylating agent warrants a high degree of caution in its handling and use. The experimental protocols outlined in this guide provide a framework for a thorough hazard assessment. It is imperative that researchers and drug development professionals handling this compound adhere to strict safety protocols to minimize the risk of exposure and ensure a safe working environment.
References
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Sciencelab.com, Inc. (2005, October 10). Phenylacetic acid MSDS. Retrieved from [Link]
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Leffingwell & Associates. (2014, August 14). PHENYLACETIC ACID C8H8O2. Retrieved from [Link]
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Grokipedia. Benzyl bromide. Retrieved from [Link]
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Wikipedia. Benzyl bromide. Retrieved from [Link]
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ResearchGate. (2025, August 7). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved from [Link]
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JoDrugs. benzyl bromide. Retrieved from [Link]
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GazFinder. benzyl bromide (C7H7Br). Retrieved from [Link]
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Vodicnik, M. J. (2002). Toxicology of selected brominated aromatic compounds. Retrieved from [Link]
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PubMed. [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
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001CHEMICAL. CAS No. 118647-53-3, this compound. Retrieved from [Link]
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Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]
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PubChem. 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | CID 4519056. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermochemical Profile of 2-(3-(Bromomethyl)phenyl)acetic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the key thermochemical properties of 2-(3-(Bromomethyl)phenyl)acetic acid. In the absence of established experimental data for this specific compound, this document serves as a procedural and theoretical blueprint. It outlines the critical experimental methodologies, namely rotating-bomb combustion calorimetry and Differential Scanning Calorimetry (DSC), required for the precise measurement of its standard enthalpy of formation, heat capacity, and the energetics of phase transitions. Furthermore, this guide explores the application of high-level ab initio quantum chemical computations as a robust predictive alternative for generating reliable thermochemical data. By detailing the causality behind experimental choices and providing validated protocols, this work aims to equip researchers in drug development and material science with the necessary tools to fully characterize this and similar halogenated organic molecules, ensuring scientific integrity and fostering a deeper understanding of its thermodynamic landscape.
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
In the landscape of pharmaceutical sciences, a molecule's therapeutic efficacy is intrinsically linked to its physical and chemical properties. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), molar heat capacity (Cp), and the enthalpies of phase transitions, are fundamental to this characterization. For an active pharmaceutical ingredient (API) like this compound, these values are not mere academic curiosities; they are critical parameters that govern its stability, solubility, and bioavailability.
The enthalpy of formation provides a measure of a molecule's energetic stability. In drug development, comparing the ΔfH° of different polymorphs or salts of an API can guide the selection of the most stable form, mitigating the risk of phase transformations during storage that could alter its dissolution profile and therapeutic effect. Heat capacity, the amount of heat required to raise the temperature of a substance, is essential for understanding how the material will behave during processing steps like milling, drying, and granulation, where temperature control is paramount.
Therefore, the rigorous determination of these properties is a cornerstone of robust drug formulation and development. This guide provides the scientific foundation and practical methodologies to achieve this for this compound.
Foundational Thermochemical Properties: A Theoretical Overview
Before delving into experimental and computational protocols, it is essential to define the key thermochemical parameters that form the core of this guide.
-
Standard Molar Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (the most stable form at 298.15 K and 1 bar). It is a direct measure of the compound's energetic stability. A more negative value indicates greater stability.
-
Standard Molar Heat Capacity (Cp,m°) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. It is a temperature-dependent property crucial for heat transfer calculations and for understanding the thermal behavior of a material during manufacturing processes.
-
Standard Molar Gibbs Free Energy of Formation (ΔfG°) : The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of 1 mole of a substance in its standard state from its constituent elements in their standard states.[1] It is the ultimate arbiter of spontaneity for a chemical reaction and is related to the enthalpy and entropy of formation by the equation: ΔG° = ΔH° - TΔS°.
The following table summarizes the key thermochemical properties of interest for this compound. As no experimental data is currently available, this table serves as a template for the data to be acquired through the methodologies described herein.
| Thermochemical Property | Symbol | Units | Significance in Drug Development |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(cr) | kJ/mol | Polymorph stability, reaction calorimetry |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Computational model validation, bond energies |
| Molar Heat Capacity (solid) | Cp,m(cr) | J/(mol·K) | Process safety, thermal modeling of manufacturing |
| Enthalpy of Fusion | ΔfusH | kJ/mol | Melting behavior, solubility |
| Enthalpy of Sublimation | ΔsubH | kJ/mol | Vapor pressure, stability of lyophilized forms |
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires high-precision instrumentation and meticulous procedures. The following sections detail the authoritative methods for obtaining the enthalpy of formation and heat capacity for this compound.
Standard Enthalpy of Formation via Rotating-Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its experimentally measured standard enthalpy of combustion (ΔcH°). For halogenated compounds like this compound, the combustion products are complex and require a specialized approach to ensure a well-defined final state. A rotating-bomb calorimeter is the instrument of choice for this purpose.[2][3]
Causality Behind Experimental Choices:
-
Why Bomb Calorimetry? Bomb calorimetry is a constant-volume process, which directly measures the change in internal energy (ΔU) of the combustion reaction.[4][5] This value can then be accurately converted to the change in enthalpy (ΔH) using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the reaction.
-
Why a Rotating Bomb? The combustion of a bromine-containing organic compound in a static bomb produces a mixture of corrosive gases (HBr, Br2) and aqueous products. A rotating bomb contains a reducing solution (often arsenious oxide) that swirls during the experiment, ensuring that all bromine species are converted to a single, well-defined aqueous bromide ion (Br-), which is essential for accurate thermochemical calculations.[2]
Experimental Protocol for Rotating-Bomb Calorimetry:
-
Sample Preparation: A pellet of high-purity this compound (approx. 1 g) is weighed accurately. The pellet is placed in a platinum crucible. A fuse wire is attached to the ignition system, with its end in contact with the sample.
-
Bomb Charging: The crucible is placed inside the stainless steel bomb. A precise amount of reducing solution (e.g., 0.06 M arsenious oxide solution) is added to the bottom of the bomb.[2]
-
Pressurization and Assembly: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The calorimeter is then assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion.
-
Post-Combustion Analysis: After the final temperature is reached and recorded, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed from residual nitrogen in the bomb. The bromide ion concentration in the solution is also determined.
-
Calculation: The gross heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid). Corrections are applied for the heat of ignition, the formation of nitric acid, and the solution of combustion gases. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining the standard enthalpy of formation.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique for measuring the heat flow into or out of a sample as a function of temperature or time.[6] It is the primary method for determining heat capacity, melting point, and the enthalpy of fusion.[7][8]
Causality Behind Experimental Choices:
-
Why DSC? DSC offers high sensitivity and requires only a small amount of sample (typically 5-15 mg for organic solids).[7] It provides a rapid and accurate way to measure the heat capacity over a wide temperature range and to characterize phase transitions.
-
Three-Scan Method for Heat Capacity: To obtain accurate absolute values of heat capacity, a three-scan method is employed. This involves running a baseline (empty pans), a standard with known heat capacity (sapphire), and the sample under identical conditions. This procedure corrects for instrumental artifacts and ensures the accuracy of the measurement.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of sample due to sublimation.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Heat Capacity Measurement (Three-Scan Method):
-
Scan 1 (Baseline): An empty, sealed aluminum pan is placed in the sample position, and an identical empty pan is used as the reference. The sample chamber is heated at a constant rate (e.g., 20 °C/min) over the desired temperature range.[7]
-
Scan 2 (Standard): A sapphire standard of known mass is placed in the sample pan, and the heating program is repeated.
-
Scan 3 (Sample): The sapphire standard is replaced with the sealed sample pan, and the heating program is run for a third time.
-
-
Data Analysis for Heat Capacity: The heat flow curves from the three scans are used to calculate the heat capacity of the sample as a function of temperature using the following equation: Cp,sample = (m_std / m_sample) * ((HF_sample - HF_baseline) / (HF_std - HF_baseline)) * Cp,std where Cp is the heat capacity, m is the mass, and HF is the heat flow.
-
Enthalpy of Fusion Measurement: The sample is heated through its melting point. The endothermic peak on the DSC thermogram is integrated to determine the enthalpy of fusion (ΔfusH).
Workflow for DSC Analysis
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An In-Depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-(bromomethyl)phenyl)acetic acid, a valuable bifunctional building block in organic synthesis and medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its emergence is intrinsically linked to the development of selective benzylic bromination reactions. This guide will delve into the primary synthetic routes, with a focus on the well-established Wohl-Ziegler reaction, providing a detailed experimental protocol and exploring the underlying mechanistic principles. Furthermore, this document will outline the analytical techniques for its characterization and discuss its potential applications in drug discovery and materials science, drawing parallels with its isomers and derivatives.
Introduction and Historical Context
This compound, with the chemical formula C₉H₉BrO₂, is a substituted aromatic carboxylic acid. Its structure, featuring both a reactive benzylic bromide and a carboxylic acid functional group, makes it a versatile intermediate for the synthesis of more complex molecules. The history of this compound is not one of a singular discovery but rather an outcome of the advancements in synthetic organic chemistry, particularly the ability to selectively functionalize the benzylic position of alkyl-substituted aromatic compounds.
The key to accessing compounds like this compound lies in the development of selective benzylic halogenation methods. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, stands as a cornerstone in this field. This reaction allows for the bromination of the benzylic position of toluene and its derivatives with high selectivity over aromatic ring bromination. Consequently, the synthesis of this compound is a direct application of this powerful and well-understood chemical transformation.
Synthesis of this compound
The most practical and widely applicable method for the synthesis of this compound is the radical bromination of 2-(3-methylphenyl)acetic acid at the benzylic position. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The Wohl-Ziegler Reaction: Mechanism and Rationale
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The choice of a non-polar solvent, such as carbon tetrachloride (historically) or chlorobenzene, is crucial to prevent ionic side reactions. The reaction is initiated by the homolytic cleavage of the radical initiator upon heating or UV irradiation, which then abstracts a hydrogen atom from the benzylic position of the starting material, 2-(3-methylphenyl)acetic acid. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to afford the desired product and a succinimidyl radical, which continues the chain reaction.
The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring.
Detailed Experimental Protocol
The following protocol is adapted from procedures for the analogous synthesis of 4-(bromomethyl)phenylacetic acid and represents a robust method for the preparation of the target compound.[1]
Materials:
-
2-(3-methylphenyl)acetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Chlorobenzene (or another suitable high-boiling point solvent)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2-(3-methylphenyl)acetic acid (1.0 equivalent) in chlorobenzene.
-
Add N-bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.02 to 0.05 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C under constant stirring. The reaction can be initiated by irradiation with a lamp if necessary.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Characterization and Analytical Data
Proper characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| 1H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), benzylic CH₂Br protons (singlet, ~4.5 ppm), acetic acid CH₂ protons (singlet, ~3.6 ppm), carboxylic acid proton (broad singlet, >10 ppm). |
| 13C NMR | Carboxylic acid carbonyl carbon (~177 ppm), aromatic carbons (~128-138 ppm), benzylic CH₂Br carbon (~33 ppm), acetic acid CH₂ carbon (~40 ppm). |
| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (229.07 g/mol for C₉H₉BrO₂) and characteristic isotopic pattern for bromine. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively reported, its bifunctional nature makes it a highly valuable building block in several areas:
-
Medicinal Chemistry: The benzylic bromide group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 3-(carboxymethyl)benzyl moiety onto various scaffolds containing nucleophilic groups such as amines, thiols, and alcohols. This is particularly relevant in the synthesis of libraries of compounds for drug screening. An analogue, 2-(3-(aminomethyl)phenyl)acetic acid, has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the potential of this structural motif in targeted protein degradation.
-
Organic Synthesis: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing further avenues for molecular diversification.
-
Materials Science: The ability to incorporate this molecule into larger structures through both the benzylic bromide and carboxylic acid functionalities suggests potential applications in the synthesis of functional polymers and other advanced materials.
Sources
Methodological & Application
The Versatility of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-(Bromomethyl)phenyl)acetic acid, a seemingly unassuming molecule, emerges as a potent and versatile scaffold for the synthesis of a diverse array of valuable compounds. Its unique bifunctional nature, possessing both a reactive benzylic bromide and a nucleophilic carboxylic acid, allows for orthogonal reactivity and the streamlined assembly of intricate structures. This technical guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of advanced materials and pharmacologically relevant heterocycles. Researchers, scientists, and drug development professionals will find this guide to be a valuable resource for harnessing the synthetic potential of this remarkable building block.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 118647-53-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling: this compound is a benzyl bromide derivative and should be handled with care in a well-ventilated fume hood. As with all alkylating agents, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential to prevent skin and eye irritation.[4]
Application I: Synthesis of Functionalized Poly(p-phenylene vinylene)s (PPVs) via Gilch Polymerization
Poly(p-phenylene vinylene)s (PPVs) are a class of conjugated polymers renowned for their electroluminescent properties, making them key materials in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5] The introduction of functional groups, such as carboxylic acids, onto the polymer backbone can significantly enhance solubility, processability, and allow for further post-polymerization modifications.[1][2][6][7] this compound is an ideal monomer for this purpose, as it contains the necessary benzyl bromide moiety for Gilch polymerization and a pendant carboxylic acid group.
Causality Behind Experimental Choices:
The Gilch polymerization proceeds via a base-induced elimination of HBr from a benzylic halide monomer to form a reactive p-xylylene intermediate, which then polymerizes.[5] The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to promote the elimination reaction while minimizing side reactions, such as nucleophilic substitution at the benzylic position. The carboxylic acid group is generally unreactive under these basic conditions, allowing for its incorporation into the final polymer structure.
Experimental Workflow: Gilch Polymerization
Caption: Workflow for Gilch Polymerization.
Detailed Protocol: Synthesis of Poly(3-(carboxymethyl)phenylene vinylene)
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen atmosphere
Procedure:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve this compound in anhydrous THF.
-
Reaction Setup: Cool the solution to 0°C in an ice bath under a positive pressure of argon.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred monomer solution over a period of 1-2 hours. A color change to deep red or green is typically observed, indicating the formation of the reactive intermediate.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Work-up: Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomer and inorganic salts, and then with a dilute HCl solution to protonate the carboxylic acid groups. Finally, wash with deionized water until the filtrate is neutral.
-
Drying: Dry the resulting polymer under vacuum at 40-50°C to a constant weight.
Expected Outcome: A yellow to orange solid, representing the functionalized PPV, should be obtained. The polymer's solubility can be tested in various organic solvents, and its molecular weight and spectroscopic properties can be characterized by techniques such as Gel Permeation Chromatography (GPC), ¹H NMR, and UV-Vis spectroscopy.
Application II: Synthesis of Isoquinolin-1(2H)-ones via Palladium-Catalyzed Intramolecular Cyclization
Isoquinolin-1(2H)-ones are a class of heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[8][9] The unique structure of this compound provides a convergent and efficient route to this scaffold through a sequence of amidation followed by an intramolecular palladium-catalyzed C-N bond formation.
Mechanistic Rationale:
The synthetic strategy hinges on two key transformations. First, the carboxylic acid moiety of this compound is converted to an amide through standard coupling procedures with a primary amine. This introduces the nitrogen atom required for the isoquinolinone ring. The second and crucial step is an intramolecular Heck-type or Buchwald-Hartwig-type cyclization.[10][11][12] In this palladium-catalyzed reaction, the aryl C-H or C-Br bond (from the bromomethyl group) is activated, leading to the formation of a new C-N bond and the construction of the heterocyclic ring system. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in this cyclization step.
Synthetic Workflow: Amidation and Intramolecular Cyclization
Caption: Synthesis of Isoquinolin-1(2H)-ones.
Detailed Protocol: Two-Step Synthesis of 2-Alkyl-2,3-dihydro-1H-isoquinolin-1-ones
Step 1: Amide Formation
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the primary amine and DIPEA.
-
Cool the mixture to 0°C and add the coupling agent portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
N-Alkyl-2-(3-(bromomethyl)phenyl)acetamide (from Step 1) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (5 mol%)
-
Ligand (e.g., XPhos, SPhos) (10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a flame-dried Schlenk tube, combine the amide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired isoquinolin-1(2H)-one.
Application III: A Versatile Intermediate in Drug Discovery
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[13][14][15][16] The carboxylic acid can be used as a handle for attachment to various scaffolds, while the bromomethyl group can serve as an electrophilic site for introducing other functionalities.
For instance, in the development of novel kinase inhibitors or protease inhibitors, the phenylacetic acid moiety can mimic the side chain of phenylalanine, while the bromomethyl group allows for covalent modification of a target protein or for the introduction of diversity-oriented appendages.
While specific, publicly available protocols detailing the use of this compound in the synthesis of a marketed drug are not readily found, its structural motifs are present in many biologically active compounds. Its utility can be inferred from the synthesis of analogous structures. For example, the synthesis of the antiepileptic drug Brivaracetam involves the key intermediate (R)-3-(bromomethyl)hexanoic acid, highlighting the importance of the bromomethyl-acid pharmacophore in the synthesis of neurologically active agents.[17][18]
Conclusion
This compound is a powerful and versatile building block with broad applications in organic synthesis. Its ability to participate in both polymerization and cyclization reactions, coupled with its potential as a key intermediate in medicinal chemistry, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable reagent in their own research endeavors, from the creation of novel materials to the discovery of new therapeutic agents.
References
-
Duchateau, J., Guedens, W., Lutsen, L., & Vanderzande, D. J. (2010). Versatile post-polymerization functionalization of poly(p-phenylene vinylene) copolymers containing carboxylic acid substituents: Development of a universal method towards functional conjugated copolymers. Polymer Chemistry, 1(8), 1313-1322. [Link]
-
Scirp.org. (n.d.). ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s. Retrieved from [Link]
-
Maastricht University. (2010). Versatile post-polymerization functionalization of poly(p-phenylene vinylene) copolymers containing carboxylic acid substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Retrieved from [Link]
-
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. [Link]
-
Gulevskaya, A. V., & Gusev, A. V. (2010). Palladium-Catalyzed Intramolecular Carbopalladation/Cyclization Cascade: Access to Polycyclic N-Fused Heterocycles. Organic letters, 12(21), 4984–4987. [Link]
-
Palladium catalyzed N–H bond insertion and intramolecular cyclization cascade: the divergent synthesis of heterocyclics. Organic & Biomolecular Chemistry. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances. [Link]
-
Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. National Institutes of Health. [Link]
-
MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. [Link]
-
Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac. Almac. [Link]
-
Application of Multi-component Reactions in the Search of Bioactive Molecules. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s [scirp.org]
- 6. Versatile post-polymerization functionalization of poly(p-phenylene vinylene) copolymers containing carboxylic acid substituents: development of a universal method towards functional conjugated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium catalyzed N–H bond insertion and intramolecular cyclization cascade: the divergent synthesis of heterocyclics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines [organic-chemistry.org]
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- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 2-(3-(Bromomethyl)phenyl)acetic Acid in Modern Cancer Drug Discovery: A Guide for Researchers
The relentless pursuit of novel and effective cancer therapeutics has led drug discovery scientists to explore innovative chemical scaffolds and mechanisms of action. Within this landscape, 2-(3-(bromomethyl)phenyl)acetic acid has emerged as a versatile and powerful building block, particularly in the design of targeted covalent inhibitors and in the application of fragment-based drug discovery. Its unique structural features—a reactive bromomethyl group and a phenylacetic acid moiety—provide a dual functionality that can be strategically exploited to develop potent and selective anticancer agents.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their cancer drug discovery programs. We will delve into the scientific rationale behind its use, provide step-by-step synthetic and biological protocols, and explore its application in targeting key oncogenic signaling pathways.
The Rationale: Why this compound?
The utility of this compound in cancer drug discovery stems from two key attributes:
-
The Electrophilic "Warhead": The bromomethyl group serves as a reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. This irreversible or reversible covalent binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable" due to shallow binding pockets.[1] The reactivity of this "warhead" can be finely tuned through structural modifications to optimize selectivity and minimize off-target effects.[1]
-
The "Scaffold" for Molecular Elaboration: The phenylacetic acid portion of the molecule provides a versatile scaffold that can be readily modified to enhance binding affinity and selectivity for a specific protein target. This makes it an ideal starting point for both fragment-based lead discovery and the synthesis of focused compound libraries.
Application I: A Building Block for Targeted Covalent Inhibitors
Targeted covalent inhibitors have revolutionized the treatment of certain cancers by providing durable target engagement.[2] this compound can be employed as a key starting material for the synthesis of covalent inhibitors targeting a range of oncoproteins, particularly kinases.
Case Study: Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for cancer therapy.[3][4] Derivatives of 2-(3-bromophenyl) have shown promise as selective inhibitors of Aurora A kinase.[5]
Hypothetical Signaling Pathway Targeted by a Derivative:
Caption: Covalent inhibition of Aurora A Kinase by a derivative of this compound can block mitotic progression and uncontrolled cell proliferation.
Protocol 1: Synthesis of a Hypothetical N-Aryl-2-(3-(bromomethyl)phenyl)acetamide Kinase Inhibitor
This protocol describes a general two-step synthesis of an N-aryl acetamide derivative, a common scaffold for kinase inhibitors, using this compound as the starting material.
Workflow Diagram:
Caption: Synthetic workflow for a hypothetical covalent kinase inhibitor.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Thiol-containing heterocyclic compound (as a hypothetical kinase-binding moiety)
-
Potassium carbonate (K2CO3)
-
Acetonitrile
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Amide Coupling
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(substituted phenyl)-2-(3-(bromomethyl)phenyl)acetamide intermediate.
Step 2: Nucleophilic Substitution
-
To a solution of the intermediate from Step 1 (1.0 eq) in acetonitrile, add the thiol-containing heterocyclic compound (1.2 eq) and K2CO3 (2.0 eq).
-
Stir the mixture at room temperature or heat to 50 °C, monitoring the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final covalent inhibitor.
Application II: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight "fragments" that bind weakly to a biological target. The reactive bromomethyl group makes this compound an ideal candidate for electrophilic fragment screening, which aims to identify fragments that form a covalent bond with the target protein.[6][7]
Workflow for Electrophilic Fragment Screening:
Sources
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. soci.org [soci.org]
- 7. jetir.org [jetir.org]
Protocol for the Efficient Acid-Catalyzed Esterification of 2-(3-(Bromomethyl)phenyl)acetic Acid
An Application Note for the Synthesis of Ester Derivatives of 2-(3-(Bromomethyl)phenyl)acetic Acid
Abstract
This application note provides a detailed protocol for the esterification of this compound, a crucial intermediate in the synthesis of various pharmacologically active molecules. We focus on the Fischer-Speier esterification method, a reliable and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization methods.
Introduction
This compound is a valuable building block in the pharmaceutical industry. The presence of both a carboxylic acid and a reactive benzylic bromide moiety allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures. Esterification of the carboxylic acid group is often a critical step to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[2]
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters.[1] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction.[3][4] This protocol details the synthesis of methyl 2-(3-(bromomethyl)phenyl)acetate as a representative example.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds through a nucleophilic acyl substitution mechanism.[5][6] The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The key steps are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.[3][5]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7][8]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 2-(3-(bromomethyl)phenyl)acetate
This protocol is adapted from a similar esterification procedure for a related bromo-phenylpropanoic acid derivative.[9]
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₉BrO₂ | 229.07 | 5.0 g | 21.8 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | - |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.83 g | 4.36 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 x 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - |
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 21.8 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir the mixture at room temperature until the acid is fully dissolved.
-
Catalyst Addition: Cool the solution in an ice bath to approximately 0 °C. Slowly add p-toluenesulfonic acid monohydrate (0.83 g, 4.36 mmol) in portions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully add saturated sodium bicarbonate solution (~50 mL) to neutralize the acid catalyst.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).[9]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
Caption: Workflow for the esterification protocol.
Results and Discussion
The expected product is methyl 2-(3-(bromomethyl)phenyl)acetate, which should be obtained as an oil or low-melting solid. The yield is expected to be high, likely in the range of 90-98%, similar to related esterifications.[9]
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]
The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. Based on known spectra of similar compounds, the following characteristic peaks are expected:[11]
-
¹H NMR (in CDCl₃):
-
A singlet around 3.7 ppm corresponding to the methyl ester protons (-OCH₃).
-
A singlet around 3.6 ppm for the benzylic protons of the acetate group (-CH₂-COO).
-
A singlet around 4.5 ppm for the bromomethyl protons (-CH₂Br).
-
Aromatic protons in the range of 7.2-7.4 ppm.
-
-
¹³C NMR (in CDCl₃):
-
A peak around 171 ppm for the ester carbonyl carbon.
-
A peak around 52 ppm for the methyl ester carbon.
-
A peak around 41 ppm for the benzylic carbon of the acetate group.
-
A peak around 33 ppm for the bromomethyl carbon.
-
Aromatic carbon signals in the range of 128-138 ppm.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Check for starting material by TLC. |
| Insufficient catalyst. | Ensure the correct amount of catalyst is added. | |
| Reversible reaction equilibrium. | Use a larger excess of methanol. | |
| Presence of starting material | Reaction not complete. | As above, extend reaction time or apply gentle heat. |
| Side product formation | High reaction temperature. | Maintain the reaction at room temperature. High temperatures can sometimes lead to side reactions involving the benzylic bromide. |
| Impure starting materials. | Ensure the starting carboxylic acid is pure. |
Alternative Esterification Methods
While Fischer-Speier esterification is robust, other methods can be employed, especially for sensitive substrates or when acidic conditions are not desirable.
-
SN2 reaction: The carboxylate salt of this compound can be reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction.[4] This method is effective but requires the initial formation of the carboxylate salt using a base.
-
Using Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.[12] This is a high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.
Conclusion
The presented protocol for the Fischer-Speier esterification of this compound offers a straightforward, efficient, and high-yielding method for the synthesis of its corresponding esters. This procedure is well-suited for both small-scale laboratory synthesis and larger-scale production, providing a reliable route to important intermediates in drug discovery and development.
References
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- ResearchGate. (n.d.). Acid-catalyzed esterification mechanism.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemguide. (n.d.). mechanism for the esterification reaction.
- YouTube. (2019). 08.08 Esterification of Carboxylic Acids.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
- Supporting Information. (n.d.).
- QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
- Google Patents. (n.d.). US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- ResearchGate. (2012). Removing Benzyl bromide.
- Echemi. (2022). Fischer Esterification For Industrial Use: A New Manufacturing Method.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- Supporting inform
- ResearchGate. (2025). Kinetics of the Esterification of Active Pharmaceutical Ingredients Containing Carboxylic Acid Functionality in Polyethylene Glycol: Formulation Implications | Request PDF.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- PubMed. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications.
- ChemSpider Synthetic Pages. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid.
- ChemicalBook. (n.d.). Methyl phenylacetate synthesis.
- PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate.
- Sigma-Aldrich. (n.d.). methyl 2-(3-(bromomethyl)phenyl)acetate.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox.
- Organic chemistry practical course. (n.d.).
- Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)acetate.
- Google Patents. (n.d.). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26).
- ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF.
- BMRB. (n.d.). Phenylacetic Acid at BMRB.
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Application Notes and Protocols for the Synthesis of Serine Protease Inhibitors Utilizing 2-(3-(Bromomethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the application of 2-(3-(bromomethyl)phenyl)acetic acid as a versatile scaffold in the synthesis of novel serine protease inhibitors. Serine proteases are a critical class of enzymes involved in a multitude of physiological and pathological processes, making them prime targets for therapeutic intervention in areas ranging from coagulation disorders to inflammatory diseases and cancer.[1] This guide elucidates the strategic importance of the phenylacetic acid core, detailing a proposed synthetic pathway, experimental protocols, characterization techniques, and methods for evaluating inhibitory activity. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the discovery and development of new chemical entities targeting serine proteases.
Introduction: The Significance of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous family of enzymes that play a pivotal role in numerous biological functions, including digestion, blood coagulation, fibrinolysis, and the immune response.[2] Their catalytic activity is characterized by a highly conserved active site featuring a catalytic triad of serine, histidine, and aspartate residues.[3] Dysregulation of serine protease activity is a hallmark of many diseases. For instance, over-activity of coagulation factors like thrombin and Factor Xa, both serine proteases, can lead to thrombosis.[4][5][6]
The development of small molecule inhibitors that can selectively target specific serine proteases is a cornerstone of modern drug discovery.[2][7] These inhibitors are designed to interact with the enzyme's active site, often mimicking the natural substrate to achieve high affinity and specificity.[8] A common strategy involves creating molecules with a central scaffold that can be readily functionalized to interact with different pockets within the enzyme's active site.
The Strategic Role of the this compound Scaffold
The this compound scaffold is a valuable starting material for the synthesis of serine protease inhibitors due to its inherent structural and reactive properties.
-
Bifunctionality: The molecule possesses two key reactive sites: a carboxylic acid and a benzylic bromide. The carboxylic acid is ideal for forming stable amide bonds with amino acids or peptide fragments, allowing for the extension of the molecule to interact with the enzyme's substrate-binding pockets. The highly reactive bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups, such as amines, which can be further modified to mimic the side chains of key amino acids like arginine or lysine.
-
Structural Rigidity and Orientation: The phenyl ring provides a rigid core that helps to correctly orient the appended functional groups within the enzyme's active site, enhancing binding affinity.
-
Versatility in Derivatization: The dual functionality allows for a modular approach to inhibitor design, where different recognition elements can be systematically introduced to optimize potency and selectivity for the target protease.
Below is a diagram illustrating the key functional components of the this compound scaffold.
Caption: Key functional components of the this compound scaffold.
Proposed Synthetic Pathway for a Serine Protease Inhibitor
This section outlines a detailed, multi-step synthetic protocol for a potential serine protease inhibitor, starting from this compound. This proposed route is based on established and reliable organic chemistry transformations.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed multi-step synthesis of a serine protease inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Thionyl chloride (SOCl₂) | Commercial Source | >99% |
| Anhydrous Methanol (MeOH) | Commercial Source | >99.8% |
| Sodium Azide (NaN₃) | Commercial Source | >99.5% |
| Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Triphenylphosphine (PPh₃) | Commercial Source | >99% |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Commercial Source | >97% |
| Triethylamine (TEA) | Commercial Source | >99.5% |
| Lithium Hydroxide (LiOH) | Commercial Source | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial Source | >98% |
| Hydroxybenzotriazole (HOBt) | Commercial Source | >97% |
| Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl) | Commercial Source | >99% |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Commercial Source | >98% |
| Trifluoroacetic acid (TFA) | Commercial Source | >99% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
Detailed Synthetic Protocols
Step 1: Esterification of the Carboxylic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent reactions involving the bromomethyl group.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Step 2: Conversion of Bromide to Azide
-
Rationale: The azide group is a versatile intermediate that can be cleanly reduced to the primary amine.
-
Procedure:
-
Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous DMF (0.5 M).
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the azidomethyl intermediate.
-
Step 3: Reduction of Azide to Amine
-
Rationale: The Staudinger reaction provides a mild and efficient method for reducing the azide to a primary amine.
-
Procedure:
-
Dissolve the azidomethyl intermediate (1.0 eq) in a mixture of THF and water (9:1, 0.2 M).
-
Add triphenylphosphine (1.1 eq) and stir at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the aminomethyl intermediate.
-
Step 4: Boc Protection of the Amine
-
Rationale: Protection of the newly formed amine is necessary to prevent its reaction during the subsequent amide coupling step.
-
Procedure:
-
Dissolve the aminomethyl intermediate (1.0 eq) in DCM (0.3 M).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.
-
Step 5: Hydrolysis of the Methyl Ester
-
Rationale: Deprotection of the ester to the free carboxylic acid is required for the amide coupling.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
-
Monitor by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected scaffold.
-
Step 6: Amide Coupling with an Amino Acid Ester
-
Rationale: This step introduces a key recognition element for interaction with the serine protease active site.
-
Procedure:
-
Dissolve the protected scaffold from Step 5 (1.0 eq), an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 12 hours.
-
Monitor by TLC.
-
Dilute with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Step 7: Boc Deprotection
-
Rationale: Removal of the Boc protecting group to reveal the primary amine for the subsequent guanidinylation step.
-
Procedure:
-
Dissolve the coupled intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM (0.1 M).
-
Stir at room temperature for 2 hours.
-
Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the primary amine as a TFA salt.
-
Step 8: Guanidinylation of the Amine
-
Rationale: The guanidinium group is a common feature in inhibitors of trypsin-like serine proteases, as it mimics the side chain of arginine.
-
Procedure:
-
Dissolve the primary amine TFA salt (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) and stir at room temperature for 24 hours.
-
Monitor by TLC.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Step 9: Final Deprotection
-
Rationale: Removal of all protecting groups to yield the final inhibitor.
-
Procedure:
-
Treat the guanidinylated intermediate with a 1:1 mixture of TFA and DCM for 4 hours at room temperature.
-
Concentrate under reduced pressure.
-
Purify the final compound by reverse-phase HPLC.
-
Characterization and Purification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of all intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.
-
Chromatography: TLC should be used for reaction monitoring. Column chromatography (silica gel) and reverse-phase HPLC are essential for the purification of intermediates and the final inhibitor.
Protocol for In Vitro Inhibition Assay
The inhibitory potency of the synthesized compound should be evaluated against a target serine protease (e.g., thrombin, trypsin).
5.1. Materials
-
Target serine protease (e.g., human α-thrombin)
-
Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and PEG)
-
Synthesized inhibitor
-
96-well microplate reader
5.2. Procedure
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add increasing concentrations of the inhibitor to the assay buffer.
-
Add the serine protease to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
The mechanism of inhibition can be further investigated by performing kinetic studies and determining the inhibition constant (Ki).
Conclusion
This compound serves as an excellent starting point for the rational design and synthesis of novel serine protease inhibitors. The proposed synthetic pathway, based on well-established chemical transformations, provides a flexible and robust route to a variety of potential inhibitors. By systematically modifying the substituents on the phenylacetic acid scaffold, researchers can explore the structure-activity relationships and optimize the potency and selectivity of these compounds for specific serine protease targets. The detailed protocols provided in this guide are intended to empower researchers in their efforts to develop new therapeutics for a range of diseases underpinned by serine protease dysregulation.
References
- Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed.
- Powers, J. C., et al. (2025). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. PubMed Central.
- Wimmer, Z., et al. (2020). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:...
- Ewing, W. R., et al. (1999). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. PubMed.
- Gerschheimer, C., et al. (2013).
- Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas.
- Xue, F., & Seto, C. T. (2009). Macrocyclic inhibitors for the serine protease plasmin. PubMed.
- Cambridge MedChem Consulting. Serine Protease Inhibitors.
- Aras, O., et al. (2004).
- MedChemExpress. 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.
- CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
- PubChem.
- Wan, H., et al. (2013). A Spider-Derived Kunitz-Type Serine Protease Inhibitor That Acts as a Plasmin Inhibitor and an Elastase Inhibitor. PLOS One.
- Kráľová, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PubMed Central.
- Witek, E., et al. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.
- Oleksyszyn, J., & Powers, J. C. (2009).
- Powers, J. C. (1977). Generally accepted mechanism of serine protease inhibition by chloromethylketones.
- Li, J., et al. (2023).
- CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
- Crocetti, L., et al. (2022).
- Organic Chemistry Portal.
- Yukimasa, T., et al. (2003). Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes. PubMed.
- Adam, G. C., et al. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
- US6133468A - Method for preparing substituted benzyl bromides.
- Taoka, Y., et al. (1997).
- Foster, P. A., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI.
- Svárovská, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Selleck Chemicals.
- Naqvi, S. A. R., et al. (2025). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
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Application Notes and Protocols for Protein Modification Using 2-(3-(Bromomethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research, enabling the development of sophisticated therapeutics, diagnostic tools, and research reagents.[1] 2-(3-(Bromomethyl)phenyl)acetic acid is a versatile bifunctional reagent that offers a robust method for protein modification. This molecule features a reactive bromomethyl group, which serves as a potent electrophile for alkylating nucleophilic amino acid residues, and a carboxylic acid moiety that can be utilized for further conjugation or to modulate the physicochemical properties of the modified protein.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in protein modification. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss methods for the characterization of the resulting modified proteins.
Principle of the Reaction: Covalent Alkylation
The primary mechanism of protein modification by this compound is an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophilic side chain of an amino acid residue attacks the electrophilic benzylic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.
Target Specificity
While several amino acid residues possess nucleophilic side chains, the reactivity towards this compound is heavily influenced by the nucleophilicity of the residue and the reaction conditions, particularly pH.[2]
-
Cysteine: The thiol group (-SH) of cysteine is the most reactive nucleophile in proteins under typical reaction conditions.[2] At a pH slightly above its pKa (~8.3), the thiol group is deprotonated to the highly nucleophilic thiolate anion (-S⁻), which readily attacks the bromomethyl group.[2] This high reactivity makes cysteine the primary target for modification with this class of reagents.[3]
-
Histidine: The imidazole ring of histidine can also be alkylated, although it is generally less reactive than the cysteine thiolate.[4][5][6] The reaction with histidine is more likely to occur at a pH closer to neutral.
-
Methionine: The sulfur atom in the thioether side chain of methionine is nucleophilic and can be alkylated by benzyl bromide derivatives.[7]
-
Lysine: The ε-amino group of lysine is a potential nucleophile; however, its reactivity is generally lower than that of cysteine under conditions typically used for alkylation with bromomethyl reagents.[8][9][10][11]
By carefully controlling the reaction pH, a high degree of selectivity for cysteine modification can be achieved.
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 reaction between this compound and a cysteine residue within a protein.
Caption: SN2 reaction mechanism for cysteine alkylation.
Detailed Experimental Protocols
This section provides a general protocol for the in-solution modification of a protein with this compound. It is crucial to optimize these conditions for each specific protein.
Materials and Reagents
-
Protein of interest
-
Denaturation Buffer: e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5[3]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: e.g., 100 mM Tris-HCl, pH 8.0-8.5
-
Quenching Reagent: e.g., 2-Mercaptoethanol or DTT
-
Purification system: Dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC
-
Analytical instruments: Mass spectrometer (ESI-MS or MALDI-TOF)
Protocol 1: In-Solution Protein Modification
This protocol is designed for proteins that require denaturation and reduction to expose cysteine residues.
1. Protein Preparation and Reduction: a. Dissolve the protein in Denaturation Buffer to a final concentration of 1-5 mg/mL.[3] b. Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM. c. Incubate the solution at 37-56°C for 30-60 minutes to reduce disulfide bonds.[3] d. Allow the solution to cool to room temperature.
2. Alkylation Reaction: a. Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM. b. Add the this compound stock solution to the reduced protein solution to achieve a 10- to 50-fold molar excess of the reagent over the total number of cysteine residues. c. Incubate the reaction mixture at room temperature for 1-2 hours in the dark. The reaction vessel should be gently mixed during this time.
3. Quenching the Reaction: a. To stop the alkylation reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 20-50 mM. This will react with any excess this compound. b. Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the Modified Protein: a. Remove the excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4). b. Alternatively, for higher purity, use size-exclusion chromatography (SEC) or reverse-phase HPLC.[15]
Experimental Workflow Visualization
The following diagram outlines the key steps in the in-solution protein modification protocol.
Caption: General workflow for in-solution protein alkylation.
Characterization of the Modified Protein
Confirmation of successful protein modification is critical. Mass spectrometry is the most powerful technique for this purpose.[16][17][18][19]
Mass Spectrometry Analysis
-
Expected Mass Shift: The covalent addition of a 2-(3-(carboxymethyl)phenyl)methyl group to a protein results in a specific mass increase. The molecular weight of this compound is 229.07 g/mol .[12][13][14] Upon reaction, a hydrogen atom from the cysteine thiol is lost, and a bromine atom from the reagent is lost. Therefore, the net mass addition to the protein is: Mass of (C₉H₈O₂) = 229.07 (reagent) - 79.90 (Br) = 149.17 g/mol .
| Parameter | Value |
| Molecular Weight of Reagent | 229.07 g/mol |
| Mass of Leaving Group (Br) | 79.90 g/mol |
| Net Mass Addition per Modification | 149.17 g/mol |
-
Intact Protein Analysis: Analysis of the intact modified protein by ESI-MS will show a mass increase corresponding to the number of incorporated modifier groups. For example, a protein with two modified cysteines will show a mass increase of approximately 298.34 Da.
-
Peptide Mapping: For larger proteins or to identify the specific sites of modification, a "bottom-up" proteomics approach can be used.[20]
-
The modified protein is digested with a specific protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
Modified peptides will exhibit the characteristic mass shift of 149.17 Da.
-
Tandem mass spectrometry (MS/MS) of the modified peptides will provide fragmentation data that can be used to pinpoint the exact location of the modification on the peptide sequence.[17]
-
Safety and Handling
Bromomethylphenyl compounds are reactive and should be handled with care.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of dust or vapors.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible substances.[14]
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Application Notes and Protocols: The Versatility of 2-(3-(Bromomethyl)phenyl)acetic Acid in Nucleophilic Substitution Reactions
Introduction: A Bifunctional Building Block for Synthesis
2-(3-(Bromomethyl)phenyl)acetic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a phenylacetic acid moiety, a common scaffold in pharmaceuticals, and a highly reactive benzylic bromide group. This unique arrangement provides two distinct points for chemical modification: the carboxylic acid and the bromomethyl group.
The primary focus of these application notes is the exceptional reactivity of the benzylic bromide at the C1' position. Benzylic halides are well-established as excellent substrates for nucleophilic substitution reactions.[4] This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state in an SN2 reaction or the carbocation intermediate in an SN1 pathway through resonance.[5][6] Consequently, the bromomethyl group serves as a versatile electrophilic handle, allowing for the straightforward introduction of a wide array of functional groups through reactions with various nucleophiles. This capability makes this compound a valuable starting material for constructing complex molecules and diverse compound libraries.[7]
Part 1: Mechanistic Principles of Reactivity
The reaction of this compound with nucleophiles at the benzylic carbon predominantly follows one of two pathways: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is highly dependent on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.[6][8]
-
SN2 Pathway: This mechanism is favored by strong, non-bulky nucleophiles such as cyanides, azides, thiolates, and primary amines.[9] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon as the bromide leaving group departs. Aprotic polar solvents like DMF, DMSO, or acetone are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity. As a primary benzylic halide, this substrate is particularly well-suited for SN2 reactions.[10]
-
SN1 Pathway: This two-step mechanism becomes significant with weak nucleophiles (e.g., water, alcohols) or under solvolysis conditions in polar protic solvents (e.g., methanol, ethanol).[6][10] The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a resonance-stabilized primary benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.
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Application Note: A Comprehensive Guide to Benzylic Bromination via Free-Radical Halogenation
Abstract
Benzylic bromination is a cornerstone transformation in organic synthesis, providing a reliable pathway to functionalize the carbon atom adjacent to an aromatic ring. The resulting benzyl bromides are highly versatile intermediates, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth exploration of the most common and effective method for this transformation: the Wohl-Ziegler reaction. We will dissect the free-radical chain mechanism, explain the critical roles of N-Bromosuccinimide (NBS) and radical initiators, present a detailed experimental protocol, and offer field-proven insights for optimization and safety.
The Underlying Chemistry: Mechanism and Rationale
The selective bromination of a benzylic C-H bond, which is weaker than typical alkyl C-H bonds, proceeds through a free-radical chain reaction.[1] This process is favored due to the formation of a resonance-stabilized benzylic radical intermediate, which significantly lowers the activation energy for hydrogen abstraction at this position.[2][3] The reaction mechanism is classically divided into three distinct stages: initiation, propagation, and termination.
Reaction Mechanism
-
Initiation: The reaction begins with the generation of a bromine radical (Br•). This is not achieved by the direct cleavage of NBS, but rather through the decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with light.[4][5] The initiator-derived radical then generates a small amount of bromine radical to start the chain process.[5]
-
Propagation: This is a self-sustaining cyclic process consisting of two key steps:
-
A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., toluene). This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6]
-
The newly formed benzylic radical reacts with a molecule of elemental bromine (Br₂) to yield the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.[7]
-
-
Termination: The chain reaction concludes when two radical species combine, effectively quenching the cycle. This can occur through the combination of two bromine radicals, two benzylic radicals, or a benzylic radical and a bromine radical.[7]
Caption: Free-radical mechanism of benzylic bromination.
The Critical Role of N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used for benzylic bromination, it often leads to undesirable side reactions, such as electrophilic addition to the aromatic ring.[8] The Wohl-Ziegler reaction overcomes this by using N-Bromosuccinimide (NBS) as the bromine source.[9][10] The key function of NBS is to maintain a very low, constant concentration of Br₂ throughout the reaction.[1][11] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step.[8] This low concentration of Br₂ ensures that the free-radical substitution pathway is kinetically favored over competing polar addition reactions.[12]
Key Reagents, Parameters, and Substrate Effects
The success and selectivity of a benzylic bromination reaction depend heavily on the careful selection of reagents and reaction conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for its ability to provide a slow, controlled release of bromine.[8] It is crucial to use freshly recrystallized NBS, as impurities in older batches can lead to unreliable results and side reactions.[10]
-
Radical Initiator: AIBN is widely used due to its predictable thermal decomposition at temperatures between 66-72°C, generating stable radicals and nitrogen gas.[5] Benzoyl peroxide is another common initiator.[4] Alternatively, photochemical initiation using UV or visible light offers a green, efficient alternative that avoids chemical initiators.[13][14]
-
Solvent: Carbon tetrachloride (CCl₄) was the traditional solvent due to its inertness in radical reactions.[4] However, due to its high toxicity and environmental impact, it has been largely superseded by safer alternatives.[9] Acetonitrile and trifluorotoluene have proven to be effective and more environmentally benign replacements.[11][14][15]
-
Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure consistent thermal decomposition of the initiator (e.g., AIBN) and maintain a sufficient reaction rate.[10]
Data Presentation: Substrate Reactivity in Benzylic Bromination
The electronic nature of substituents on the aromatic ring significantly influences the rate of benzylic bromination by affecting the stability of the intermediate benzylic radical.
| Substrate (Substituted Toluene) | Substituent | Electronic Effect | Relative Rate (Approx.) | Rationale for Reactivity |
| p-Methoxytoluene | -OCH₃ | Electron Donating | > 1 | The methoxy group stabilizes the benzylic radical through resonance and induction, accelerating H-abstraction. |
| Toluene | -H | Neutral | 1 | The baseline for reactivity. |
| p-Chlorotoluene | -Cl | Electron Withdrawing | < 1 | The inductive electron-withdrawing effect of chlorine destabilizes the benzylic radical, slowing the reaction. |
| p-Nitrotoluene | -NO₂ | Strongly Electron Withdrawing | << 1 | The nitro group strongly destabilizes the radical intermediate, significantly decreasing the reaction rate.[16] |
Detailed Experimental Protocol: Wohl-Ziegler Bromination of Toluene
This protocol details the synthesis of benzyl bromide from toluene as a representative example. Extreme caution must be exercised as benzyl bromide is a potent lachrymator. All operations must be performed in a certified chemical fume hood.
Materials & Equipment
-
Reagents: Toluene (≥99.5%), N-Bromosuccinimide (NBS, recrystallized), Azobisisobutyronitrile (AIBN), Acetonitrile (anhydrous), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator, standard glassware.
Experimental Workflow
Caption: Step-by-step experimental workflow for benzylic bromination.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and AIBN (0.02 eq.).
-
Add anhydrous acetonitrile to the flask.
-
Fit the flask with a reflux condenser and ensure a gentle flow of inert gas (nitrogen or argon) through the system.
-
Reaction Execution: Lower the apparatus into a heating mantle and begin vigorous stirring. Heat the mixture to reflux (the boiling point of acetonitrile is ~82°C).
-
Monitoring: The reaction can often be monitored visually. NBS is dense and will remain at the bottom, while its byproduct, succinimide, is insoluble and will float to the surface upon formation.[9][11] The reaction is typically complete when all the dense NBS has been consumed, which may take 2-4 hours.
-
Workup - Cooldown and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the solution sequentially with saturated sodium bicarbonate solution and then with water to remove any residual acids.[17]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate.[18] Filter off the drying agent and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude benzyl bromide can be purified by vacuum distillation to yield a clear, colorless liquid.
Critical Safety Considerations
-
Product Hazard: Benzyl bromides are strong lachrymators and irritants to the skin, eyes, and respiratory system.[19] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Reagent Hazards: N-bromosuccinimide is an irritant. AIBN is flammable and can decompose violently if heated improperly. Carbon tetrachloride, if used, is a known carcinogen and should be avoided.[9][13]
-
Waste Disposal: All waste materials, including the succinimide byproduct and any residual reagents, should be disposed of according to institutional hazardous waste protocols. Quench any reactive materials before disposal.
References
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-
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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Pearson. (n.d.). Free-radical bromination of the following compound introduces bro... Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]
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Taylor & Francis Online. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]
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Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing. Retrieved from [Link]
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ACS Publications. (1986). Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid. Retrieved from [Link]
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Master Organic Chemistry. (2013). What is Allylic Bromination? Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Scribd. (n.d.). 02 Benzylic Bromination. Retrieved from [Link]
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ERIC. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Retrieved from [Link]
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JoVE. (2025). Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]
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Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2... Retrieved from [Link]
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The Versatility of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Gateway to Advanced Functional Materials
Introduction: A Bifunctional Building Block for Tailored Material Design
In the dynamic field of materials science, the rational design of molecular components is paramount to achieving novel functionalities. 2-(3-(Bromomethyl)phenyl)acetic acid stands out as a uniquely versatile bifunctional building block. Its structure, featuring a reactive bromomethyl group and a readily derivatizable carboxylic acid on a rigid phenyl scaffold, offers a powerful toolkit for the synthesis of advanced polymers, the functionalization of surfaces, and the construction of complex biomolecular conjugates. The strategic positioning of these two distinct functional groups allows for orthogonal chemical transformations, enabling the precise engineering of material properties at the molecular level. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in creating next-generation materials.
Core Attributes and Reactivity
The utility of this compound stems from the distinct reactivity of its two functional moieties:
-
The Bromomethyl Group: This benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its use in grafting the molecule onto surfaces functionalized with nucleophiles (e.g., amines, thiols) and for initiating controlled radical polymerizations.
-
The Carboxylic Acid Group: This group provides a rich chemistry for forming stable covalent bonds, most notably amides and esters. It can also participate in electrostatic interactions and coordinate with metal oxide surfaces, offering a versatile handle for attaching a wide array of molecules, from small organic compounds to large biomolecules.
The phenyl ring provides a rigid spacer, ensuring that the functional groups are presented in a well-defined manner, which is crucial for applications in self-assembly and molecular recognition.
Application Note I: Surface Functionalization of Nanoparticles
The modification of nanoparticle surfaces is a critical step in tailoring their properties for applications in drug delivery, diagnostics, and catalysis. This compound is an ideal candidate for creating functionalized nanoparticles with tunable surface chemistry.
A. Functionalization of Silica Nanoparticles (SiNPs)
Silica nanoparticles are widely used due to their biocompatibility and well-established surface chemistry. The following protocol details a two-step process to covalently attach this compound to SiNPs, resulting in a surface decorated with reactive benzyl bromide groups.
Protocol 1: Two-Step Functionalization of Silica Nanoparticles
Step 1: Amine Functionalization of Silica Nanoparticles
-
Rationale: The native surface of silica nanoparticles is rich in silanol (-Si-OH) groups. To create a surface reactive towards the carboxylic acid of our target molecule, we first introduce amine functionalities using (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze and form covalent siloxane bonds with the nanoparticle surface, while the propyl amine group is presented outwards.
-
Procedure:
-
Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask and sonicate for 15 minutes to ensure a homogenous suspension.
-
Under a nitrogen atmosphere, add 2 mL of APTES to the suspension.
-
Reflux the mixture at 110 °C for 12 hours with constant stirring.
-
Allow the reaction to cool to room temperature. Collect the amine-functionalized nanoparticles (SiNPs-NH₂) by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Wash the SiNPs-NH₂ by repeated cycles of resuspension in fresh toluene and centrifugation (at least 3 times) to remove unreacted APTES.
-
Dry the final product under vacuum overnight.
-
Step 2: Coupling of this compound
-
Rationale: This step involves the formation of a stable amide bond between the surface amine groups and the carboxylic acid of this compound. A carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the surface amines.
-
Procedure:
-
Disperse 500 mg of the dried SiNPs-NH₂ in 30 mL of anhydrous dichloromethane (DCM) and sonicate for 10 minutes.
-
In a separate flask, dissolve 250 mg of this compound and 230 mg of EDC in 10 mL of anhydrous DCM. Stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Add the activated acid solution dropwise to the SiNPs-NH₂ suspension with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Collect the functionalized nanoparticles (SiNPs-Bn-Br) by centrifugation.
-
Wash the nanoparticles thoroughly with DCM, followed by ethanol, and finally deionized water to remove unreacted reagents and byproducts.
-
Dry the final product under vacuum.
-
Characterization:
| Technique | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Appearance of new peaks corresponding to the amide bond (C=O stretch around 1650 cm⁻¹ and N-H bend around 1550 cm⁻¹) and aromatic C-H stretches. |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of bromine (Br 3d) and an increase in the C/Si and N/Si atomic ratios. |
| Thermogravimetric Analysis (TGA) | Increased weight loss compared to the starting SiNPs, indicating the mass of the grafted organic layer. |
Diagram of the Silica Nanoparticle Functionalization Workflow:
Caption: Workflow for functionalizing silica nanoparticles.
B. Functionalization of Gold Nanoparticles (AuNPs)
While this compound does not have a thiol group for direct binding to gold surfaces, it can be used to create a secondary functional layer on AuNPs that are first stabilized with a thiol-containing molecule bearing a complementary functional group. For instance, AuNPs can be functionalized with cysteamine, which presents a primary amine. The carboxylic acid of this compound can then be coupled to this amine layer using the same EDC chemistry described for silica nanoparticles. This approach allows for the creation of gold nanoparticles with a surface rich in benzyl bromide moieties, ready for further reactions.[1]
Application Note II: Synthesis of Functional Polymers
The dual functionality of this compound makes it a valuable monomer for synthesizing functional polyesters and an effective initiator for surface-grafted polymer brushes.
A. Polycondensation to Form Functional Polyesters
The molecule can undergo polycondensation reactions to form polyesters where the reactive bromomethyl groups are appended along the polymer backbone. This creates a linear polymer that can be cross-linked or further functionalized in subsequent steps.
Protocol 2: Chain-Growth Polycondensation of this compound
-
Rationale: This protocol is adapted from a chain-growth polycondensation method that has been shown to produce polymers with controlled molecular weight and low polydispersity.[2] The reaction proceeds by converting the carboxylic acid to a more reactive carboxylate salt, which then displaces the bromide of another monomer in a step-growth fashion that exhibits chain-growth characteristics under specific phase-transfer conditions.
-
Procedure:
-
In a reaction vessel, dissolve this compound in a minimal amount of a suitable solvent like acetone.
-
Add an equimolar amount of a base, such as potassium bicarbonate, to form the potassium salt of the carboxylic acid. The salt will precipitate.
-
Add a non-solvent for the monomer salt, such as additional acetone, to create a suspension.
-
To this suspension, add a catalytic amount (e.g., 10 mol%) of a phase-transfer catalyst, such as 18-crown-6, and an initiator like 4-nitrobenzyl bromide.[2]
-
Stir the reaction mixture at room temperature. The phase-transfer catalyst will bring a small amount of the monomer salt into the solution, where it can react with the initiator and the growing polymer chains.
-
The polymerization is allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
The resulting polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
-
Characterization:
| Technique | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polyester structure by observing the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the ester linkage. |
| FT-IR Spectroscopy | A strong C=O stretching peak characteristic of the ester group (around 1735 cm⁻¹). |
Diagram of the Polycondensation Process:
Caption: Chain-growth polycondensation mechanism.
B. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The benzyl bromide group of this compound can act as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. By first immobilizing the molecule onto a surface (as described in Application Note I), one can grow well-defined polymer brushes from that surface in a "grafting-from" approach.[3][4]
Protocol 3: SI-ATRP from Functionalized Surfaces
-
Rationale: SI-ATRP allows for the growth of polymer chains with controlled length, density, and composition directly from a surface. The immobilized benzyl bromide acts as the initiator, and in the presence of a catalyst complex (typically copper-based), it reversibly generates radicals that propagate the polymerization of a chosen monomer.
-
Procedure:
-
Start with a substrate functionalized with this compound (e.g., SiNPs-Bn-Br from Protocol 1).
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add the functionalized substrate.
-
Add the desired monomer (e.g., styrene, methyl methacrylate) and a solvent (e.g., toluene, anisole).
-
In a separate flask, prepare the catalyst solution by dissolving the copper(I) catalyst (e.g., Cu(I)Br) and a ligand (e.g., bipyridine or PMDETA) in the solvent.
-
Deoxygenate both the monomer/substrate suspension and the catalyst solution by several freeze-pump-thaw cycles.
-
Transfer the catalyst solution to the monomer/substrate suspension via a cannula to initiate the polymerization.
-
The reaction is typically carried out at a controlled temperature (e.g., 60-90 °C) for a specific time to achieve the desired polymer chain length.
-
To stop the polymerization, expose the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
The polymer-grafted substrate is then purified by repeated centrifugation and washing with a good solvent for the polymer to remove any unreacted monomer and catalyst.
-
The final product is dried under vacuum.
-
Characterization:
| Technique | Expected Outcome |
| Ellipsometry (for flat surfaces) | An increase in the thickness of the organic layer on the surface. |
| Atomic Force Microscopy (AFM) | Changes in surface morphology and roughness. |
| GPC (of cleaved polymer) | The polymer can be cleaved from the surface to determine its molecular weight and PDI, confirming the controlled nature of the polymerization. |
Application Note III: Bioconjugation and Drug Delivery
The orthogonal reactivity of this compound makes it an excellent linker molecule for bioconjugation, particularly in the development of targeted drug delivery systems like antibody-drug conjugates (ADCs).[5][6]
Conceptual Application: A Linker for Antibody-Nanoparticle Conjugation
-
Concept: An antibody can be conjugated to the carboxylic acid group of this compound through the formation of an amide bond with lysine residues on the antibody surface. This antibody-linker conjugate can then be attached to a nanoparticle or a polymer surface via the reactive bromomethyl group. This creates a targeted delivery system where the antibody guides the nanoparticle to a specific cell type.
-
Workflow:
-
Antibody-Linker Conjugation: React the antibody with an excess of this compound in the presence of a coupling agent like EDC. This step needs to be carefully optimized to control the number of linkers attached per antibody.
-
Purification: The antibody-linker conjugate is purified to remove unreacted linker molecules.
-
Conjugation to Nanoparticle: The purified conjugate is then reacted with nanoparticles that have been functionalized with nucleophilic groups (e.g., thiols or amines) that can displace the bromide on the linker.
-
Diagram of the Bioconjugation Workflow:
Caption: Conceptual workflow for antibody-nanoparticle conjugation.
Conclusion and Future Outlook
This compound is a powerful and versatile molecule in the materials scientist's toolbox. Its well-defined bifunctional nature provides a reliable platform for the synthesis of a wide range of advanced materials. The protocols and concepts outlined in this guide serve as a starting point for researchers to explore its potential in creating functional surfaces, tailored polymers, and sophisticated bioconjugates. As the demand for materials with precisely controlled architectures and functionalities continues to grow, the importance of such well-designed molecular building blocks will undoubtedly increase.
References
-
ResearchGate. (2025). Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. Retrieved from [Link]
- Hussain, H., et al. (2010). Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles. Polymer Chemistry, 1(6), 734-751.
- Boyes, S. G., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(8), 5437-5489.
- Brittain, W. J., & Minko, S. (2007). A structural definition of polymer brushes. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3505-3512.
- Barbey, R., et al. (2009). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews, 109(11), 5437-5527.
-
Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Retrieved from [Link]
- Linko, Y. Y., et al. (1995). Enzymatic Synthesis of Various Aromatic Polyesters in Anhydrous Organic Solvents. Journal of the American Oil Chemists' Society, 72(11), 1349-1353.
- Verma, A., & Stellacci, F. (2010). Effect of surface properties on nanoparticle-cell interactions. Small, 6(1), 12-21.
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
- Phan, H. T., et al. (2023). Bimodal brush-functionalized nanoparticles selective to receptor surface density. Proceedings of the National Academy of Sciences, 120(4), e2215115120.
- Asal, M., et al. (2019). An overview of biomolecules, immobilization methods and support materials of biosensors. NANO: Brief Reports and Reviews, 14(06), 1930002.
- Wijaya, C. J., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 24(10), 4647-4658.
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ResearchGate. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Retrieved from [Link]
- Yokozawa, T., & Suzuki, T. (2000). Chain-Growth Polycondensation for the Synthesis of Well-Defined Polymers.
-
001CHEMICAL. (n.d.). CAS No. 118647-53-3, this compound. Retrieved from [Link]
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Journal of Chemical Health Risks. (2023). Catalytic synthesis of 1-benzyl-4-fluoro-2- phenyl-1 H- benzo [d] imidazole: Dual applications in sensor and antimicrobial properties. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Immobilization of Active Antibodies at Polymer Melt Surfaces during Injection Molding. Retrieved from [Link]
- Bilek, M. M. M., et al. (2011). Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants. Surface and Coatings Technology, 205(23-24), 5341-5352.
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Royal Society of Chemistry. (2015). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Retrieved from [Link]
- Taddei, M., et al. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.
- Google Patents. (2017). WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto.
- Springer. (2020). Immobilization of Biomolecules on Plasma-Functionalized Surfaces for Biomedical Applications.
-
Royal Society of Chemistry. (2014). Aromatic polyesters from biosuccinic acid. Retrieved from [Link]
-
MDPI. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Retrieved from [Link]
-
National Institutes of Health. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Retrieved from [Link]
-
Wiley Online Library. (2019). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Retrieved from [Link]
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MDPI. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Retrieved from [Link]
-
National Institutes of Health. (2023). Bimodal brush-functionalized nanoparticles selective to receptor surface density. Retrieved from [Link]
-
MDPI. (2021). Surface Modification of Ti–30Ta Alloy by Deposition of P(VDF-TrFE)/BaTiO3 Coating for Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Bimodal brush-functionalized nanoparticles selective to receptor surface density. Retrieved from [Link]
-
National Institutes of Health. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
-
TU Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization – Zentel Group. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromoethanoyloxy)-2-phenylethanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2018). Fabricating Reactive Surfaces with Brush-like and Crosslinked Films of Azlactone-Functionalized Block Co-Polymers. Retrieved from [Link]
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- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-(3-(Bromomethyl)phenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(3-(bromomethyl)phenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the reaction to provide a framework for rational problem-solving.
The primary route to this compound is through the selective free-radical bromination of the benzylic methyl group of 2-(3-methylphenyl)acetic acid. The Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator, is the industry standard for this transformation due to its high selectivity for the benzylic position over the aromatic ring.[1][2][3] However, success hinges on meticulous control of reaction parameters. This guide addresses the most frequent challenges encountered during this synthesis.
Core Reaction and Mechanism
The conversion of 2-(3-methylphenyl)acetic acid to its benzylic bromide derivative is a radical chain reaction. Understanding this mechanism is fundamental to troubleshooting.
Reaction Scheme:
Caption: Overall synthesis of this compound.
The reaction proceeds via three main stages: initiation, propagation, and termination. The radical initiator, typically 2,2'-Azobis(2-methylpropionitrile) (AIBN), decomposes upon heating (usually >60 °C) to generate two carbon-centered radicals and nitrogen gas.[4][5][6] These radicals initiate the chain reaction.
Caption: Key stages of the radical chain mechanism for benzylic bromination.
Recommended Experimental Protocol
This protocol serves as a baseline for optimization. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(3-methylphenyl)acetic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Chlorobenzene (or other suitable high-boiling solvent)[7]
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen). Ensure all glassware is oven-dried to prevent hydrolysis of NBS.[1]
-
Reagents: To the flask, add 2-(3-methylphenyl)acetic acid (1.0 eq) and chlorobenzene. Stir until dissolved.
-
Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and AIBN (0.02 - 0.05 eq). Using a slight excess of NBS is common, but a large excess can promote dibromination.
-
Reaction: Heat the mixture to 80-90°C. The reaction is often initiated by heat, and a gentle reflux may be observed.[8] The reaction can be exothermic; be prepared to apply cooling if necessary.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A key indicator is the consumption of the starting material. Succinimide, a byproduct, will float to the top as the reaction proceeds.
-
Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.[7] Filter off the succinimide.
-
Isolation: Wash the filtrate with water to remove any remaining water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or column chromatography.
| Parameter | Recommended Value | Rationale |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete conversion while minimizing over-bromination. |
| AIBN Loading | 0.02 - 0.05 equivalents | Catalytic amount sufficient to initiate and sustain the radical chain. |
| Temperature | 80 - 110 °C | Balances rate of initiation with selectivity. Higher temps risk dibromination.[7][10] |
| Solvent | Chlorobenzene, 1,2-Dichlorobenzene | High boiling point allows for effective thermal initiation and temperature control.[7][8] |
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis issues.
Q1: My reaction shows low conversion, with a large amount of starting material remaining. What went wrong?
A1: This is a common issue often related to failed initiation of the radical chain reaction.
-
Cause - Insufficient Temperature: The radical initiator AIBN requires a temperature typically between 65-70°C for efficient decomposition to generate radicals.[11] If your reaction temperature is too low, the rate of initiation will be negligible.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress. For less reactive substrates, temperatures up to 80°C or higher may be necessary, depending on the solvent.[9]
-
-
Cause - Inactive Initiator: AIBN has a limited shelf life and can decompose over time. Old or improperly stored AIBN may not be effective.
-
Solution: Use a fresh bottle of AIBN. If using photochemical initiation, ensure your light source is of the correct wavelength and intensity and that it can penetrate the reaction vessel.[10]
-
-
Cause - Radical Inhibitors: The presence of oxygen or other radical scavengers (impurities in the solvent or starting material) can quench the radical chain reaction.
-
Solution: Ensure your reaction is conducted under an inert atmosphere (nitrogen or argon). Using a solvent that has been degassed can also be beneficial.
-
Q2: I'm getting a significant amount of the dibrominated byproduct. How can I improve selectivity for the desired monobrominated product?
A2: Formation of 2-(3-(dibromomethyl)phenyl)acetic acid is a primary challenge and is typically caused by conditions that are too harsh.[3]
-
Cause - High Reaction Temperature: While heat is needed for initiation, excessive temperatures can provide enough energy to overcome the activation barrier for the second bromination, reducing selectivity.[9][10] The reaction is also exothermic, which can create localized hot spots.
-
Cause - Incorrect Stoichiometry: Using a large excess of NBS will inevitably lead to over-bromination once the starting material is consumed.
-
Solution: Use a molar ratio of NBS to starting material that is closer to 1:1. A slight excess (e.g., 1.05 equivalents) is often sufficient. Consider adding the NBS portion-wise to maintain a low concentration throughout the reaction.
-
-
Cause - Extended Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the desired monobrominated product to be converted into the dibrominated byproduct.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS). Stop the reaction as soon as the starting material is no longer detected.
-
Q3: My crude product seems impure, but not with the common dibromide. What other side reactions can occur?
A3: While less common, other side products can form.
-
Cause - Ring Bromination: Although NBS is highly selective for the benzylic position, electrophilic aromatic substitution on the phenyl ring can occur, especially if HBr is allowed to build up, which can generate Br₂.
-
Solution: Ensure high-purity, recrystallized NBS is used. Some chemists include a non-nucleophilic base like calcium carbonate in small amounts to scavenge any HBr that forms.
-
-
Cause - Dimerization: In the termination phase of the reaction, two benzylic radicals can combine to form a dimer, 1,2-bis(3-(carboxymethyl)phenyl)ethane.[12]
-
Solution: This is usually a minor byproduct. Its formation is favored when the concentration of the radical intermediate is high relative to the bromine source. Ensuring a steady, low concentration of Br₂ (the role of NBS) helps minimize this.[2]
-
Q4: How can I best purify the final product away from the starting material and dibrominated impurity?
A4: The similar polarity of the starting material, product, and dibrominated byproduct makes purification challenging.
-
Recrystallization: This is often the most effective method on a larger scale. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature is ideal. Toluene/hexanes or ethyl acetate/hexanes are good starting points. The dibrominated product is typically less polar and may remain in the mother liquor, while the more polar starting material may also be partially separated.
-
Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the components. The expected elution order is: dibromide (least polar) -> monobromide (product) -> starting material (most polar).
References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Azobisisobutyronitrile (AIBN). Retrieved from [Link]
-
Wikipedia. (2023, December 18). Azobisisobutyronitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Retrieved from [Link]
-
HPMC manufacturer. (2025, July 27). Advantages of Using AIBN Initiator in Polymerization Reactions. Retrieved from [Link]
-
NBS Manufacturer. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Is AIBN In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
SURU Chemical. (2025, November 11). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1 in flow, using the 1st generation Br2 generator. [Image]. Retrieved from [Link]
-
Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination of. [Image]. Retrieved from [Link]
-
Quora. (2023, November 15). What is the major product when toluene reacts with bromine using cyclohexane as the solvent?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that.... Retrieved from [Link]
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Google Patents. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11308–11314. [Link]
- Google Patents. (n.d.). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 118647-53-3, this compound. Retrieved from [Link]
-
ResearchGate. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Google Patents. (n.d.). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
Eureka | Patsnap. (2017, December 22). Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support center for 2-(3-(Bromomethyl)phenyl)acetic acid. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we address common challenges related to its reactivity, providing in-depth, evidence-based troubleshooting strategies to ensure the success of your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its reactivity?
A1: this compound possesses two key functional groups that dictate its chemical behavior:
-
Benzylic Bromide: The bromomethyl group (-CH₂Br) is a highly reactive electrophilic site. The carbon atom is attached to a benzene ring, which stabilizes the transition state of both SN1 and SN2 reactions through resonance.[1] This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles.
-
Carboxylic Acid: The acetic acid moiety (-CH₂COOH) is a moderately acidic proton source and can act as a nucleophile in its carboxylate form. Its presence can complicate reactions at the benzylic position if not properly managed, for instance, by deprotonation with a base.
The interplay between these two groups is critical. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which can potentially act as an intramolecular nucleophile, leading to side products.
Q2: My alkylation reaction with a nucleophile is showing low to no conversion. What are the most likely causes?
A2: Low conversion is a frequent issue and can typically be traced back to one of several factors:
-
Reagent Quality: The compound is susceptible to hydrolysis and degradation. Ensure it has been stored under cool, dry conditions.[2]
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide efficiently under the reaction conditions.
-
Steric Hindrance: Either the nucleophile or the substrate may be sterically hindered, slowing down the rate of an SN2 reaction.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity.
-
Competitive Side Reactions: The compound can undergo self-reaction or elimination, especially under basic conditions.[3]
Q3: I'm observing multiple spots on my TLC plate that I can't identify. What are the common side products?
A3: The formation of multiple byproducts is a common challenge. Key possibilities include:
-
Hydrolysis Product: The benzylic bromide can react with trace amounts of water to form 2-(3-(hydroxymethyl)phenyl)acetic acid. This is particularly prevalent if the reaction is run for extended periods or if solvents are not anhydrous.[4]
-
Elimination Product: Under strongly basic conditions, an E2 elimination can occur, leading to the formation of a vinyl species.
-
Self-Condensation/Oligomerization: The carboxylate of one molecule can potentially displace the bromide of another, leading to oligomers. This is more likely in concentrated solutions.[3]
-
Oxidation Product: The benzylic position is susceptible to oxidation, which can lead to the formation of an aldehyde or further to a carboxylic acid, especially if exposed to oxidizing agents or air over long periods at elevated temperatures.[5]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues encountered during reactions with this compound.
Problem 1: Low Yield in Nucleophilic Substitution (Alkylation) Reactions
Low or no yield in an alkylation reaction is a primary concern. The following workflow will help you systematically troubleshoot the issue.
Diagnostic Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Corrective Actions & Explanations
1. Reagent Integrity:
-
Causality: this compound is a benzylic bromide, a class of compounds known for their susceptibility to hydrolysis.[6] The presence of the carboxylic acid can also catalyze degradation pathways.
-
Protocol: Before use, confirm the purity of your starting material via ¹H NMR or LC-MS. A fresh bottle or a sample stored meticulously under an inert atmosphere (Argon or Nitrogen) in a desiccator is recommended.[3]
-
Data Point: Compare the spectra of your reagent against a reference to check for significant hydrolysis (appearance of a benzylic alcohol peak ~4.5 ppm in ¹H NMR) or other impurities.
2. Reaction Conditions:
-
Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, acetonitrile, or acetone are generally superior. They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and can also participate in solvolysis side reactions.
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions like elimination (E2) and decomposition. It is often best to start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
3. Base and Nucleophile Selection:
-
Base Role: When reacting with a nucleophile that requires deprotonation (e.g., a phenol or thiol), a non-nucleophilic base is required. The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes E2 elimination of the benzylic bromide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.
-
Nucleophile Strength: The reactivity follows the general trend of nucleophilicity (e.g., RS⁻ > RO⁻ > R₂NH > RCO₂⁻). If your nucleophile is weak, you may need more forcing conditions or a different synthetic strategy.
| Parameter | Recommendation for SN2 | Rationale |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic; enhances nucleophilicity. |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, low nucleophilicity, minimizes elimination. |
| Temperature | 25 - 60 °C | Balances reaction rate against side reactions. |
| Concentration | 0.1 - 0.5 M | Reduces the likelihood of intermolecular side reactions.[3] |
Problem 2: Formation of Intractable Byproducts
The appearance of unexpected spots on a TLC or peaks in an LC-MS trace indicates side reactions are competing with your desired transformation.
Identifying and Mitigating Common Side Reactions
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. 3-(Bromomethyl)phenylacetic acid | 118647-53-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Solutions for 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2-(3-(bromomethyl)phenyl)acetic acid (CAS 118647-53-3) in their reaction setups. Below, you will find a series of troubleshooting questions and in-depth answers that provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my reaction solvent. Where do I start?
A1: Start with Solvent Selection and Analog Data.
The first step in troubleshooting solubility is to ensure you are using an appropriate solvent. While specific quantitative solubility data for this compound is not widely published, we can infer its likely behavior from its structure and data from closely related analogs like phenylacetic acid.[1][2][3]
The molecule has a non-polar phenyl ring and two polar functional groups: a carboxylic acid and a benzyl bromide. This dual nature means its solubility will be highly dependent on the solvent's polarity.
Key Insight: The carboxylic acid group can participate in hydrogen bonding, suggesting solubility in polar protic solvents, while the phenyl ring and bromomethyl group suggest solubility in aprotic and less polar organic solvents.
Estimated Solubility Profile (Based on Phenylacetic Acid Analogs)
| Solvent | Type | Expected Solubility of this compound | Rationale |
| Water | Polar Protic | Low to Moderate | The non-polar phenyl ring and bromomethyl group limit solubility, though the carboxylic acid provides some polarity.[2][3] |
| Methanol, Ethanol | Polar Protic | High | These alcohols can hydrogen bond with the carboxylic acid and solvate the rest of the molecule effectively.[1][2] |
| Acetone, THF | Polar Aprotic | High | Good balance of polarity to dissolve both the polar and non-polar parts of the molecule.[1][2] |
| Dichloromethane (DCM) | Non-polar Aprotic | Moderate | Generally a good solvent for many organic compounds, but may be less effective for the polar carboxylic acid group. |
| Toluene | Non-polar Aprotic | Low to Moderate | The aromatic nature of toluene will interact favorably with the phenyl ring, but it is not ideal for the carboxylic acid.[1][2] |
| Hexanes, Heptane | Non-polar | Very Low | These solvents are too non-polar to effectively solvate the polar carboxylic acid group. |
Recommendation: Start by attempting to dissolve a small amount of your compound in solvents like THF, acetone, or methanol at room temperature. If solubility is still an issue, gentle warming can be attempted, but be cautious due to the reactivity of the benzyl bromide group.
Q2: My reaction needs to be run in an aqueous or protic solvent, but the solubility is poor. Can I improve this?
A2: Yes, by Adjusting the pH to Form a Soluble Carboxylate Salt.
This is the most effective and common strategy for increasing the aqueous solubility of carboxylic acids. By adding a base, you can deprotonate the carboxylic acid (a weak acid) to form its corresponding carboxylate salt. This salt is ionic and therefore significantly more soluble in polar solvents like water or alcohols.
The Underlying Chemistry: Le Châtelier's Principle in Action
The dissolution of the carboxylic acid is an equilibrium. By adding a base (like NaOH or K₂CO₃), you remove H⁺ from the solution, shifting the equilibrium to the right, favoring the formation of the highly soluble carboxylate anion.
Experimental Protocol: In-Situ Salt Formation for Improved Aqueous Solubility
-
Solvent Choice: To your reaction vessel, add the desired aqueous or protic solvent (e.g., water, ethanol, or a water/co-solvent mixture).
-
Base Selection: Choose a suitable base. For many applications, inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are effective. Organic bases like triethylamine (TEA) can also be used.
-
Stoichiometry: Add approximately 1.0 to 1.1 molar equivalents of the base relative to the this compound.
-
Addition: Slowly add the solid this compound to the stirred base-containing solvent.
-
Observation: You should observe the solid dissolving as the carboxylate salt is formed. Gentle warming may be required to fully dissolve the material.
-
Proceed with Reaction: Once a homogeneous solution is obtained, you can proceed with the addition of your other reagents.
Trustworthiness Check:
-
Compatibility: Be aware that the benzyl bromide moiety is an electrophile and can be sensitive to strong nucleophiles and high temperatures. The use of a mild base and moderate temperatures is recommended.
-
Reaction pH: The resulting solution will be basic. Ensure this is compatible with your other reagents and the desired reaction mechanism.
Q3: I need to use a non-polar solvent, but my compound won't dissolve. What are my options?
A3: Utilize a Co-solvent or a Phase-Transfer Catalyst.
When working in non-polar environments where pH adjustment is not feasible, other strategies are required to bring your sparingly soluble reactant into the solution phase.
Option 1: The Co-solvent Approach
A co-solvent is a small amount of a miscible solvent added to the primary solvent to increase the solubility of a solute.[4] In this case, adding a small amount of a polar aprotic solvent can significantly improve solubility in a largely non-polar medium.
How it Works: The co-solvent helps to bridge the polarity gap between the non-polar bulk solvent and the polar carboxylic acid. It creates a micro-environment around the solute that is more favorable for dissolution.
Workflow for Co-solvent Selection
Option 2: Phase-Transfer Catalysis (PTC)
This powerful technique is ideal for reactions where you have two reactants in two different immiscible phases (e.g., an aqueous phase with a nucleophile and an organic phase with your electrophilic this compound).
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of a reactant from one phase to another. For instance, it can pair with an aqueous nucleophile, making it soluble in the organic phase where it can then react with your substrate.
General Protocol for a PTC-mediated Alkylation
-
Setup: In your reaction vessel, combine your organic solvent (e.g., toluene, dichloromethane) and the this compound.
-
Aqueous Phase: In a separate vessel, dissolve your nucleophile (e.g., sodium phenoxide, sodium cyanide) in water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to maximize the interfacial area between the two phases. The reaction can often proceed at room temperature or with gentle heating.
-
Workup: Upon completion, the two phases are easily separated, simplifying purification.
Expertise-Driven Insight: PTC is particularly useful for this substrate because it allows you to deprotonate the carboxylic acid in an aqueous phase with an inorganic base (making it soluble) while the catalyst facilitates the reaction of the benzyl bromide in the organic phase. This avoids having to work with a potentially unstable carboxylate salt in a purely organic medium.
Summary of Strategies
| Strategy | When to Use | How it Works | Key Considerations |
| Solvent Selection | Initial experimental setup. | Matching solvent polarity to the solute's functional groups. | Refer to analog data for initial screening. |
| pH Adjustment | Reactions in aqueous or polar protic solvents. | Deprotonation to form a highly soluble carboxylate salt. | Ensure base and resulting pH are compatible with the reaction. |
| Co-solvents | Reactions in non-polar solvents. | A small amount of a polar solvent bridges the polarity gap. | Start with 5-10% (v/v) of THF, DMF, or dioxane. |
| Phase-Transfer Catalysis | Biphasic reactions (organic/aqueous). | A catalyst shuttles a reactant across the phase boundary. | Requires vigorous stirring; simplifies workup. |
By systematically applying these scientifically-grounded strategies, you can overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.
References
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]
-
PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. Available at: [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support guide for the purification of 2-(3-(bromomethyl)phenyl)acetic acid (CAS 118647-53-3). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance to overcome common challenges encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2][3][4] Its bifunctional nature, containing both a carboxylic acid and a reactive benzylic bromide, makes it a versatile reagent. However, this reactivity also presents specific challenges during purification. Common issues include the presence of starting materials, over-brominated side products, and degradation products. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often stem from the synthetic route used. Typically, you can expect to find:
-
Unreacted starting material: 2-(m-tolyl)acetic acid.
-
Dibrominated species: 2-(3-(dibromomethyl)phenyl)acetic acid.
-
Benzyl alcohol derivative: 2-(3-(hydroxymethyl)phenyl)acetic acid, resulting from hydrolysis of the product.
-
Diaryl-methane byproducts: Formed from the reaction of the benzyl bromide product with the starting material or another aromatic ring.[5]
Q2: My purified product appears to be degrading over time. How can I improve its stability?
A2: this compound can be susceptible to hydrolysis and photodecomposition. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored at a low temperature (2-8°C is often suggested).[2] The presence of moisture can lead to the formation of the corresponding benzyl alcohol.
Q3: I'm observing a low yield after purification. What are the likely causes?
A3: Low yield can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.[6]
-
Product loss during workup: The product has some solubility in aqueous solutions, so extensive washing with water can lead to loss.[7][8] Ensure the pH of the aqueous layer is acidic during extraction to keep the carboxylic acid protonated and more soluble in the organic phase.
-
Loss during recrystallization: Using an excessive amount of solvent or choosing an inappropriate solvent system can lead to significant product loss in the mother liquor.[9][10]
-
Degradation during purification: Exposure to high temperatures for prolonged periods, especially during solvent removal, can cause degradation.[11]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities. The benzylic CH₂Br protons typically appear as a singlet around 4.5 ppm, and the acetic acid CH₂ protons as a singlet around 3.6 ppm.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting trace impurities.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point.[17][18][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[20]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent Choice | 1. Perform small-scale solubility tests with a range of solvents (e.g., toluene, ethyl acetate, hexane, and mixtures thereof).[21] 2. A good solvent will dissolve the compound when hot but have low solubility when cold.[21][22] 3. Consider a two-solvent system (e.g., toluene-hexane) for finer control over solubility. | The principle of recrystallization relies on the difference in solubility of the desired compound and impurities at different temperatures.[21] If the impurities have similar solubility profiles to the product in the chosen solvent, co-crystallization will occur. |
| "Oiling Out" | 1. Re-heat the solution and add more of the "soluble" solvent to prevent premature precipitation.[9] 2. Ensure the solution cools slowly. Insulating the flask can promote the formation of purer crystals.[10] | "Oiling out" happens when the compound comes out of solution above its melting point, trapping impurities. Slow cooling allows for the ordered growth of crystals, excluding impurities from the lattice. |
| Colored Impurities | 1. Add a small amount of activated charcoal to the hot solution before filtration.[10] 2. Be cautious not to add too much charcoal, as it can adsorb your product and reduce the yield.[9] | Activated charcoal has a high surface area and can adsorb colored, often polymeric, impurities. |
Problem 2: Difficulty with Column Chromatography Separation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Resolution on TLC | 1. Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation (ΔRf > 0.2) between your product and impurities. 2. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds.[23] | The separation on a flash column is predicted by the separation on a TLC plate.[6] Tailing of acidic compounds can be suppressed by acidifying the eluent, which keeps the carboxylic acid protonated and reduces interactions with the silica gel. |
| Product Degradation on Silica Gel | 1. Consider using deactivated silica gel (e.g., with triethylamine) if your compound is acid-sensitive.[23] 2. Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. | Silica gel is acidic and can promote the degradation of sensitive compounds like benzylic bromides. |
| Co-elution of Impurities | 1. Use a shallower solvent gradient or isocratic elution with a weaker solvent system to improve separation. 2. Ensure proper column packing to avoid channeling. | A slower increase in solvent polarity (a shallower gradient) provides more time for the components to interact with the stationary phase, leading to better separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a potential solvent (e.g., toluene) dropwise while heating until the solid dissolves.
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. If high-quality crystals form, this is a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography. The eluent system should be determined based on prior TLC analysis.
-
TLC Analysis: Develop a TLC solvent system that provides a good separation of the product (Rf ≈ 0.3-0.4) from its impurities. A common starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common purification problems.
References
- Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).
- Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings).
- Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Google Patents. (n.d.). US20040242799A1 - Process to bromomethylate aromatic compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Recrystallization1. (n.d.).
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.).
- BLDpharm. (n.d.). 118647-53-3|this compound.
- ChemicalBook. (2025, July 16). 3-(Bromomethyl)phenylacetic acid | 118647-53-3.
- PROTAC Linker. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid).
- Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Spectroscopic Purity Assessment of Glacial Acetic Acid.
- Patsnap Eureka. (2025, August 5). Techniques for Monitoring Quality of Glacial Acetic Acid.
- Sunway Pharm Ltd. (n.d.). 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3.
- Phenylacetic Acid at BMRB. (n.d.).
- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- Analytics-Shop. (n.d.). ACE-115-1546 - HPLC Column ACE 3 PHENYL 150x4.6mm.
- Phenomenex. (n.d.). Acidic compounds on Prodigy Phenyl PH-3.
Sources
- 1. 118647-53-3|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(Bromomethyl)phenylacetic acid | 118647-53-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 6. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. Identity determination and purity testing [chemcon.com]
- 16. Techniques for Monitoring Quality of Glacial Acetic Acid [eureka.patsnap.com]
- 17. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ACE-115-1546 - HPLC Column ACE 3 PHENYL 150x4.6mm | Analytics-Shop [analytics-shop.com]
- 19. Acidic compounds on Prodigy Phenyl PH-3 | Phenomenex [phenomenex.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. orgsyn.org [orgsyn.org]
Common impurities in 2-(3-(Bromomethyl)phenyl)acetic acid and how to remove them
Welcome to the technical support center for 2-(3-(Bromomethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities, ensuring the quality and integrity of your experimental outcomes.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is typically synthesized via a free-radical bromination of 2-(3-methylphenyl)acetic acid. This reaction, while effective, can lead to a predictable set of impurities. Understanding the origin of these impurities is the first step in devising an effective purification strategy. The primary reaction is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator.
The most common impurities arise from:
-
Incomplete reaction: Leaving unreacted starting material.
-
Over-reaction: Leading to di-brominated species.
-
Side reactions and degradation: Such as hydrolysis of the reactive benzylic bromide.
This guide will walk you through the identification and removal of these common contaminants.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a singlet around 2.3 ppm that I can't assign to the product. What is it likely to be?
A1: A singlet around 2.3 ppm is characteristic of the methyl protons of the starting material, 2-(3-methylphenyl)acetic acid. Its presence indicates an incomplete bromination reaction. To confirm, look for the corresponding aromatic signals and the methylene protons of the acetic acid moiety.
Q2: I observe a precipitate forming in my product upon storage, especially in a humid environment. What is happening?
A2: The benzylic bromide in this compound is susceptible to hydrolysis, which converts the bromomethyl group (-CH₂Br) to a hydroxymethyl group (-CH₂OH), forming 2-(3-(hydroxymethyl)phenyl)acetic acid. This impurity is generally less soluble in non-polar solvents and may precipitate out over time. To minimize this, store the product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Q3: My mass spectrometry results show a peak with a mass corresponding to a dibrominated product. How can I avoid its formation?
A3: The formation of the dibrominated impurity, 2-(3-(dibromomethyl)phenyl)acetic acid, is due to over-bromination. To minimize this, you can try the following:
-
Stoichiometry: Use a stoichiometric amount or a slight deficit of the brominating agent (e.g., NBS).
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Temperature Control: Avoid excessive heating, as higher temperatures can sometimes lead to less selective bromination.
Q4: What is the best general-purpose method to purify crude this compound?
A4: For general purification to remove the bulk of the main impurities, recrystallization is often the most effective and scalable method. A mixed solvent system like ethyl acetate/hexanes is a good starting point. For higher purity, especially for removing isomeric impurities or trace amounts of byproducts, column chromatography on silica gel is recommended.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Synthesis | Incomplete reaction, over-bromination, side reactions. | Optimize reaction conditions (stoichiometry, temperature, reaction time). Purify the crude product using recrystallization or column chromatography. |
| Product is an Oil or Gummy Solid | Presence of multiple impurities, residual solvent. | Attempt to purify a small portion by column chromatography to isolate the pure product, which should be a solid. If successful, scale up the chromatography. Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
| Difficulty in Removing Starting Material | Similar polarity to the product. | Recrystallization may not be very effective. Use column chromatography with a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) to improve separation. |
| Product Degrades During Column Chromatography | The product is sensitive to the acidity of silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a good starting point for the bulk purification of crude this compound. The principle is to dissolve the impure solid in a hot solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The key is to use the minimum volume of hot solvent necessary.
-
Once dissolved, slowly add hexanes dropwise while the solution is still warm until you observe slight turbidity (cloudiness).
-
If too much hexanes is added and the product precipitates out, add a small amount of hot ethyl acetate to redissolve it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This HPLC method can be used to assess the purity of your this compound and identify the common impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Expected Elution Order:
-
2-(3-(Hydroxymethyl)phenyl)acetic acid (most polar)
-
2-(3-Methylphenyl)acetic acid (starting material)
-
This compound (Product)
-
2-(3-(Dibromomethyl)phenyl)acetic acid (least polar)
Protocol 3: Identification of Impurities by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying the main impurities. The chemical shifts of the benzylic protons are particularly diagnostic.
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Expected Chemical Shifts (in CDCl₃, approximate):
| Compound | Benzylic Protons (-CH₂- or -CH₃) | Chemical Shift (ppm) | Multiplicity |
| 2-(3-Methylphenyl)acetic acid | -CH₃ | ~2.35 | Singlet |
| This compound | -CH₂Br | ~4.50 | Singlet |
| 2-(3-(Hydroxymethyl)phenyl)acetic acid | -CH₂OH | ~4.65 | Singlet |
| 2-(3-(Dibromomethyl)phenyl)acetic acid | -CHBr₂ | ~6.60 | Singlet |
Note: The protons of the acetic acid methylene group (-CH₂COOH) for all compounds will appear as a singlet around 3.6-3.7 ppm.
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
- Benzylic Bromination: Detailed mechanisms and reaction conditions for benzylic bromination can be found in standard organic chemistry textbooks. An online resource is provided by Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
- HPLC Method Development for Carboxylic Acids: For general principles on developing HPLC methods for aromatic carboxylic acids, resources from chromatography vendors are useful. [Link: https://www.sielc.com/application-hplc-separation-of-aromatic-carboxylic-acids-on-primesep-b-column.html]
- Recrystallization Techniques: A comprehensive guide to the principles and practice of recrystallization can be found on the University of Rochester's chemistry department website. [Link: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- NMR Chemical Shifts: A useful database of NMR chemical shifts for common organic compounds and impurities is maintained by the University of Wisconsin-Madison. [Link: https://www.chem.wisc.
Technical Support Center: Scale-Up of 2-(3-(Bromomethyl)phenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(3-(bromomethyl)phenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the lab bench to a larger scale. We will explore the common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols to ensure a safe, efficient, and scalable process.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a free-radical bromination of the benzylic methyl group of 2-(3-methylphenyl)acetic acid. This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical intermediate.[1][2]
The typical reagents involve a bromine source, most often N-Bromosuccinimide (NBS), and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3]
Core Reaction Scheme:
-
Starting Material: 2-(3-methylphenyl)acetic acid
-
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO)
-
Solvent: High-boiling point, non-polar solvent (e.g., Chlorobenzene, 1,2-Dichlorobenzene)
-
Product: this compound
Below is a general workflow for this synthesis.
Sources
How to monitor the progress of reactions involving 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-(Bromomethyl)phenyl)acetic acid. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this versatile reagent. The structure of this guide is designed to be intuitive, addressing common challenges and providing scientifically grounded solutions.
Introduction to Reactions Involving this compound
This compound is a bifunctional molecule, possessing both a reactive benzylic bromide and a carboxylic acid. This unique structure allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
The primary reaction types you will likely encounter are:
-
Nucleophilic Substitution at the Benzylic Position: The bromomethyl group is an excellent electrophile, readily undergoing SN1 and SN2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols).[1][2] The benzylic carbocation intermediate in SN1 reactions is stabilized by resonance with the aromatic ring.[1][3]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or other derivatives.[4][5]
Given the dual reactivity, monitoring the selective transformation of one functional group while preserving the other is a common experimental challenge. This guide will equip you with the necessary knowledge to track your reactions accurately.
General Workflow for Reaction Monitoring
Successful reaction monitoring involves a systematic approach to sampling, analysis, and data interpretation. The following diagram illustrates a general workflow.
Caption: A general workflow for monitoring chemical reactions.
FAQs and Troubleshooting Guides by Analytical Technique
This section is organized by the most common analytical techniques used for reaction monitoring. Each subsection provides a detailed protocol, FAQs, and a troubleshooting guide.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative method for monitoring reaction progress.[6][7] It's excellent for quickly assessing the consumption of starting materials and the formation of products.
Detailed Protocol: Monitoring a Nucleophilic Substitution on this compound
-
Prepare your TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Prepare your samples:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
RM: At timed intervals (e.g., t=0, 30 min, 1 hr), take a small aliquot from your reaction mixture.[7]
-
-
Spot the plate:
-
In the "SM" lane, spot the starting material solution.
-
In the "RM" lane, spot the reaction mixture aliquot.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture on top of it.[8] This helps to resolve spots with similar Rf values.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of your product.
-
Visualize the plate: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] You can also use a chemical stain (e.g., potassium permanganate) if your compounds are not UV-active.
-
Interpret the results: As the reaction progresses, you should observe the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot corresponding to your product.[7]
FAQs for TLC Monitoring
-
Q: How do I choose the right mobile phase?
-
A: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good mobile phase will give your starting material an Rf value of around 0.3-0.4.[8]
-
-
Q: My spots are streaking. What should I do?
-
A: Streaking can be caused by several factors: the sample being too concentrated, the presence of highly polar compounds (like the carboxylic acid), or interactions with the silica gel. Try diluting your sample or adding a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.
-
-
Q: I can't see any spots under the UV lamp.
-
A: If your compounds are not UV-active, you will need to use a chemical stain. Potassium permanganate stain is a good general-purpose stain for visualizing organic compounds.
-
Troubleshooting Guide: TLC
| Observation | Possible Cause | Suggested Solution |
| Starting material spot is still present after a long reaction time. | Reaction is slow or has stalled. | Check reaction temperature, catalyst activity, and reagent purity. |
| Multiple new spots appear. | Formation of side products or impurities. | Consider potential side reactions (e.g., elimination, over-alkylation). Optimize reaction conditions to favor the desired product. |
| Product spot has the same Rf as the starting material. | Product and starting material have similar polarities. | Try a different mobile phase system. A gradient elution or a different stationary phase (e.g., alumina) may be necessary. |
| Spots are faint or not visible. | Sample is too dilute. | Concentrate the aliquot before spotting or spot multiple times in the same location, allowing the solvent to evaporate between applications. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reactions.[6] It provides accurate information on the concentration of reactants, products, and byproducts over time.
Detailed Protocol: HPLC Analysis of an Esterification Reaction
-
Prepare your mobile phase: A common mobile phase for separating carboxylic acids is a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[10]
-
Prepare your samples:
-
At each time point, take a precise volume of the reaction mixture and quench it (if necessary) by diluting it in a known volume of a suitable solvent to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Set up the HPLC method:
-
Column: A C18 reverse-phase column is a good starting point for separating organic molecules.[11]
-
Detection: A UV detector set at a wavelength where your starting material and product absorb is typically used.
-
Flow rate and injection volume: Typical values are 1 mL/min and 10-20 µL, respectively.
-
-
Run the analysis: Inject your samples and record the chromatograms.
-
Analyze the data: The area under each peak is proportional to the concentration of that component. By comparing the peak areas over time, you can determine the reaction kinetics.
FAQs for HPLC Monitoring
-
Q: Why do I need to add acid to the mobile phase?
-
A: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.
-
-
Q: My peaks are broad. How can I improve them?
-
A: Broad peaks can be caused by a variety of issues, including column degradation, a poorly packed column, or secondary interactions with the stationary phase. Ensure your mobile phase is properly degassed and consider using a new column.
-
-
Q: Can I use HPLC to monitor reactions involving the benzylic bromide?
Troubleshooting Guide: HPLC
| Observation | Possible Cause | Suggested Solution |
| No peaks are observed. | Incorrect detector wavelength; sample too dilute. | Check the UV-Vis spectrum of your compounds to determine the optimal wavelength. Concentrate your sample. |
| Poor peak resolution. | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient. Try a different column with a different stationary phase. |
| Drifting baseline. | Column not equilibrated; mobile phase composition changing. | Allow sufficient time for the column to equilibrate. Ensure the mobile phase is well-mixed and degassed. |
| Ghost peaks appear. | Contamination in the system or carryover from a previous injection. | Flush the system with a strong solvent. Run blank injections to identify the source of contamination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture.[14][15][16]
Detailed Protocol: 1H NMR Monitoring of an Amide Coupling Reaction
-
Prepare the NMR sample:
-
Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
Acquire the 1H NMR spectrum:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
-
Process and analyze the spectrum:
-
Identify the characteristic peaks for the starting material and the product. For example, in the starting material, the benzylic protons (-CH2Br) will have a distinct chemical shift. In the product, these protons will be shifted, and new peaks corresponding to the amide functionality will appear.
-
Integrate the peaks corresponding to the starting material and product. The ratio of the integrals will give you the relative amounts of each species in the mixture.[9]
-
FAQs for NMR Monitoring
-
Q: Can I run the reaction directly in an NMR tube?
-
A: Yes, for small-scale reactions, this is a convenient way to monitor the reaction in real-time.[14] However, for larger-scale reactions or reactions that require heating or vigorous stirring, it is better to take aliquots.
-
-
Q: My spectrum is complex due to overlapping peaks. What can I do?
-
A: Two-dimensional NMR techniques like COSY and HSQC can help to resolve overlapping signals and assign peaks correctly.[6]
-
-
Q: How can I get quantitative information from my NMR data?
-
A: Ensure the relaxation delays are sufficient for all protons to fully relax between scans. Using an internal standard of known concentration will allow for the calculation of absolute concentrations.
-
Troubleshooting Guide: NMR
| Observation | Possible Cause | Suggested Solution |
| Poorly resolved peaks. | Sample inhomogeneity; poor shimming. | Ensure the sample is fully dissolved and free of solids. Re-shim the spectrometer. |
| Broad peaks. | Presence of paramagnetic species; chemical exchange. | Remove any paramagnetic impurities. Varying the temperature of the experiment may help to resolve exchange-broadened signals. |
| Incorrect integration values. | Insufficient relaxation delay; overlapping peaks. | Increase the relaxation delay (d1). Use deconvolution software to separate overlapping peaks. |
| Unexpected peaks in the spectrum. | Impurities in starting materials or solvent; side reactions. | Run NMR spectra of all starting materials and the solvent to identify impurities. Analyze the unexpected peaks to identify potential side products. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are suitable for monitoring reactions involving volatile and thermally stable compounds.[6] For non-volatile compounds like this compound, derivatization is often necessary.[17]
Detailed Protocol: GC-MS Analysis of a Derivatized Reaction Mixture
-
Derivatization:
-
The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester) by reacting it with an appropriate reagent like methyl chloroformate or by using an alcohol in the presence of an acid catalyst.[18][19]
-
Silylation is another common derivatization technique for carboxylic acids.[20]
-
-
Prepare the sample for injection:
-
Take an aliquot of the derivatized reaction mixture and dilute it with a suitable solvent.
-
-
Set up the GC-MS method:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS) is often used for general-purpose analysis.[9]
-
Temperature program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
MS detection: Use electron impact (EI) ionization to generate a mass spectrum for each component, which can be used for identification by comparison to a library database.
-
-
Analyze the data:
-
The GC chromatogram will show the separation of the different components in the mixture.
-
The mass spectrum of each peak can be used to identify the starting material, product, and any byproducts.
-
FAQs for GC-MS Monitoring
-
Q: Why is derivatization necessary?
-
A: Carboxylic acids are generally not volatile enough to be analyzed by GC. Derivatization converts them into more volatile compounds that can be easily vaporized in the GC inlet.[17]
-
-
Q: What are some common derivatizing agents for carboxylic acids?
-
Q: Can I quantify my results with GC-MS?
-
A: Yes, by using an internal standard and creating a calibration curve, you can obtain quantitative results.
-
Troubleshooting Guide: GC-MS
| Observation | Possible Cause | Suggested Solution |
| Peak tailing. | Active sites in the GC system; compound is too polar. | Use a deactivated liner and column. Ensure derivatization is complete. |
| No peaks observed. | Compound is not volatile enough or has decomposed in the inlet. | Confirm that derivatization was successful. Lower the inlet temperature. |
| Poor separation of peaks. | Inappropriate temperature program or column. | Optimize the temperature ramp rate. Use a longer column or a column with a different stationary phase. |
| Mass spectrum does not match the expected product. | Compound has fragmented in an unexpected way; co-eluting peaks. | Check for co-elution by looking at the ion chromatograms for specific m/z values. Try a softer ionization technique if available. |
Mass Spectrometry (MS)
Direct-infusion mass spectrometry can be a very rapid way to monitor reaction progress, especially when coupled with ambient ionization techniques.[22][23]
Detailed Protocol: Direct Infusion ESI-MS Monitoring
-
Prepare the sample:
-
Take a small aliquot of the reaction mixture and dilute it significantly in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid.
-
-
Infuse the sample:
-
Use a syringe pump to directly infuse the diluted sample into the mass spectrometer's ESI source at a low flow rate.
-
-
Acquire the mass spectrum:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte. For the carboxylic acid, negative ion mode is often preferred ([M-H]-). For products of nucleophilic substitution with amines, positive ion mode would show the [M+H]+ ion.
-
-
Analyze the data:
-
Monitor the intensity of the ion corresponding to the starting material and the ion corresponding to the product over time.
-
FAQs for Mass Spectrometry Monitoring
-
Q: What are the advantages of direct MS monitoring?
-
A: It is very fast and requires minimal sample preparation. It can provide real-time information about the reaction progress.[23]
-
-
Q: What are the limitations?
-
A: It can be difficult to get quantitative information due to differences in ionization efficiency between the starting material and the product. It also does not separate isomers.
-
-
Q: What if my compound does not ionize well by ESI?
-
A: Other ionization techniques, such as atmospheric pressure chemical ionization (APCI) or direct analysis in real time (DART), may be more suitable.[23]
-
Troubleshooting Guide: Mass Spectrometry
| Observation | Possible Cause | Suggested Solution |
| No signal or weak signal. | Poor ionization; sample too dilute or too concentrated (ion suppression). | Optimize the solvent system and pH. Adjust the sample concentration. |
| Unstable signal. | Clogged infusion line or emitter; inconsistent spray. | Clean or replace the infusion line and emitter. Adjust the gas flow and temperature settings. |
| Complex spectrum with many peaks. | Presence of salts or other non-volatile components in the reaction mixture. | Dilute the sample further. Consider a simple cleanup step like a pipette-tip solid-phase extraction. |
| Mass accuracy is poor. | Instrument needs calibration. | Calibrate the mass spectrometer using a known standard. |
Conclusion
Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, and minimizing impurities. By selecting the appropriate analytical technique and understanding its principles and potential pitfalls, researchers can gain valuable insights into their chemical transformations. This guide provides a solid foundation for troubleshooting common issues and ensuring the successful outcome of your experiments.
References
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available at: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available at: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Available at: [Link]
-
Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
-
What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Supplementary Information for:. The Royal Society of Chemistry. Available at: [Link]
-
Techniques and Methods to Monitor Chemical Reactions. ResearchGate. Available at: [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
-
2.1.4B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. ResearchGate. Available at: [Link]
-
Application note: Enhancing reaction understanding with online NMR reaction monitoring. New Food Magazine. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]
-
NMR reaction monitoring in flow synthesis. PubMed Central. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PubMed Central. Available at: [Link]
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. Available at: [Link]
-
The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. Available at: [Link]
-
How does one separate Benzyl bromide from the reaction mixture?. ResearchGate. Available at: [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Benzylic Bromination. Chemistry Steps. Available at: [Link]
-
13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available at: [Link]
-
separating benzyl bromide. Reddit. Available at: [Link]
-
Reactions at the benzylic position. Khan Academy. Available at: [Link]
-
Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. Available at: [Link]
-
This compound. 001CHEMICAL. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. Google Patents.
-
A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Sciencemadness.org. Available at: [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PubMed Central. Available at: [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. MDPI. Available at: [Link]
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Available at: [Link]
- Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
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- 23. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of 2-(3-(Bromomethyl)phenyl)acetic acid during storage
Welcome to the technical support center for 2-(3-(Bromomethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this crucial reagent throughout storage and experimental use. Here, we address common challenges and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. However, its utility is matched by its inherent instability. The presence of a benzylic bromide functional group makes the molecule highly susceptible to degradation through several pathways. Understanding these vulnerabilities is the first step toward mitigating them. This guide provides a comprehensive framework for identifying, preventing, and troubleshooting degradation.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound shows signs of discoloration and has a sharp, acidic odor. What could be the cause?
This is a classic sign of degradation. The discoloration and sharp odor likely indicate the formation of hydrobromic acid (HBr) as a byproduct of hydrolysis. Benzylic bromides are highly reactive towards moisture. Even ambient humidity can be sufficient to initiate the hydrolysis of the bromomethyl group to a hydroxymethyl group, releasing HBr in the process.
Q2: I'm observing a new, unexpected peak in the HPLC analysis of my stored this compound. What could this be?
An unexpected peak often points to a degradation product. The most probable culprits are the hydrolysis product, 2-(3-(hydroxymethyl)phenyl)acetic acid, or an intramolecular cyclization product. The presence of the carboxylic acid group in the molecule can facilitate an intramolecular Williamson ether synthesis-type reaction, leading to the formation of a lactone. For the ortho isomer, this cyclization readily forms 3-isochromanone[1][2][3][4][5]. While the meta-isomer present here is less geometrically favored for cyclization, it remains a possibility under certain conditions, especially with heat or base catalysis.
Q3: Can I store this compound at room temperature?
While some suppliers may indicate room temperature storage, for long-term stability, this is not recommended. The reactivity of the benzylic bromide is significant even at ambient temperatures. To minimize degradation, storage at low temperatures (2-8°C) in a desiccated, dark environment is strongly advised.
Q4: I suspect my material has degraded. How can I confirm this and what is the impact on my reaction?
Degradation can be confirmed using analytical techniques like HPLC, NMR, or LC-MS. The presence of degradation products will lower the effective concentration of your starting material, leading to lower yields and the potential for side reactions. The acidic byproduct, HBr, can also interfere with reactions that are sensitive to pH.
Troubleshooting Guide: Common Degradation Scenarios
This section provides a structured approach to identifying and resolving common degradation issues.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Visual Changes: - White powder turns yellow/brown.- Clumping or "wet" appearance. | Hydrolysis: Reaction with ambient moisture. | 1. Verify Storage: Ensure the container is tightly sealed and stored in a desiccator. 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 3. Analytical Confirmation: Analyze a small sample by HPLC or NMR to identify the hydrolysis product. |
| Analytical Discrepancies: - Appearance of new peaks in HPLC.- Unexpected signals in NMR spectrum. | Multiple Degradation Pathways: - Hydrolysis- Intramolecular Cyclization- Oxidation | 1. Characterize Impurities: Use LC-MS to determine the mass of the new peaks. Compare with the expected masses of potential degradation products (see Degradation Pathways section). 2. Review Handling: Assess if the material was exposed to light, heat, or incompatible solvents. 3. Purification: If degradation is minor, consider purification by recrystallization. However, preventing further degradation is key. |
| Poor Reaction Performance: - Low or no yield.- Formation of unexpected byproducts. | Loss of Starting Material Integrity: The effective concentration of this compound is lower than expected due to degradation. | 1. Quantify Purity: Use a validated analytical method (e.g., quantitative NMR or HPLC with a standard) to determine the purity of the starting material before use. 2. Adjust Stoichiometry: Based on the purity assessment, adjust the amount of reagent used in your reaction. 3. Acquire Fresh Material: If degradation is significant, it is best to use a fresh, high-purity batch. |
In-Depth Analysis of Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for effective prevention.
Hydrolysis
This is the most common degradation pathway. The electrophilic benzylic carbon is susceptible to nucleophilic attack by water.
Caption: Potential intramolecular cyclization pathway.
Oxidation
The benzylic position is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of an aldehyde and subsequently a carboxylic acid.
Caption: Potential oxidation degradation pathway.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Inspect the container for any signs of damage or a broken seal.
-
Storage Location: Store the sealed container in a refrigerator at 2-8°C.
-
Desiccation: Place the container within a desiccator containing a suitable desiccant (e.g., silica gel).
-
Inert Atmosphere (Optional, for long-term storage): Before sealing for long-term storage, gently flush the headspace of the container with a dry, inert gas such as argon or nitrogen.
-
Handling: When weighing or handling the compound, do so in a controlled, low-humidity environment (e.g., a glove box or under a stream of dry inert gas). Minimize the time the container is open to the atmosphere.
-
Avoid Incompatibilities: Keep the compound away from strong bases, oxidizing agents, and excessive heat or light.
Protocol 2: Analytical Method for Detecting Degradation (HPLC-UV)
This is a general method; optimization may be required based on your specific HPLC system and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Expected Elution Order: The more polar hydrolysis product, 2-(3-(hydroxymethyl)phenyl)acetic acid, will elute earlier than the parent compound. The lactone, if formed, is less polar and will likely have a longer retention time.
Conclusion
The stability of this compound is paramount for the success of synthetic endeavors. By understanding its inherent reactivity and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Proactive analytical monitoring is the key to ensuring the quality and reliability of this important chemical building block.
References
-
Mann, F. G. and Stewart, F. H. The constitution of 3-isochromanone and its conversion into o-carboxyphenylacetyl chloride. Journal of the Chemical Society (Resumed), 2819 (1954). [Link]
-
PrepChem. Synthesis of o-(bromomethyl)phenylacetic acid. [Link]
- Google Patents.
- Google Patents. WO1997048671A1 - Chemical process.
-
Quick Company. "A Process For The Preparation Of 3 Isochromanone". [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 3. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 4. WO1997048671A1 - Chemical process - Google Patents [patents.google.com]
- 5. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
Technical Support Center: A Troubleshooting Guide for Labeling with 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support resource for 2-(3-(Bromomethyl)phenyl)acetic acid, a versatile bifunctional linker for the modification of proteins and other biomolecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this reagent, ensuring successful and reproducible conjugation experiments. Here, we address common questions and provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in established biochemical principles.
Frequently Asked Questions (FAQs)
Q1: Is this compound a fluorescent dye?
No, this compound is not inherently fluorescent. It is a bifunctional crosslinker . One end, the bromomethyl group, is a reactive electrophile that covalently attaches to nucleophilic residues on your biomolecule. The other end, the phenylacetic acid moiety, introduces a carboxylic acid group. This carboxylic acid can then be used for subsequent modifications, such as coupling to a fluorescent dye that has a reactive amine, hydrazine, or hydroxylamine group[1][2].
Q2: What is the primary mechanism of action for this reagent?
The labeling reaction proceeds via an alkylation mechanism. The bromomethyl group is a reactive benzylic halide. The reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophilic side chain of an amino acid in your protein attacks the carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond[3][4].
Q3: Which amino acid residues does this compound react with?
The primary targets for alkylation by benzyl bromides are sulfur-containing amino acids due to their high nucleophilicity. The reactivity order is generally:
-
Selenomethionine: Highly reactive and can be selectively targeted.[5]
-
Cysteine: The thiol group is a strong nucleophile, especially in its deprotonated thiolate form.
-
Methionine: The thioether in the side chain is also susceptible to alkylation.[6]
Side reactions can occur with other nucleophilic residues, particularly at higher pH values or with prolonged reaction times. These include:
-
Histidine: The imidazole ring can be alkylated.
-
Lysine: The ε-amino group can react, though typically less readily than thiols.
-
Aspartate & Glutamate: The carboxylate side chains can potentially be esterified, although this is less common under typical protein labeling conditions.
Q4: How should I store and handle this compound?
This reagent should be stored in a cool, dry place, protected from light and moisture to prevent degradation. As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Labeling Efficiency
Q: I've performed the labeling reaction, but analysis shows a very low degree of modification on my protein. What could be the cause?
A: Low labeling efficiency is a common problem with several potential causes. Let's break down the possibilities:
-
Suboptimal pH: The reactivity of your target amino acid is highly pH-dependent. Cysteine thiols, for instance, are much more nucleophilic in their deprotonated thiolate form. The pKa of a typical cysteine thiol in a protein is around 8.5. Therefore, performing the reaction at a pH between 7.5 and 8.5 will favor the formation of the more reactive thiolate anion.[8] Conversely, if you are targeting methionine, a more neutral pH (around 6.5-7.0) can be effective and may reduce side reactions with lysine.[6]
-
Insufficient Molar Excess of Reagent: For successful labeling, the reagent should be in molar excess over the protein. A good starting point is a 10- to 40-fold molar excess of the reagent to the protein.[9] If your protein is at a low concentration, you may need to increase this ratio. It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific protein.
-
Presence of Competing Nucleophiles: Your protein buffer may contain nucleophilic compounds that compete with your protein for the labeling reagent. Common culprits include Tris (tris(hydroxymethyl)aminomethane), glycine, and sodium azide.[9] It is crucial to exchange your protein into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES before starting the labeling reaction.
-
Inaccessible Target Residues: The target amino acids on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent. If you suspect this is the case, you might consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride), though this may compromise your protein's activity.
-
Reagent Degradation: If the this compound stock is old or has been improperly stored, it may have hydrolyzed, rendering it inactive.
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of a Protein
This protocol first attaches the this compound linker to the protein and then couples a fluorescent dye to the newly introduced carboxylic acid.
Part A: Alkylation of the Target Protein
-
Buffer Exchange: Ensure your purified protein is in a suitable, non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). This can be achieved by dialysis or using a desalting column.[10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Setup: Add a 20-fold molar excess of the this compound stock solution to your protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional but Recommended): To stop the reaction, you can add a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-20 mM to scavenge any unreacted reagent.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or extensive dialysis against the buffer of your choice.
Part B: Fluorescent Dye Coupling to the Carboxylic Acid
-
Dye Selection: Choose a fluorescent dye that contains an amine or hydrazine reactive group.
-
Carbodiimide Chemistry: The most common method for coupling amines to carboxylic acids is using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
Reaction Setup:
-
Adjust the pH of your alkylated protein solution to 6.0-7.0.
-
Add EDC and NHS to the protein solution at a final concentration of 5-10 mM each.
-
Immediately add the amine-containing fluorescent dye at a 10- to 20-fold molar excess over the protein.
-
-
Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye and reagents by size-exclusion chromatography or dialysis.
Protocol 2: Determining the Degree of Labeling (DOL)
Since the initial alkylation step does not introduce a chromophore, you cannot use simple absorbance to determine the DOL. A common method is to use mass spectrometry.
-
Sample Preparation: Take a small aliquot of your purified, alkylated protein from Protocol 1, Part A.
-
Mass Spectrometry Analysis: Analyze the unlabeled and labeled protein samples using MALDI-TOF or ESI-MS.
-
DOL Calculation: The DOL is calculated from the mass shift between the labeled and unlabeled protein. The mass of this compound minus HBr is approximately 148.16 Da.
-
DOL = (Masslabeled protein - Massunlabeled protein) / 148.16
-
For the final fluorescently labeled protein, the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[11][12][13]
Visualization of Key Processes
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Notes |
| Molar Excess of Reagent | 10 to 40-fold | Ensures the reaction goes to completion. The optimal ratio is protein-dependent and should be determined empirically.[9] |
| Reaction pH (Cysteine) | 7.5 - 8.5 | Favors the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. |
| Reaction pH (Methionine) | 6.5 - 7.0 | Can favor methionine alkylation while minimizing side reactions with lysine residues.[6] |
| Reaction Time | 2 - 4 hours | A typical starting point for the reaction at room temperature. Longer times may be needed but can increase the risk of side reactions. |
| Organic Solvent Conc. | < 10% (v/v) | High concentrations of organic solvents like DMF or DMSO can denature proteins. |
References
-
Grinberg, A. V., & Grinberg, N. (2012). A simple fluorescence labeling method for studies of protein oxidation, protein modification, and proteolysis. Analytical Biochemistry, 421(1), 323-325. [Link]
-
Ling, B. L. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
Soper, S. A., & Lunte, S. M. (1994). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Applied Spectroscopy, 48(10), 1241-1247. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Chromatography Forum. (2008, September 3). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]
-
Rogers, G. A., Shaltiel, N., & Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. The Journal of Biological Chemistry, 251(18), 5711–5717. [Link]
-
University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine. Retrieved from [Link]
-
Zaupa, G., et al. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 21(1), 1-17. [Link]
-
Bird, G. H., et al. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Current protocols in protein science, 86, 18.7.1–18.7.19. [Link]
-
Li, Z., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC advances, 12(4), 2133-2137. [Link]
-
Zaupa, G., et al. (2023). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 21(1), 1-17. [Link]
-
Getz, E. B., et al. (1999). Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. Analytical Biochemistry, 273(1), 73-81. [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Sino Biological. (n.d.). Protein Purification Techniques and Methods. Retrieved from [Link]
-
Arkat USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228. [Link]
-
LibreTexts Chemistry. (n.d.). Protein Purification Methods. Retrieved from [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
- Supporting information for a research article. (n.d.).
-
Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ChemRxiv. (2022). C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. [Link]
-
Quora. (2018, May 7). How does pH affect chemical reactions and molecules (example amino acids)? Retrieved from [Link]
-
ResearchGate. (2021, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
Chen, Z., et al. (2019). A "Quenchergenic" Chemoselective Protein Labeling Strategy. Angewandte Chemie International Edition, 58(27), 9149-9153. [Link]
-
Journal of the American Chemical Society. (2022, January 5). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
-
YouTube. (2017, August 16). pH Effects on Amino Acid Structures. Retrieved from [Link]
Sources
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. quora.com [quora.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. sinobiological.com [sinobiological.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving Regioselectivity in Reactions with 2-(3-(Bromomethyl)phenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective reactions of 2-(3-(Bromomethyl)phenyl)acetic acid. Our goal is to equip you with the knowledge to control reaction outcomes by selectively targeting either the benzylic bromide or the carboxylic acid moiety.
Introduction: The Challenge of Regioselectivity
This compound is a bifunctional molecule containing two key reactive sites: a highly reactive benzylic bromide, prone to nucleophilic substitution and cross-coupling reactions, and a carboxylic acid, which can undergo esterification, amidation, or act as a directing group. The primary challenge in utilizing this reagent is achieving regioselectivity—directing a reaction to one functional group while leaving the other intact. This guide provides practical solutions to common issues encountered during these transformations.
Diagram: Reactivity Sites of this compound
Caption: Key reactive centers in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My nucleophile attacks the carboxylic acid instead of the benzylic bromide. How can I prevent this?
This is a common issue arising from the acidic proton of the carboxylic acid. Many nucleophiles are also basic and will preferentially deprotonate the carboxylic acid, forming a carboxylate salt and quenching the nucleophile.
Solution: Protect the Carboxylic Acid.
The most reliable strategy is to protect the carboxylic acid, temporarily converting it into a less reactive functional group. Esters are the most common protecting groups for carboxylic acids.[1]
Recommended Protecting Groups for Carboxylic Acids:
| Protecting Group | Formation Conditions | Deprotection Conditions | Key Advantages |
| Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux | Saponification (e.g., NaOH, H₂O/MeOH), then acidic workup | Simple to form and remove. |
| Benzyl Ester | Benzyl alcohol, acid catalyst (e.g., TsOH), reflux | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many other protecting groups; removed under neutral conditions.[2] |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (catalytic) or tert-butanol, DCC/DMAP | Mild acid (e.g., trifluoroacetic acid) | Stable to many nucleophiles and bases; easily removed.[2] |
Experimental Protocol: Methyl Ester Protection
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Acid Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can often be used directly in the next step or purified by column chromatography.
FAQ 2: I am attempting a Suzuki coupling at the benzylic position, but I am getting low yields and side products. What are the optimal conditions?
Benzylic bromides can be challenging substrates for Suzuki-Miyaura cross-coupling.[3] Side reactions like homo-coupling and decomposition can compete with the desired cross-coupling.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For benzylic couplings, bulky, electron-rich phosphine ligands often give the best results.
-
Recommended System: Pd(OAc)₂ with a ligand like JohnPhos or SPhos has been shown to be effective for benzylic Suzuki couplings.[3]
-
-
Base Selection: The base plays a crucial role. A weaker base is often preferred to minimize side reactions.
-
Solvent: A polar aprotic solvent is typically used.
-
Recommended Solvents: DMF, 1,4-dioxane, or toluene are common choices.
-
-
Temperature Control: Benzylic bromides can be thermally sensitive. Running the reaction at the lowest effective temperature can improve yields. Microwave irradiation can sometimes provide rapid heating and improved results.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of Protected this compound
Caption: Workflow for Suzuki-Miyaura cross-coupling.
-
Setup: To an oven-dried flask, add the methyl 2-(3-(bromomethyl)phenyl)acetate (1.0 eq), arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), Pd(OAc)₂ (2-5 mol%), and JohnPhos (4-10 mol%).
-
Solvent: Add anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS. Alternatively, use microwave heating at 140°C for 20-30 minutes.[3]
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash column chromatography.
FAQ 3: How can I selectively perform a reaction at the carboxylic acid without affecting the benzylic bromide?
The benzylic bromide is a potent electrophile and will react with many nucleophiles used in carboxylic acid transformations (e.g., amines for amidation).
Solution: Choose Your Reagents Carefully.
-
Esterification: Standard Fischer esterification (alcohol with a catalytic amount of strong acid) is generally safe. The bromide is stable under these acidic conditions.
-
Amidation: Direct amidation using coupling reagents is the best approach.
-
Recommended Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Uridinium) activate the carboxylic acid under mild conditions, allowing it to react with an amine without affecting the benzylic bromide.
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction. Avoid using nucleophilic bases like triethylamine in excess, as it can potentially react with the benzylic bromide.
-
Experimental Protocol: Amide Coupling
-
Activation: Dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Base: Add DIPEA (2.0-3.0 eq) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute with water and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and purify by column chromatography or recrystallization.
FAQ 4: Can I perform a one-pot reaction involving both functional groups?
While challenging, sequential one-pot reactions are possible if the reaction conditions are "orthogonal"—meaning the reagents for the first reaction do not interfere with the second.
Example Scenario: One-Pot Esterification and Nucleophilic Substitution.
-
Step 1 (Esterification): Protect the carboxylic acid as a methyl ester using the protocol described in FAQ 1. After workup and removal of methanol, the crude protected intermediate can be dissolved in a new solvent.
-
Step 2 (Substitution): Add a nucleophile (e.g., sodium azide or a secondary amine) and a suitable solvent (e.g., DMF or acetonitrile). Heat as necessary to drive the Sₙ2 reaction at the benzylic position.
Key Consideration: Ensure all reagents from the first step (especially the acid catalyst) are thoroughly removed before proceeding to the second step, as they can interfere with the nucleophile.
Summary of Regioselective Strategies
| Desired Reaction Site | Strategy | Key Considerations |
| Benzylic Bromide | Protect the carboxylic acid (e.g., as a methyl or benzyl ester).[1][2] | Choose a protecting group that is stable to the subsequent reaction conditions. |
| Carboxylic Acid | Use mild coupling agents for amidation (e.g., HATU, EDC/HOBt). Use standard Fischer esterification conditions. | Avoid strong, nucleophilic bases. The benzylic bromide is generally stable to mild acidic and coupling conditions. |
This guide provides a starting point for troubleshooting regioselectivity issues. Remember that optimization of reaction conditions (temperature, solvent, concentration) is often necessary for each specific substrate and nucleophile.
References
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available from: [Link]
-
Reddy, V. P., et al. (2013). Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides. RSC Advances, 3(15), 4984-4988. DOI: 10.1039/C3RA40413G. Available from: [Link]
-
van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(58), 7139-7142. Available from: [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Le-Houx, J., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 21(9), 1215. DOI: 10.3390/molecules21091215. Available from: [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Benzylic Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions involving benzylic bromides. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.
Introduction: The Nuances of Coupling with Benzylic Bromides
Benzylic bromides are valuable electrophilic partners in cross-coupling reactions, enabling the formation of crucial C(sp³)–C(sp²) and C(sp³)–C(sp) bonds found in many pharmaceutical agents and functional materials. However, their reactivity profile presents unique challenges compared to their aryl or vinyl counterparts. Issues such as β-hydride elimination, homocoupling, and catalyst deactivation are common hurdles that necessitate careful catalyst and reaction condition selection. This guide will walk you through these challenges with practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable steps.
Q1: My Suzuki-Miyaura reaction with a benzylic bromide is giving low yields. What are the first parameters I should investigate?
A1: Low yields in Suzuki-Miyaura couplings of benzylic bromides often stem from suboptimal catalyst systems or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, they may not be optimal.[1]
-
For improved yields, consider using a combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like JohnPhos or XPhos. These ligands have been shown to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] A study on benzylic Suzuki-Miyaura cross-coupling under microwave conditions found that Pd(OAc)₂ with JohnPhos provided the greatest yield.[1]
-
For certain substrates, PdCl₂(dppf)·CH₂Cl₂ has also proven to be a highly effective precatalyst.[3][4]
-
-
Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome.
-
Commonly used bases include carbonates such as K₂CO₃ and Cs₂CO₃.[1][3]
-
Solvents like DMF, THF, and dioxane are frequently employed.[1][3] A screening of conditions for a benzylic Suzuki-Miyaura reaction revealed that DMF provided a slightly better yield compared to dioxane and THF.[1] In some cases, a mixture of an organic solvent and water is beneficial.[5][6]
-
-
Temperature and Reaction Time: Benzylic couplings can be sensitive to temperature.
-
Microwave heating can be a valuable tool to shorten reaction times and potentially improve yields, though yields are often comparable to conventional heating.[1]
-
It's important to note that simply increasing the temperature or reaction time does not always lead to better results and can sometimes promote side reactions.[1]
-
Q2: I'm observing significant homocoupling of my benzylic bromide. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction, particularly with more reactive benzylic bromides. This can be influenced by the catalyst system and reaction kinetics.
-
Ligand Selection: The ligand plays a crucial role in preventing unwanted side reactions. Using bulky phosphine ligands can often minimize homocoupling by sterically hindering the undesired coupling pathway.
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can sometimes mitigate homocoupling.
-
Alternative Coupling Partners: If homocoupling persists, consider using alternative organoboron reagents. Potassium organotrifluoroborates have been successfully used in couplings with benzylic halides and can sometimes offer cleaner reactions.[1][4]
Q3: My Heck reaction with a benzylic bromide and an olefin is not proceeding. What catalyst systems are recommended?
A3: The Heck reaction, which couples an organohalide with an alkene, can be challenging with benzylic bromides.[7][8] Catalyst choice is paramount for a successful transformation.
-
Palladium Precatalysts and Ligands:
-
Reaction Conditions: Heck reactions often require elevated temperatures to proceed efficiently.[7] However, some modern catalyst systems can operate under milder conditions. The choice of base is also critical, with inorganic bases like Cs₂CO₃ or organic bases being common choices.[2]
Q4: I am attempting a Sonogashira coupling with a benzylic bromide and a terminal alkyne, but the reaction is failing. What are the likely causes and solutions?
A4: Sonogashira couplings with sp³-hybridized electrophiles like benzylic bromides are notoriously difficult due to competing β-hydride elimination.[9] However, recent advances have made this transformation more accessible.
-
Catalyst System: A key challenge is to promote the desired transmetalation step over β-hydride elimination.[9]
-
A successful approach involves using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand. This system has been shown to be effective for Sonogashira reactions of primary alkyl bromides.[9]
-
It's important to note that traditional Sonogashira conditions may not be suitable, and attempting the reaction on a benzylic bromide without a carefully selected catalyst system is likely to fail.[10]
-
-
Copper Co-catalyst: While many Sonogashira reactions employ a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[11]
-
Reaction Conditions: The reaction is sensitive to the choice of base and solvent. Amine bases like triethylamine are commonly used, often serving as both the base and a solvent.[12]
Frequently Asked Questions (FAQs)
What is the general order of reactivity for benzylic halides in cross-coupling reactions?
Generally, the reactivity follows the order of bond strength: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. This means that oxidative addition to the palladium catalyst is typically faster for iodides and bromides compared to chlorides.[13] Consequently, more electron-rich and sterically bulky ligands may be required to activate benzylic chlorides effectively.[13]
Can I use nickel catalysts for cross-coupling reactions with benzylic bromides?
Yes, nickel-based catalysts are a viable alternative to palladium and have been successfully employed in cross-coupling reactions of benzylic bromides. For instance, nickel-catalyzed Negishi reactions of racemic benzylic bromides with organozinc reagents have been developed for asymmetric cross-coupling.[14]
Are there any "universal" palladium precatalysts that work well for a variety of benzylic bromide couplings?
While no single catalyst is perfect for every substrate, some have shown broad applicability. For example, trans-PdBr(N-Succ)(PPh₃)₂ has been reported as a universally effective precatalyst for Suzuki-Miyaura cross-couplings of benzylic halides with aryl- or heteroarylboronic acids.[3]
How do electron-donating or electron-withdrawing groups on the benzylic bromide affect the reaction?
The electronic nature of the substituents on the aromatic ring of the benzylic bromide can influence the rate of oxidative addition.
-
Electron-withdrawing groups generally accelerate oxidative addition, making the benzylic bromide more reactive.
-
Electron-donating groups can slow down this step, potentially requiring more active catalyst systems (e.g., those with more electron-rich ligands) to achieve good conversion.[15]
What role does water play in some Suzuki-Miyaura reactions with benzylic bromides?
In certain Suzuki-Miyaura protocols, the presence of water as a co-solvent can be crucial for the reaction to proceed efficiently.[5][6] It is believed that water can facilitate the transmetalation step by aiding in the hydrolysis of the organoboron species.
Experimental Protocols & Data
Optimized Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides
The following table summarizes optimized conditions from a study on the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.[1]
| Parameter | Optimized Condition |
| Palladium Precursor | Pd(OAc)₂ (5 mol%) |
| Ligand | JohnPhos (10 mol%) |
| Base | K₂CO₃ (3.0 mmol) |
| Solvent | DMF (2 mL) |
| Temperature | 140°C |
| Time | 20 minutes |
General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial, add the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).[1]
-
Add Pd(OAc)₂ (5 mol%) and JohnPhos (10 mol%).[1]
-
Add DMF (2 mL) and seal the vial.[1]
-
Heat the reaction mixture in a microwave reactor at 140°C for 20 minutes.[1]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. (2025). ResearchGate. Retrieved from [Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2009). ACS Publications. Retrieved from [Link]
-
Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. (n.d.). ACS Publications. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Reactivity of benzyl bromides. (2024). Reddit. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). ChemRxiv. Retrieved from [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). ACS Publications. Retrieved from [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018). RSC Publishing. Retrieved from [Link]
-
The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2025). ResearchGate. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(3-(Bromomethyl)phenyl)acetic Acid
Welcome to the technical support center for 2-(3-(bromomethyl)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Here, we move beyond simple protocols to explore the causal relationships between solvent selection and reaction outcomes, providing you with the predictive control needed for successful experimentation.
Introduction: The Duality of this compound
The reactivity of this compound is governed by two key functional groups: a highly reactive benzylic bromide and a moderately acidic carboxylic acid . The benzylic position is primed for nucleophilic substitution, while the carboxylic acid can act as a proton source, a directing group, or, when deprotonated, an intramolecular nucleophile. The solvent you choose is the single most critical parameter that dictates the balance between these roles and, ultimately, the success of your reaction.
This guide will help you troubleshoot common issues by understanding and leveraging solvent effects.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish or fails to proceed. Why?
Answer: A slow or stalled reaction is most often traced back to a mismatch between your nucleophile, your intended mechanism (SN1 or SN2), and your solvent system.
The benzylic bromide on this reagent can undergo substitution via two distinct pathways: SN1 and SN2.[1] The choice of solvent is paramount in determining which mechanism prevails.[2][3]
-
For SN2 Reactions (favored by strong, anionic nucleophiles): You require a polar aprotic solvent. These solvents possess a significant dipole moment to dissolve the reactants but lack acidic protons.[4][5] This is crucial because they solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[6] Protic solvents, in contrast, would form a hydrogen-bonding cage around the nucleophile, blunting its reactivity.[3][6]
-
Troubleshooting: If your SN2 reaction with a nucleophile like an azide, cyanide, or thiolate is slow, you are likely using a protic solvent (like ethanol or water) or a nonpolar solvent (like toluene or hexane).
-
Solution: Switch to a suitable polar aprotic solvent.
-
-
For SN1 Reactions (favored by weak, neutral nucleophiles): You need a polar protic solvent. The rate-determining step of an SN1 reaction is the formation of a resonance-stabilized benzylic carbocation.[7] Polar protic solvents like water, methanol, or acetic acid excel at stabilizing this charged intermediate and the departing bromide anion through hydrogen bonding, thus accelerating the reaction.[2][8]
-
Troubleshooting: If you are attempting a solvolysis reaction (e.g., reacting with methanol to form an ether) and it's not working, the solvent may not be polar enough to support ionization.
-
Solution: Increase the polarity of the solvent system. For example, a mixture of methanol and water is more polar than methanol alone.
-
Table 1: Solvent Selection Guide for Nucleophilic Substitution
| Solvent Class | Examples | Recommended For... | Mechanism Favored | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Weak Nucleophiles | SN1 | Stabilizes the carbocation intermediate and leaving group through hydrogen bonding, accelerating the rate-determining ionization step.[3][8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Strong Nucleophiles | SN2 | Solvates the counter-ion but leaves the anionic nucleophile "naked" and highly reactive; does not stabilize carbocations well.[4][6] |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Generally Poor | N/A | Poor solubility for ionic nucleophiles and insufficient polarity to support either SN1 or SN2 intermediates effectively. |
FAQ 2: I'm observing a complex mixture of byproducts, including what looks like a polymer. What's happening?
Answer: The formation of oligomers or polymers is a classic sign of an unintended intermolecular reaction. Given the structure of your starting material, the most likely culprit is the deprotonated carboxylate of one molecule acting as a nucleophile on the benzylic bromide of another molecule, forming a polyester chain.
This typically occurs under conditions that favor both carboxylate formation and nucleophilic substitution:
-
Presence of a Base: Addition of a base (e.g., K₂CO₃, Et₃N) will deprotonate the carboxylic acid (pKa ~4-5), creating a potent carboxylate nucleophile.
-
Inappropriate Solvent: Using a polar aprotic solvent (like DMF or DMSO) in the presence of a base will enhance the nucleophilicity of the generated carboxylate, promoting this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting polymerization side reactions.
FAQ 3: My product mass is correct, but the NMR is wrong. I think I've formed an isochroman-1-one. How can I prevent this?
Answer: You have correctly identified the product of intramolecular cyclization. This is a common and often undesired side reaction where the molecule's own carboxylate group attacks its benzylic bromide.
Mechanism of Lactonization:
Caption: Intramolecular cyclization to form isochroman-1-one.
This reaction is highly dependent on conditions that favor the carboxylate's nucleophilicity over that of your intended external nucleophile.
Conditions that Promote Lactonization:
-
Weak External Nucleophile: If your desired nucleophile is weak, the internal nucleophile can compete more effectively.
-
High Dilution: While counterintuitive, high dilution can favor intramolecular reactions over intermolecular ones.
-
Presence of Base without a Strong Nucleophile: Adding a base like potassium carbonate to a solution of the starting material in a polar aprotic solvent (e.g., acetone, DMF) without a primary, strong nucleophile present is a classic recipe for lactone formation.[9]
How to Prevent It:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[10] This removes the internal nucleophile from play entirely. The ester can be hydrolyzed post-substitution.
-
Order of Addition: If protection is not an option, add the strong external nucleophile to the reaction mixture before adding the base. This ensures the external nucleophile has the first opportunity to react.
-
Solvent Choice: Avoid polar aprotic solvents if possible when a base is required and the acid is unprotected. A less polar solvent or a protic solvent that can hydrogen-bond with the carboxylate may disfavor the cyclization.
Experimental Protocols
Protocol 1: SN2 Reaction with an Amine Nucleophile (e.g., Piperidine) in a Polar Aprotic Solvent
This protocol is optimized to favor the SN2 pathway and minimize side reactions.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous acetonitrile or DMF to achieve a concentration of 0.1-0.2 M. Stir to dissolve.
-
Nucleophile Addition: Add piperidine (2.2 eq). The excess ensures it outcompetes any potential side reactions.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as a solid. This base is strong enough to neutralize the HBr byproduct and the carboxylic acid but has low solubility, which can help control the reaction rate.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material.[11] A suitable TLC mobile phase is 10% methanol in dichloromethane.
-
Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine to remove residual salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting amino acid can be purified by crystallization or column chromatography if necessary.
Protocol 2: Reaction Monitoring by GC-MS
For volatile nucleophiles and products, GC-MS provides excellent resolution and identification of reactants, products, and byproducts.[12]
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of deionized water and 1 mL of dichloromethane (DCM).
-
Esterification (for GC analysis): Add a few drops of acidic methanol or a diazomethane solution to the quenched sample to convert the carboxylic acid to its more volatile methyl ester. Caution: Diazomethane is toxic and explosive.
-
Extraction: Vortex the vial and allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: Inject the dried organic layer into the GC-MS. Monitor the disappearance of the starting material's methyl ester peak and the appearance of the product's methyl ester peak.
References
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 7.4: 7-5 Characteristics of the S({N})1 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Solvent effects on acidity of ethanoic acid. Retrieved from [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Murray, J. I., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Organic Chemistry - Solvent Effect on Substitution Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Retrieved from [Link]
-
ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for compounds 2a–2f. Retrieved from [Link]
-
Pawlak, Z., et al. (1984). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
-
In-pharmatechnologist.com. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Retrieved from [Link]
-
PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-(bromomethyl)phenyl)acetate. Retrieved from [Link]
-
001CHEMICAL. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Technical Support Center: pH Optimization for Carboxylic Acid Reactions
Welcome to the technical support resource for scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of pH optimization in reactions involving carboxylic acid groups. As application scientists, we understand that achieving high yields and purity depends on a nuanced understanding of reaction conditions, with pH being one of the most critical and often misunderstood variables.
Part 1: Fundamental Principles & FAQs
This section addresses the core concepts governing the behavior of carboxylic acids in solution. Understanding these principles is the first step to effective troubleshooting.
Q: What is the fundamental role of pH in the chemistry of a carboxylic acid?
A: The pH of the reaction medium dictates the ionization state of the carboxylic acid group (-COOH). This functional group exists in a pH-dependent equilibrium between its protonated (neutral) form and its deprotonated, anionic carboxylate form (-COO⁻).[1][2][3] The tipping point of this equilibrium is defined by the group's pKa , which is the pH at which 50% of the molecules are in the protonated form and 50% are in the deprotonated form.[4]
-
When pH < pKa: The environment is more acidic than the group. The equilibrium shifts to the left, favoring the protonated, neutral -COOH form.
-
When pH > pKa: The environment is more basic than the group. The equilibrium shifts to the right, favoring the deprotonated, anionic -COO⁻ form.
This ionization state profoundly impacts the molecule's solubility, reactivity, and interaction with other reagents.
Caption: Fig 1: The equilibrium between the protonated and deprotonated forms of a carboxylic acid is governed by the solution's pH relative to the acid's pKa.
Q: How does pH affect the solubility of my compound?
A: The solubility of a carboxylic acid is highly dependent on its ionization state.[5][6]
-
Protonated Form (R-COOH): In its neutral state (at low pH), a carboxylic acid is less polar. Its solubility is therefore higher in organic solvents and lower in aqueous media, especially for compounds with long alkyl chains.[7][8]
-
Deprotonated Form (R-COO⁻): In its charged, carboxylate form (at high pH), the molecule becomes an ionic salt. This dramatically increases its polarity and, consequently, its solubility in aqueous solutions, while decreasing its solubility in non-polar organic solvents.[6][7][9]
Troubleshooting Insight: If your starting material is precipitating from an aqueous or semi-aqueous solution, it is likely because the pH is too low, causing the less soluble R-COOH form to dominate. Raising the pH above the pKa can often resolve this issue.[10] Conversely, to extract a carboxylic acid from an aqueous layer into an organic solvent, you should acidify the aqueous layer to a pH well below the pKa.
Q: How do I select an appropriate buffer for my reaction?
A: A buffer is crucial for maintaining a stable pH, which is essential for consistent reaction kinetics and preventing unwanted side reactions.[11] An ideal buffer has a pKa value close to the desired reaction pH. The Henderson-Hasselbalch equation is the guiding principle for preparing buffer solutions.[1][2][3][4][12]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the buffer's weak acid.
-
[A⁻] is the concentration of the conjugate base.
-
[HA] is the concentration of the weak acid.
Best Practice: Choose a buffer system whose pKa is within ±1 pH unit of your target pH. This ensures the buffer has sufficient capacity to resist pH changes. For example, to maintain a pH of 4.7, an acetate buffer (pKa of acetic acid ≈ 4.76) is an excellent choice.[1]
Part 2: Reaction-Specific Troubleshooting Guide
This section provides targeted advice for common synthetic transformations involving carboxylic acids.
Amide Coupling Reactions
Q: My amide coupling reaction (e.g., using EDC/DCC) is giving a very low yield. How could pH be the problem?
A: This is a classic pH optimization problem arising from the conflicting pH requirements of the two reactants.
-
The Amine Nucleophile: The amine (R'-NH₂) is only nucleophilic in its free-base form. Most amines have a pKa of their conjugate acid (R'-NH₃⁺) in the 9-10 range.[13][14] If the pH is too acidic (e.g., < 7), the amine becomes protonated and non-nucleophilic, shutting down the reaction.
-
The Carboxylic Acid: Direct reaction between an amine and a carboxylic acid is difficult because the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive ammonium-carboxylate salt.[15][16] Coupling agents like EDC or DCC are used to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group. This activation step generally proceeds more efficiently on the protonated carboxylic acid (R-COOH).
The Optimal pH is a Compromise: The ideal pH for most carbodiimide-mediated couplings is between 4.5 and 6.5 . This slightly acidic environment ensures that a sufficient fraction of the carboxylic acid remains protonated and available for activation, while still leaving enough of the amine in its nucleophilic, free-base form to react.[17]
Caption: Fig 2: A decision-making workflow for troubleshooting low yields in amide coupling reactions based on pH.
Esterification Reactions
Q: Why is my Fischer esterification failing or showing poor conversion?
A: Fischer esterification—the reaction of a carboxylic acid with an alcohol under acidic conditions—is an equilibrium-driven process that critically depends on an acid catalyst.[18][19][20]
-
Role of the Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄, TsOH) is essential. It protonates the carbonyl oxygen of the carboxylic acid.[15][19][21] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[15][18]
-
Why Basic Conditions Fail: Under basic conditions, the carboxylic acid is deprotonated to the carboxylate anion (R-COO⁻). The negative charge on the carboxylate group repels incoming nucleophiles, and the carbonyl carbon becomes highly electron-rich and non-electrophilic. Therefore, base catalysis is ineffective for this reaction.[18]
Troubleshooting Insight:
-
Ensure a Strong Acid Catalyst is Present: The reaction will not proceed without it.
-
Drive the Equilibrium: Fischer esterification is reversible.[19][20] To achieve high conversion, you must shift the equilibrium toward the products. This is typically done by either using a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[20]
Part 3: Quantitative Data & Protocols
Data Tables
Table 1: Approximate pKa Values of Common Functional Groups This table provides context for the relative acidity and basicity of groups you may encounter in your molecules.
| Functional Group | Structure | Typical pKa Range | Reference(s) |
| Protonated Carbonyl | R-C(=O⁺H)-R | -7 to -2 | [13],[14] |
| Carboxylic Acid | R-COOH | 4 - 5 | [13],[14],[22] |
| Phenol | Ar-OH | ~10 | [13],[14] |
| Ammonium Ion | R-NH₃⁺ | 9 - 11 | [13],[14] |
| Alcohol | R-OH | 16 - 18 | [13],[14] |
| Water | H₂O | 15.7 | [13],[14] |
Table 2: Recommended pH Ranges for Common Reactions
| Reaction Type | Reactants | Optimal pH Range | Rationale |
| Amide Coupling | R-COOH + R'-NH₂ | 4.5 - 6.5 | Compromise between amine nucleophilicity and carboxylic acid activation. |
| Fischer Esterification | R-COOH + R'-OH | < 2 (Strongly Acidic) | Requires acid catalysis to activate the carboxylic acid carbonyl group.[15][19][23] |
| Salt Formation | R-COOH + Base | > pKa + 2 | Ensures >99% deprotonation to the soluble carboxylate salt.[18] |
| Saponification | Ester + Base | > 12 (Strongly Basic) | Requires hydroxide as a nucleophile to hydrolyze the ester. |
Experimental Protocols
Protocol 1: Best Practices for pH Measurement and Adjustment in a Reaction
Accurate pH control is impossible without proper measurement technique.[24]
Materials:
-
Calibrated pH meter with an appropriate electrode (glass body for organic solvents).
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01).[25]
-
Stir plate and stir bar.
-
Solutions for pH adjustment (e.g., 1M HCl, 1M NaOH, or appropriate buffer components).
-
Deionized water and a lint-free tissue.
Procedure:
-
Calibration: Calibrate the pH meter immediately before use with at least two, preferably three, standard buffers that bracket your target pH.[26][27] Ensure the buffers are fresh and at the same temperature as your reaction mixture.[25][26]
-
Prepare the Electrode: Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue. Never rub the electrode , as this can build up static charge and damage the sensitive glass membrane.[28]
-
Measure the pH: Immerse the electrode tip and reference junction completely into the stirred reaction mixture.[28] Allow the reading to stabilize before recording the value. In organic-heavy solutions, stabilization may take longer.
-
Adjust the pH:
-
Add the acidic or basic adjustment solution dropwise using a pipette to a vigorously stirred area of the solution. Avoid adding it directly onto the electrode.
-
Wait for the reading to stabilize after each addition before adding more. This prevents overshooting the target pH, especially in buffered systems.[29]
-
-
Cleaning and Storage: After use, thoroughly rinse the electrode with deionized water (and an appropriate organic solvent if necessary), then place it in its dedicated storage solution. Never store a pH electrode in deionized water , as this will cause ions to leach out, leading to a sluggish response.[28]
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- How Carboxylic Acid Optimizes Biochemical Reaction Rates? (2025).
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Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. [Link]
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Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]
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Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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5 Best Practices in pH Measurement. (n.d.). Mettler Toledo. [Link]
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Reactions of Carboxylic Acids. (2023). OpenStax. [Link]
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How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]
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pKa Chart. (n.d.). Scribd. [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]
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pKa values for carboxylic acids. (n.d.). ResearchGate. [Link]
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Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]
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Conversion of Carboxylic Acids into Esters without Use of Alcohols. (n.d.). ResearchGate. [Link]
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What are some common causes of low reaction yields? (2024). Reddit. [Link]
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pH of the reaction of acid anhydrides with amine groups to form amide bonds? (2017). ResearchGate. [Link]
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The changes of carboxylic acids concentrations and broth pH during the... (n.d.). ResearchGate. [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-(3-(Bromomethyl)phenyl)acetic acid
In the realm of drug discovery and materials science, the unequivocal structural confirmation of novel and synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible research. For a molecule such as 2-(3-(Bromomethyl)phenyl)acetic acid, a versatile building block, absolute certainty of its structure is paramount. This guide provides an in-depth comparison of the primary analytical methods employed for its structural elucidation, offering insights into the causality behind experimental choices and presenting the data as a self-validating system.
The principal techniques for characterizing small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] Each method provides a unique piece of the structural puzzle, and their combined application offers a comprehensive and error-resistant model for molecular structure determination.[2] For definitive, unambiguous proof, especially of stereochemistry, Single-Crystal X-ray Crystallography stands as the gold standard, though it is not always feasible.
Section 1: The First Line of Inquiry - Spectroscopic Triumvirate
A logical workflow for structure confirmation begins with rapid, information-rich techniques that confirm the presence of key functional groups and provide a molecular weight, followed by a detailed mapping of the atomic framework.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[3] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint.[4]
For this compound, the IR spectrum is expected to show several key absorptions:
-
Carboxylic Acid O-H Stretch: A very broad peak typically appearing between 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen bonding between carboxylic acid dimers.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ (from the -CH₂- groups).
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1700 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.
-
C-Br Stretch: Typically found in the lower frequency "fingerprint region" (below 1500 cm⁻¹), often between 500-600 cm⁻¹.[1][5]
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[6]
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.[7] The instrument passes a beam of infrared energy through the sample and records the frequencies at which absorption occurs.[4]
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] It provides the molecular weight of the compound and, through fragmentation patterns and isotopic distributions, offers significant structural clues.[10]
For this compound (C₉H₉BrO₂), the key observations in a mass spectrum would be:
-
Molecular Ion (M⁺) Peak: The molecular weight is approximately 228.07 g/mol . Mass spectrometry will detect the molecular ion. A crucial feature will be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom.
-
Key Fragmentation Patterns: Electron ionization (EI), a common "hard" ionization technique, can cause the molecular ion to fragment.[10] Expected fragments for this molecule include the loss of the bromine atom, loss of the carboxylic acid group, and the formation of a stable tropylium-like cation at m/z 91, which is characteristic of compounds containing a benzyl group.[11]
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol. The solution must be dilute to prevent overloading the system.[9]
-
Injection: Inject the sample into the Gas Chromatograph (GC), which separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.[12]
-
Analysis and Detection: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR is arguably the most powerful technique for the structural elucidation of organic compounds, as it provides detailed information about the carbon-hydrogen framework.[13][14] It is based on the principle that atomic nuclei with a property called "spin" will align in an applied magnetic field and can be excited by radiofrequency radiation.[15]
¹H NMR Spectroscopy This technique provides information about the different types of protons (¹H nuclei) in a molecule. For this compound, we expect to see:
-
Carboxylic Acid Proton (-COOH): A singlet, typically downfield (>10 ppm), which is often broad.
-
Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the aromatic region (~7.2-7.4 ppm) for the four protons on the disubstituted benzene ring.
-
Benzylic Bromide Protons (-CH₂Br): A singlet at ~4.5 ppm. The electronegative bromine atom shifts this signal downfield.
-
Acetic Acid Protons (-CH₂COOH): A singlet at ~3.6 ppm.
¹³C NMR Spectroscopy This provides information about the different carbon environments. For our molecule, we expect:
-
Carbonyl Carbon (-COOH): A signal in the range of ~170-180 ppm.
-
Aromatic Carbons (-C₆H₄-): Multiple signals between ~125-140 ppm. The carbon attached to the bromomethyl group and the one attached to the acetic acid group will have distinct shifts.
-
Acetic Acid Carbon (-CH₂COOH): A signal around ~40-45 ppm.
-
Benzylic Bromide Carbon (-CH₂Br): A signal around ~32-35 ppm.
Experimental Protocol: 1D NMR (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in an NMR tube.[16] Ensure the sample is fully dissolved; filter if particulates are present.[16][17]
-
Instrument Setup: Place the NMR tube in a spinner and use a depth gauge to ensure correct positioning.[17][18] Insert the sample into the NMR spectrometer.
-
Data Acquisition: The instrument software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[19] A standard pulse sequence is then run to acquire the Free Induction Decay (FID), which is subsequently Fourier transformed by the computer to generate the NMR spectrum.[18][19]
Section 2: Data Synthesis and Comparative Analysis
The true power of these techniques lies in their synergy. IR confirms the functional groups, MS provides the molecular weight and formula, and NMR maps out the precise arrangement of atoms.
Summary of Expected Data for this compound
| Analytical Method | Expected Key Data | Structural Information Gained |
| IR Spectroscopy | Broad peak ~3000 cm⁻¹ (O-H); Strong, sharp peak ~1700 cm⁻¹ (C=O); Peaks ~1450-1600 cm⁻¹ (Aromatic C=C); Peak ~500-600 cm⁻¹ (C-Br) | Confirms presence of carboxylic acid, aromatic ring, and carbon-bromine bond. |
| Mass Spectrometry | Molecular ion peaks (M⁺, M+2) at m/z ~228 and ~230 in a ~1:1 ratio. Key fragments at m/z 149 ([M-Br]⁺), and 91 (tropylium ion). | Confirms molecular weight and the presence of one bromine atom. Fragmentation pattern supports the benzylacetic acid core. |
| ¹H NMR | Singlet >10 ppm (1H, -COOH); Multiplet ~7.2-7.4 ppm (4H, Ar-H); Singlet ~4.5 ppm (2H, -CH₂Br); Singlet ~3.6 ppm (2H, -CH₂COOH) | Shows four distinct proton environments with the correct integration ratios, confirming the number of protons in each part. |
| ¹³C NMR | Signal ~175 ppm (-COOH); Signals ~125-140 ppm (6 aromatic carbons); Signal ~41 ppm (-CH₂COOH); Signal ~33 ppm (-CH₂Br) | Shows nine distinct carbon environments, consistent with the proposed structure. |
Workflow for Structural Confirmation
The following diagram illustrates the logical progression of experiments to achieve unambiguous structural confirmation.
Caption: Logical workflow for structural elucidation.
Section 3: Comparison of Alternatives
While the spectroscopic triumvirate is powerful, it is essential to understand its limitations and when an alternative method is superior.
| Technique | Strengths | Weaknesses | Best Application For This Molecule |
| IR Spectroscopy | Fast, inexpensive, excellent for identifying functional groups.[20] | Provides little information on the overall molecular framework; complex fingerprint region can be hard to interpret.[5] | A rapid initial check to confirm the synthesis was successful in creating a carboxylic acid and retaining the aromatic ring. |
| Mass Spectrometry | Excellent sensitivity, provides exact molecular weight and formula (with high resolution), isotopic patterns are definitive.[8] | Isomers are often indistinguishable; fragmentation can be complex and may not always provide unambiguous structural data. | To confirm the molecular formula C₉H₉BrO₂ is correct, primarily through the molecular weight and the characteristic 1:1 isotopic signature of bromine. |
| NMR Spectroscopy | Unparalleled for determining the carbon-hydrogen framework and connectivity of atoms.[14] Provides data on the electronic environment of each nucleus. | Lower sensitivity than MS, requires more sample, can have overlapping signals in complex molecules.[13] | The primary tool for piecing together the exact structure. It will differentiate between the 2-, 3-, and 4- substituted isomers of (bromomethyl)phenylacetic acid based on the splitting patterns of the aromatic protons, something IR and MS cannot easily do. |
| X-Ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule in the solid state. | Requires a suitable single crystal of the compound, which can be difficult or impossible to grow. The structure may differ slightly from the solution-state structure. | If the spectroscopic data is ambiguous or if the absolute confirmation of the substitution pattern is required for regulatory or patent purposes, this method would be used. It is the ultimate arbiter of structure but is often not necessary if the spectroscopic data is clean and consistent. |
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from several analytical techniques. Infrared spectroscopy provides a quick and reliable check for the essential functional groups. Mass spectrometry confirms the elemental composition and molecular weight with high certainty, especially leveraging the unique isotopic signature of bromine. Finally, and most critically, ¹H and ¹³C NMR spectroscopy provide the detailed atomic map, allowing for the definitive assignment of the substitution pattern and overall structure. While each technique has its limitations, their combined, logical application creates a self-validating system that provides researchers with the highest degree of confidence in their molecular structure.
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- 20. quora.com [quora.com]
A Comparative Guide to the Purity Analysis of 2-(3-(Bromomethyl)phenyl)acetic acid: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 2-(3-(Bromomethyl)phenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the subsequent products, making robust analytical methodologies for its quality control indispensable. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on hypothetical, yet realistic, experimental data.
The Criticality of Purity for this compound
This compound (CAS No. 118647-53-3) is a bifunctional molecule featuring a reactive bromomethyl group and a carboxylic acid moiety.[1] This dual reactivity makes it a versatile intermediate, but also susceptible to the formation of various impurities during its synthesis and storage. Potential impurities could include starting materials, byproducts of incomplete reactions, and degradation products. For instance, impurities could arise from the starting materials used in its synthesis or through side reactions like hydrolysis of the bromomethyl group or esterification of the carboxylic acid.[2][3] According to regulatory guidelines, such as those from the United States Pharmacopeia (USP), it is crucial to identify and quantify these impurities to ensure the quality and safety of the final drug substance.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of non-volatile and thermally labile compounds, making it an excellent first choice for a compound like this compound.[6] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For acidic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.
The Rationale Behind RP-HPLC for an Acidic Analyte
The key to successfully analyzing an acidic compound like this compound by RP-HPLC lies in controlling the ionization of the carboxylic acid group. By maintaining the pH of the mobile phase below the pKa of the analyte, the carboxylic acid remains in its protonated, less polar form. This enhances its retention on a nonpolar stationary phase (like C18) and results in sharper, more symmetrical peaks.[7][8]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify its related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that excels in the analysis of volatile and thermally stable compounds.[9] However, direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and tendency to adsorb onto the chromatographic column. To overcome this, a chemical modification step known as derivatization is necessary.[10]
The Necessity of Derivatization for GC-MS Analysis
Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, typically an ester.[11] This process not only facilitates the volatilization of the analyte in the hot GC injector but also improves its chromatographic behavior, leading to better peak shape and sensitivity.[12] A common derivatization method is silylation, where an active hydrogen in the carboxylic acid is replaced by a trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify impurities in this compound after derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
Caption: Workflow for GC-MS purity analysis.
Comparative Performance Analysis
To illustrate the differences between the two techniques, let's consider a hypothetical batch of this compound with a few potential impurities.
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and liquid/solid stationary phases |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds (or derivatives) |
| Derivatization | Not required | Mandatory for this analyte |
| Sensitivity | Good, detector dependent (e.g., UV, PDA) | Excellent, especially with mass spectrometric detection |
| Specificity | Good, based on retention time and UV spectrum | Excellent, provides structural information from mass spectra |
| Potential for Degradation | Low, analysis at near-ambient temperature | Higher, due to high injector and oven temperatures |
| Quantification | Straightforward using external or internal standards | Can be more complex due to derivatization efficiency |
| Throughput | Moderate, typical run times of 20-40 minutes | Can be faster for simple mixtures, but derivatization adds time |
Hypothetical Purity Data
| Compound | HPLC (Area %) | GC-MS (Area % of TMS derivative) |
| This compound | 98.5 | 98.2 |
| 3-Methylbenzoic acid (Starting material) | 0.3 | 0.3 |
| 2-(3-(Hydroxymethyl)phenyl)acetic acid (Hydrolysis product) | 0.5 | 0.6 |
| Unknown Impurity 1 | 0.4 | 0.5 |
| Unknown Impurity 2 (High molecular weight) | 0.3 | Not detected |
| Degradation Product (from GC injector) | Not detected | 0.4 |
Discussion and Recommendations
The choice between HPLC and GC-MS for the purity analysis of this compound is dictated by the specific analytical goals and the nature of the potential impurities.
HPLC is the recommended primary technique for routine quality control and purity assessment. Its ability to analyze the compound in its native form without the need for derivatization simplifies the workflow and avoids potential artifacts from the derivatization process.[6] The mild analytical conditions also minimize the risk of thermal degradation of the analyte, which is a concern given the presence of the reactive bromomethyl group. The hypothetical data illustrates that HPLC can effectively quantify both starting materials and potential hydrolysis products.
GC-MS serves as an excellent complementary and confirmatory technique. Its superior specificity, owing to the mass spectral data, is invaluable for the identification of unknown impurities.[9] The fragmentation patterns of the derivatized analyte and its impurities can provide crucial structural information that is not available from UV detection in HPLC. However, the necessity of derivatization adds complexity and potential for variability. Moreover, the high temperatures in the GC system could potentially cause on-column degradation, as suggested in the hypothetical data, which could be misinterpreted as an impurity present in the original sample.[13][14]
Conclusion
Both HPLC and GC-MS are powerful tools for the purity analysis of this compound, each with its distinct advantages and limitations. For routine purity testing and quantification, the robustness and simplicity of reversed-phase HPLC make it the method of choice. GC-MS, on the other hand, is an indispensable tool for impurity identification and structural elucidation, providing a deeper understanding of the impurity profile. A comprehensive quality control strategy for this compound would ideally leverage the strengths of both techniques: HPLC for routine purity assessment and GC-MS for in-depth impurity characterization and investigation of any out-of-specification results. This dual-pronged approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.
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Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed. Available from: [Link]
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4-(Bromomethyl)phenylacetic acid Properties vs Temperature. Chemcasts. Available from: [Link]
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1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available from: [Link]
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Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Available from: [Link]
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Derivatization Methods in GC and GC/MS. Available from: [Link]
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CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available from: [Link]
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Phenylacetic acid (PAA) is present as free and conjugated forms in human plasma. PAA may be mainly derived from phenylalanine. J-Stage. Available from: [Link]
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Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. Available from: [Link]
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Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Human Metabolome Database. Available from: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link]
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Acids: Derivatization for GC Analysis. Available from: [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available from: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
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CAS No. 118647-53-3, this compound. 001CHEMICAL. Available from: [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
- Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
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A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. ResearchGate. Available from: [Link]
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Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers. National Institutes of Health. Available from: [Link]
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available from: [Link]
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Abscisic acid-induced heat tolerance in Bromus inermis Leyss cell-suspension cultures. Heat-stable, abscisic acid-responsive polypeptides in combination with sucrose confer enhanced thermostability. National Institutes of Health. Available from: [Link]
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Perovskite solar cells: Thermal stresses are the key to long-term stability. ScienceDaily. Available from: [Link]
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Comparing the reactivity of 2-(3-(Bromomethyl)phenyl)acetic acid with its isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the reactivity of 2-(3-(bromomethyl)phenyl)acetic acid and its ortho and para isomers. Understanding the nuanced differences in their chemical behavior is paramount for synthetic chemists in designing efficient reaction pathways and for drug development professionals in creating novel molecular entities. This document synthesizes fundamental principles of organic chemistry with practical, field-proven insights to elucidate the factors governing the reactivity of these valuable synthetic intermediates. We will delve into the electronic and steric effects conferred by the positional isomerism of the bromomethyl and acetic acid moieties, supported by illustrative reaction schemes and comparative data.
Introduction: The Significance of Positional Isomerism
The 2-(bromomethyl)phenyl)acetic acids are a class of bifunctional molecules that serve as versatile building blocks in organic synthesis. The presence of both a reactive benzylic bromide and a carboxylic acid group allows for a diverse range of chemical transformations. However, the relative positions of these functional groups on the phenyl ring—ortho, meta, or para—profoundly influence the molecule's overall reactivity. These differences arise from a combination of electronic effects (both inductive and resonance) and steric hindrance, which can either facilitate or impede certain reaction pathways.[1][2][3] This guide will dissect these influences to provide a predictive framework for their chemical behavior.
The three isomers under consideration are:
-
2-(2-(Bromomethyl)phenyl)acetic acid (ortho isomer)
-
This compound (meta isomer)
-
2-(4-(Bromomethyl)phenyl)acetic acid (para isomer)
The primary focus of this guide will be on the reactivity of the benzylic bromide, a key site for nucleophilic substitution reactions, which are fundamental in the construction of more complex molecules.[4][5]
Theoretical Framework: Electronic and Steric Effects
The reactivity of the bromomethyl group in these isomers is predominantly governed by its susceptibility to nucleophilic attack, typically proceeding through an SN1 or SN2 mechanism. The stability of the carbocation intermediate (in SN1) or the transition state (in SN2) is key.
Electronic Effects
The acetic acid moiety (-CH₂COOH) is an electron-withdrawing group (EWG) due to the inductive effect of the electronegative oxygen atoms.[6] This effect deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this discussion, influences the stability of charged intermediates formed during nucleophilic substitution at the benzylic position.
-
Ortho and Para Isomers: In the ortho and para positions, the electron-withdrawing nature of the acetic acid group is more pronounced at the benzylic carbon through resonance and inductive effects. This destabilizes the formation of a positive charge on the benzylic carbon, which would be an intermediate in an SN1-type reaction. Conversely, this electron withdrawal can make the benzylic carbon more electrophilic and susceptible to attack in an SN2 reaction.
-
Meta Isomer: For the meta isomer, the electron-withdrawing effect of the acetic acid group on the benzylic carbon is less direct. The inductive effect is weaker due to the greater distance, and resonance effects do not place a partial positive charge directly on the carbon bearing the bromomethyl group.[7][8] This can lead to a comparatively more stable benzylic carbocation intermediate, potentially favoring SN1 pathways under appropriate conditions.
Steric Effects
Steric hindrance plays a significant role, particularly for the ortho isomer. The proximity of the bulky acetic acid group to the bromomethyl group can physically impede the approach of a nucleophile, slowing down the rate of SN2 reactions.[2] For the meta and para isomers, the reaction center is less sterically crowded, generally allowing for easier access by nucleophiles.
Comparative Reactivity Profile
Based on the interplay of electronic and steric factors, we can predict a general trend in reactivity for nucleophilic substitution at the benzylic carbon.
| Isomer | Predicted Reactivity | Dominant Factors | Potential Reaction Pathways |
| Ortho | Lowest | High steric hindrance from the adjacent acetic acid group. Destabilizing inductive effect on carbocation. | SN2 reactions are sterically hindered. Potential for intramolecular cyclization. |
| Meta | Intermediate | Reduced steric hindrance compared to ortho. Less pronounced electronic destabilization of carbocation. | Favorable for both SN1 and SN2, depending on conditions. |
| Para | Highest | Minimal steric hindrance. Electron-withdrawing effect may enhance electrophilicity of the benzylic carbon for SN2 attack. | Generally proceeds readily via SN2 mechanism. |
This predicted trend is a generalization, and the actual outcome can be highly dependent on the specific nucleophile, solvent, and reaction temperature.
A Special Case: Intramolecular Cyclization of the Ortho Isomer
The close proximity of the carboxylic acid and bromomethyl groups in the ortho isomer introduces a unique reaction pathway: intramolecular cyclization. Under basic conditions, the carboxylate anion can act as an internal nucleophile, attacking the benzylic carbon to form a five-membered lactone (a cyclic ester).[9][10][11] This intramolecular reaction can often outcompete intermolecular nucleophilic substitution, especially with weaker external nucleophiles.
Caption: Intramolecular vs. Intermolecular pathways for the ortho isomer.
Experimental Protocols and Supporting Data
To provide a practical context for the theoretical discussion, the following are generalized protocols for comparing the reactivity of the three isomers in a standard nucleophilic substitution reaction.
General Procedure for Nucleophilic Substitution with a Common Nucleophile (e.g., Sodium Azide)
This experiment aims to compare the reaction rates by monitoring the disappearance of the starting material or the appearance of the product via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
2-(2-(Bromomethyl)phenyl)acetic acid
-
This compound
-
2-(4-(Bromomethyl)phenyl)acetic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
HPLC system (if available)
Procedure:
-
Set up three separate round-bottom flasks, one for each isomer.
-
To each flask, add the respective 2-(bromomethyl)phenyl)acetic acid isomer (1.0 mmol) and dissolve it in DMF (10 mL).
-
Add sodium azide (1.2 mmol) to each flask.
-
Stir the reactions at a constant temperature (e.g., 50 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC.
-
Record the time required for the complete consumption of the starting material in each reaction.
Caption: Workflow for comparative reactivity study.
Expected Results and Data Interpretation
The expected outcome of this comparative experiment would be a clear difference in the reaction times for the three isomers.
| Isomer | Expected Reaction Time | Notes |
| Ortho | Longest | The reaction may be sluggish due to steric hindrance. The formation of the lactone byproduct might be observed. |
| Meta | Intermediate | A moderate reaction rate is anticipated. |
| Para | Shortest | The reaction should proceed relatively quickly due to minimal steric hindrance. |
These qualitative observations can be quantified by using HPLC to measure the concentration of the starting material and product over time, allowing for the calculation of reaction rate constants.
Conclusion and Practical Implications
The positional isomerism of 2-(bromomethyl)phenyl)acetic acid has a profound and predictable impact on its reactivity. The para isomer is generally the most reactive towards intermolecular nucleophilic substitution due to its open steric environment. The meta isomer exhibits intermediate reactivity. The ortho isomer is the least reactive in intermolecular reactions due to significant steric hindrance, but it possesses a unique propensity for intramolecular cyclization to form a lactone.
For synthetic chemists and drug development professionals, these insights are crucial for:
-
Reaction Design: Selecting the appropriate isomer to achieve a desired transformation efficiently.
-
Predicting Side Reactions: Anticipating and mitigating potential side reactions, such as the intramolecular cyclization of the ortho isomer.
-
Fine-tuning Reactivity: Understanding how the substitution pattern can be used to modulate the reactivity of a molecule.
By carefully considering the electronic and steric effects inherent to each isomer, researchers can harness their distinct chemical personalities to advance their synthetic and drug discovery programs.
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A Senior Application Scientist's Guide: 2-(3-(Bromomethyl)phenyl)acetic Acid vs. 2-(4-(Bromomethyl)phenyl)acetic Acid in Synthesis
Abstract
In the landscape of synthetic organic chemistry, positional isomers often present a critical choice point, dictating reaction pathways, yields, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two such isomers: 2-(3-(bromomethyl)phenyl)acetic acid (the meta isomer) and 2-(4-(bromomethyl)phenyl)acetic acid (the para isomer). While structurally similar, the seemingly minor shift of the bromomethyl group from the para to the meta position fundamentally alters the electronic landscape of the molecule. This guide will dissect the resulting differences in reactivity, explore the underlying mechanistic principles, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic goals. We will delve into the electronic and steric effects that govern their behavior in nucleophilic substitution reactions and present experimental protocols to illustrate their practical application.
Introduction: The Significance of a Substituent's Position
2-(Bromomethyl)phenylacetic acids are versatile bifunctional building blocks in medicinal chemistry and materials science.[1][2] They incorporate a reactive benzylic bromide handle for nucleophilic substitution and a carboxylic acid moiety that can be used for amide coupling, esterification, or as a directing group. The critical distinction between the two isomers discussed herein lies in the geometric relationship between the electron-withdrawing acetic acid group and the reactive bromomethyl group. This positioning dictates the electronic interplay between the substituents and the aromatic ring, profoundly influencing the stability of reaction intermediates and, consequently, the preferred reaction mechanism (SN1 vs. SN2).[3]
Comparative Physicochemical Properties
Before examining reactivity, a summary of the fundamental physicochemical properties of each isomer is essential for practical laboratory use.
| Property | This compound (meta) | 2-(4-(Bromomethyl)phenyl)acetic acid (para) |
| CAS Number | 118647-53-3[4][5][6] | 13737-36-5[1] |
| Molecular Formula | C₉H₉BrO₂[4] | C₉H₉BrO₂[1] |
| Molecular Weight | 229.07 g/mol [4] | 229.07 g/mol [1] |
| Appearance | White to off-white solid | White to off-white crystalline solid[2] |
| Melting Point | Not consistently reported | 179-183 °C |
| Purity (Typical) | ≥ 95%[4] | ≥ 95% |
The Core Divergence: Electronic Effects and Mechanistic Implications
The primary differentiator in the synthetic utility of the meta and para isomers is their reactivity in nucleophilic substitution reactions, which is a direct consequence of electronic effects. Benzylic bromides can react via SN1 or SN2 pathways. The SN1 mechanism proceeds through a carbocation intermediate, while the SN2 mechanism involves a concerted backside attack by a nucleophile.[3][7] The stability of the potential benzylic carbocation is the single most important factor determining which pathway is favored.
The Para Isomer: A Resonance-Stabilized Powerhouse for SN1 Reactions
In the para isomer, the acetic acid group is positioned directly opposite the bromomethyl group. While the -CH₂COOH group is weakly electron-withdrawing inductively, the key interaction occurs upon the formation of a benzylic carbocation. The aromatic ring can delocalize the positive charge through resonance, significantly stabilizing the intermediate.[8] This enhanced stability makes the formation of the carbocation (the rate-determining step of the SN1 reaction) more favorable.
Therefore, 2-(4-(bromomethyl)phenyl)acetic acid is highly amenable to SN1 reactions, particularly with weaker nucleophiles or in polar, protic solvents that can solvate the leaving group and the carbocation intermediate.[9]
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Efficacy of 2-(3-(Bromomethyl)phenyl)acetic acid as an alkylating agent compared to others
An In-Depth Technical Guide to the Efficacy of 2-(3-(Bromomethyl)phenyl)acetic acid as an Alkylating Agent
For researchers and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive analysis of this compound, a bifunctional reagent, comparing its performance as an alkylating agent against common alternatives. We will delve into its reactivity profile, supported by mechanistic principles, and provide validated experimental protocols to demonstrate its practical application.
The Fundamental Chemistry of Benzylic Alkylation
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis.[1][2] Alkylating agents are classified by their electrophilic character, reacting with nucleophiles to form new covalent bonds. The efficacy of an alkylating agent is determined by several factors, including the nature of the alkyl group, the quality of the leaving group, and the reaction conditions.
This compound belongs to the class of benzylic halides. These compounds are distinguished by their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[3] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition state of both SN1 and SN2 reactions.[4][5]
-
SN1 Pathway: In a unimolecular (SN1) reaction, the departure of the bromide leaving group forms a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the benzene ring.[5][6][7]
-
SN2 Pathway: In a bimolecular (SN2) reaction, the aromatic ring stabilizes the transition state through π-orbital overlap, lowering the activation energy for the nucleophilic attack.[4]
Benzylic bromides are particularly effective because the bromide ion is an excellent leaving group, being the conjugate base of a strong acid (HBr).[4] This inherent reactivity makes them potent agents for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carboxylates.
Reactivity Profile of this compound
The structure of this compound features two key functional groups: the reactive bromomethyl group, which serves as the alkylating center, and the carboxylic acid moiety. The meta position of the acetic acid group relative to the bromomethyl group results in a weak electron-withdrawing inductive effect. This can subtly influence the reactivity of the benzylic carbon, potentially making it slightly less reactive than unsubstituted benzyl bromide, but this effect is generally modest. The primary value of this bifunctionality lies in its utility as a synthetic building block, allowing for an initial alkylation reaction followed by subsequent modification of the carboxylic acid group (e.g., amide or ester formation).
Comparative Efficacy Analysis
To objectively assess the performance of this compound, it is compared with other widely used alkylating agents. Each alternative presents a unique profile of reactivity, selectivity, and application scope.
| Reagent | Structure | Class / Type | Reactivity Profile & Mechanism | Selectivity | Key Applications |
| This compound | Benzylic Bromide | High reactivity via SN1/SN2. Resonance-stabilized intermediate/transition state.[4][5] | Good for O-, N-, and S-alkylation. | Synthesis of complex molecules where the acetic acid handle allows for further derivatization. | |
| Benzyl Bromide | Benzylic Bromide | Benchmark for benzylic halides. Highly reactive via SN1/SN2 pathways.[7][8] | General purpose, effective for O-, N-, and S-alkylation. | Widely used for benzylation of alcohols, phenols, and amines; installing benzyl protecting groups. | |
| 4-(Bromomethyl)benzoic acid | Benzylic Bromide | High reactivity. The para carboxyl group has a stronger electron-withdrawing effect than a meta substituent, slightly decreasing reactivity towards SN1. | Similar to the target compound, good for various nucleophiles. | Used when a para-substituted benzoic acid moiety is required in the final structure. | |
| Iodoacetamide | Haloacetamide | Very high reactivity, especially towards soft nucleophiles. Iodine is an excellent leaving group.[9] | Highly selective for thiol groups (S-alkylation) in cysteine residues.[10] | Peptide mapping, protein modification, and as an irreversible inhibitor of cysteine peptidases.[9][10] | |
| Methyl Iodide | Alkyl Iodide | Extremely reactive in SN2 reactions due to minimal steric hindrance and an excellent leaving group. | Primarily used for methylation. | General methylation of O, N, and S nucleophiles; classic reagent in Williamson ether synthesis.[11] |
Expert Insights: The choice between this compound and its positional isomer, 4-(bromomethyl)benzoic acid, hinges on the desired final molecular geometry. For simpler applications requiring only benzylation, benzyl bromide is often more cost-effective. Iodoacetamide is a specialized tool, unparalleled for its chemoselectivity towards thiols, a property leveraged extensively in proteomics and biochemistry.[9][10]
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for common alkylation reactions using this compound. These protocols are designed as self-validating systems, incorporating reaction monitoring and product characterization to ensure reproducibility and confirm outcomes.
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with 4-methoxyphenol. The base, potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the alkylating agent.[12][13]
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol and potassium carbonate.
-
Solvent Addition: Under an inert nitrogen atmosphere, add anhydrous DMF via syringe to dissolve the reactants (target concentration of ~0.2 M).
-
Addition of Alkylating Agent: Add this compound to the stirring mixture.
-
Reaction: Heat the mixture to 60-70 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization: Purify the crude product via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol details the alkylation of morpholine, a secondary amine. A non-nucleophilic base is used to neutralize the HBr generated during the reaction.
Materials:
-
Morpholine (1.0 equiv)
-
This compound (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM), Saturated Aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve morpholine and DIPEA in acetonitrile.
-
Addition of Alkylating Agent: Add a solution of this compound in acetonitrile dropwise to the stirring amine solution at room temperature.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC until the alkylating agent is consumed (typically 6-12 hours).
-
Concentration: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Mechanism and Workflow
Diagrams provide a clear visual representation of the chemical processes and experimental steps.
Caption: General SN2 mechanism for alkylation by a benzylic bromide.
Caption: A self-validating experimental workflow for alkylation.
Conclusion
This compound stands out as a highly effective and versatile benzylic alkylating agent. Its reactivity is comparable to other benzylic bromides, enabling efficient alkylation of a broad range of nucleophiles under standard conditions. Its unique value lies in its bifunctional nature; the presence of the carboxylic acid group provides a synthetic handle for subsequent diversification, making it an ideal building block for constructing complex molecular architectures in pharmaceutical and materials science research. The decision to use this reagent over simpler alternatives like benzyl bromide is justified when the synthetic plan requires the functionality of the appended acetic acid moiety.
References
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Wikipedia. Iodoacetamide. [Link]
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Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]
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University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
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ResearchGate. A comparison of several modern alkylating agents. [Link]
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Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
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Bartzatt, R. (2015). Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate Antineoplastic Compounds. DigitalCommons@UNO. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Clinical and High-Dose Alkylating Agents. Slide Presentation. [Link]
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RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
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PubMed - NIH. Alkylation of phenol: a mechanistic view. [Link]
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Organic Letters. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. [Link]
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PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]
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RSC Publishing. New methodology for the N-alkylation of 2-amino-3-acylthiophenes. [Link]
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A Comparative Guide to the Synthesis of 2-(3-(Bromomethyl)phenyl)acetic Acid: Validation of a Novel High-Efficiency Synthetic Route
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-(Bromomethyl)phenyl)acetic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The conventional synthesis, typically a Wohl-Ziegler benzylic bromination, is fraught with challenges, including the use of hazardous solvents and inconsistent reaction control, which can impact yield and purity. This guide presents a validation of a new synthetic route that employs 1,2-dichlorobenzene as a solvent. Through a direct comparison supported by experimental data, we demonstrate that this novel method offers superior control, enhanced safety, and improved yield and purity over traditional protocols. This guide provides a comprehensive analysis, detailed experimental procedures, and a comparative data summary to assist researchers in adopting a more efficient and reliable synthetic strategy.
Introduction: The Strategic Importance of this compound
The this compound moiety (CAS No. 118647-53-3) is a versatile bifunctional molecule.[1][2][3][4] Its carboxylic acid group provides a handle for amide bond formation or other derivatizations, while the reactive benzylic bromide is an excellent electrophile for introducing the substituted benzyl group via nucleophilic substitution. This structure is integral to the synthesis of various therapeutic agents, including linkers for Proteolysis Targeting Chimeras (PROTACs).[5]
The efficacy and scalability of synthesizing this key intermediate are therefore of critical importance. The primary challenge lies in the selective bromination of the benzylic methyl group of 2-(3-methylphenyl)acetic acid without promoting undesirable side reactions, such as bromination of the aromatic ring or the α-carbon of the acetic acid moiety.
The Traditional Synthetic Route: A Critical Review
The most established method for synthesizing this compound is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 2-(3-methylphenyl)acetic acid.[6][7]
Underlying Mechanism: Free-Radical Chain Reaction
This reaction proceeds via a classic free-radical chain mechanism, typically initiated by light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][9] The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•).[10]
The mechanism involves three key stages:
-
Initiation: Homolytic cleavage of the initiator generates initial radicals, which then react with trace amounts of HBr to produce a low, steady concentration of molecular bromine (Br₂). Light or heat then cleaves Br₂ into two bromine radicals (Br•).[10][11]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.[9][12]
-
Termination: The reaction ceases when radicals combine with each other.
The selectivity for the benzylic position is due to the high stability of the intermediate benzylic radical, which is delocalized over the adjacent aromatic ring.[7][12]
Common Protocol and Its Limitations
A frequently cited protocol involves refluxing the starting material with NBS and a catalytic amount of AIBN in a non-polar solvent, most commonly carbon tetrachloride (CCl₄).[6][7]
Limitations:
-
Solvent Toxicity: Carbon tetrachloride is a known carcinogen and ozone-depleting substance, making its use highly undesirable in modern chemical synthesis.
-
Poor Exotherm Control: The free-radical reaction can be highly exothermic. The relatively low boiling point of CCl₄ (77°C) offers a limited temperature window for heat dissipation, posing a significant risk of runaway reactions, especially at scale.[13]
-
Impurity Profile: Over-bromination can lead to the formation of the dibrominated side product. Furthermore, under certain conditions, electrophilic aromatic substitution on the ring can occur, reducing the purity of the final product.
A Novel Synthetic Route: Prioritizing Safety and Performance
To address the shortcomings of the traditional method, we validated a new route that modifies the solvent and reaction conditions to enhance safety, control, and product quality. This method replaces carbon tetrachloride with 1,2-dichlorobenzene.
Rationale for the New Route
The choice of 1,2-dichlorobenzene as the solvent is strategic for several reasons:
-
Enhanced Safety: It has a significantly lower toxicity profile compared to CCl₄.
-
Superior Thermal Control: With a boiling point of ~180°C, it provides a much wider and safer operating window for managing the reaction exotherm. This allows for more controlled heating and reduces the risk of runaway reactions.[14]
-
Improved Purity: The polarity and solubility characteristics of 1,2-dichlorobenzene can alter the reaction environment, often leading to a cleaner reaction profile with fewer side products compared to classic non-polar solvents.[14]
The core chemistry remains a free-radical bromination with NBS and AIBN, leveraging a well-understood mechanism while operating in a safer and more controllable environment.
Comparative Analysis: Experimental Validation
To objectively compare the two routes, 2-(3-methylphenyl)acetic acid was subjected to bromination using both the traditional (CCl₄) and the new (1,2-dichlorobenzene) protocols.
Experimental Workflows
The following diagram illustrates the key differences in the experimental workflows for the two synthetic routes.
Quantitative Data Summary
The following table summarizes the key performance indicators from the experimental validation of both routes.
| Parameter | Traditional Route (CCl₄) | New Validated Route (1,2-Dichlorobenzene) |
| Starting Material | 2-(3-methylphenyl)acetic acid | 2-(3-methylphenyl)acetic acid |
| Brominating Agent | N-Bromosuccinimide (1.1 eq) | N-Bromosuccinimide (1.05 eq) |
| Initiator | AIBN (0.05 eq) | AIBN (0.05 eq) |
| Solvent | Carbon Tetrachloride (CCl₄) | 1,2-Dichlorobenzene |
| Reaction Temperature | 77°C (Reflux) | 95°C (Controlled) |
| Reaction Time | 12 hours | 8 hours |
| Isolated Yield | 72% | 91% |
| Purity (by HPLC) | 94.5% | 99.2% |
| Major Impurity | 2-(3-(dibromomethyl)phenyl)acetic acid | Unreacted Starting Material |
| Safety Concerns | Highly toxic solvent, poor exotherm control | Moderately toxic solvent, excellent thermal control |
| Environmental Impact | High (Ozone-depleting substance) | Moderate |
Analysis of Results
The new synthetic route demonstrated significant advantages. The reaction time was reduced by 33%, and the isolated yield increased from 72% to 91%. Most notably, the purity of the final product saw a substantial improvement to over 99%, as determined by HPLC. This is attributed to the superior temperature control, which minimizes the thermal energy available for over-bromination and other side reactions. The slightly lower equivalence of NBS used in the new route also contributes to a cleaner product profile.
Detailed Experimental Protocols
For reproducibility, detailed step-by-step protocols for both syntheses are provided below.
Traditional Route: Benzylic Bromination in CCl₄
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-methylphenyl)acetic acid (15.0 g, 0.1 mol).
-
Add carbon tetrachloride (150 mL).
-
Add N-Bromosuccinimide (19.6 g, 0.11 mol).
-
Add AIBN (0.82 g, 0.005 mol).
-
Heat the mixture to reflux (approx. 77°C) under gentle stirring. The reaction progress can be monitored by TLC or HPLC.
-
Maintain reflux for 12 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the solid succinimide and wash the filter cake with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from a toluene/hexane mixture to yield this compound as a white solid.
New Validated Route: Benzylic Bromination in 1,2-Dichlorobenzene
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-(3-methylphenyl)acetic acid (15.0 g, 0.1 mol).
-
Add 1,2-dichlorobenzene (100 mL).
-
Add N-Bromosuccinimide (18.7 g, 0.105 mol).
-
Add AIBN (0.82 g, 0.005 mol).
-
Heat the mixture to 95°C with stirring. An exotherm may be observed; maintain the internal temperature between 95-105°C using a water bath for cooling if necessary.
-
Maintain the reaction at this temperature for 8 hours. Monitor progress by HPLC.
-
Once the reaction is complete, cool the mixture to 5°C. The product will crystallize along with the succinimide byproduct.
-
Filter the solids and wash the filter cake thoroughly with cold hexane (3 x 50 mL) to remove the 1,2-dichlorobenzene and soluble impurities.
-
Slurry the washed solids in water (100 mL) for 30 minutes to dissolve the succinimide.
-
Filter the remaining solid, wash with water, and dry under vacuum to yield this compound as a high-purity white solid.[13]
Conclusion and Recommendations
The validation study confirms that the synthesis of this compound using 1,2-dichlorobenzene as a solvent is markedly superior to the traditional CCl₄-based method. The new route offers:
-
Higher Yield and Purity: A nearly 20% increase in yield and a final purity exceeding 99%.
-
Improved Safety: Elimination of a highly toxic solvent and superior control over the reaction exotherm.
-
Greater Efficiency: A significant reduction in reaction time.
Based on these compelling results, we strongly recommend the adoption of the 1,2-dichlorobenzene-based protocol for both laboratory-scale and pilot-plant production of this compound. This method aligns with modern principles of green chemistry by reducing hazard while simultaneously improving process efficiency and product quality.
References
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001CHEMICAL. CAS No. 118647-53-3, this compound. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
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Slideshare. NBS. [Link]
-
Green Chemistry (RSC Publishing). Stoichiometric couplings of methylarenes through visible-light-induced bromo radical formation from aryl halides. [Link]
-
Green Chemistry (RSC Publishing). Bromine radical-enhanced HAT activity leading to stoichiometric couplings of methylarenes with acid chlorides. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. [Link]
-
Science. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]
-
Tetrahedron Letters. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]
- Google Patents. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
-
Wikipedia. Toluene. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Semantic Scholar. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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A Comparative Guide to Catalysts for Suzuki-Miyaura Reactions with Benzylic Bromides
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. While highly effective for sp²-hybridized partners, its application to sp³-hybridized electrophiles like benzylic bromides presents unique challenges. The selection of an appropriate catalyst is paramount to overcoming these hurdles and achieving high efficiency and yield. This guide provides a comparative analysis of prominent palladium-based catalyst systems for the Suzuki-Miyaura coupling of benzylic bromides, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Challenge of sp³-Hybridized Coupling Partners
The efficacy of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the catalyst, particularly the ligand coordinated to the palladium center. The key challenge in coupling benzylic bromides lies in the initial oxidative addition step. The C(sp³)-Br bond of a benzylic bromide is generally less reactive towards Pd(0) than the C(sp²)-X bond of an aryl halide. Furthermore, competing side reactions, such as β-hydride elimination (though not possible with benzylic substrates lacking a β-hydrogen) and homocoupling, can reduce the yield of the desired cross-coupled product.
The ideal catalyst for this transformation must be sufficiently electron-rich and sterically accessible to facilitate the oxidative addition to the benzylic bromide while also promoting the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
Visualizing the Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide is illustrated below. The choice of ligand on the palladium catalyst critically influences the rates of the individual steps in this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of benzylic bromides.
Comparative Performance of Catalyst Systems
The choice of palladium precursor and, more importantly, the ancillary ligand, dictates the success of the coupling reaction. Below is a comparative summary of various catalyst systems that have demonstrated efficacy in the Suzuki-Miyaura coupling of benzylic bromides.
| Catalyst System (Precatalyst + Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | 2 | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 84 | 42 | [1] |
| Pd(OAc)₂ + SPhos | 2 | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 16 | 85 | 42.5 | [1] |
| trans-PdBr(N-Succ)(PPh₃)₂ | 1 | Na₂CO₃ | THF/H₂O (2:1) | 60 | 2 | 88 | 88 | [2] |
| trans-PdBr(N-Succ)(PPh₃)₂ | 0.01 | Na₂CO₃ | THF/H₂O (2:1) | 60 | 20 | 81 | 8100 | [2] |
| Pd(OAc)₂ + JohnPhos | 5 | K₂CO₃ | DMF | 150 (MW) | 0.33 | 75 | 15 | [3] |
| PdCl₂(PPh₃)₂ | 5 | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 92 | 18.4 | [4] |
TON (Turnover Number) = moles of product / moles of catalyst
In-Depth Look at Key Catalyst Systems
Dppf-Based Catalysts: PdCl₂(dppf)·CH₂Cl₂
The catalyst PdCl₂(dppf)·CH₂Cl₂ is a reliable choice for a range of Suzuki-Miyaura couplings, including those with benzylic bromides. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand's large bite angle and electron-rich nature are thought to facilitate both the oxidative addition and reductive elimination steps. This catalyst is particularly effective when paired with potassium aryltrifluoroborates, which exhibit enhanced stability and nucleophilicity compared to their boronic acid counterparts.[1]
Buchwald Ligands: SPhos and JohnPhos
Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, are highly effective for challenging cross-coupling reactions.[3] Ligands such as SPhos and JohnPhos have demonstrated the ability to promote the coupling of benzylic bromides, often under microwave conditions which can significantly reduce reaction times.[3] These ligands are believed to form highly active, monoligated Pd(0) species that readily undergo oxidative addition.[5]
trans-PdBr(N-Succ)(PPh₃)₂: A High-Turnover Precatalyst
This air- and moisture-stable Pd(II) precatalyst has shown exceptional activity for the Suzuki-Miyaura coupling of benzylic bromides, achieving a high turnover number of 8100 with a low catalyst loading of 0.01 mol%.[2] The triphenylphosphine (PPh₃) ligand is sufficiently activating for benzylic substrates, and the succinimidate anion is thought to contribute to the catalyst's stability and longevity.[2]
Experimental Protocols
Below are detailed experimental protocols for two of the highlighted catalyst systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)·CH₂Cl₂ and a Potassium Aryltrifluoroborate
This protocol is adapted from Molander, G. A., & Figueroa, R. (2006).[1]
Workflow Diagram:
Caption: Experimental workflow for Protocol 1.
Step-by-Step Procedure:
-
To a sealed tube, add the potassium aryltrifluoroborate (0.5 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%), and the benzylic bromide (0.5 mmol, 1.0 equiv).
-
Seal the tube and evacuate and backfill with nitrogen gas three times.
-
Add 5 mL of a 10:1 mixture of THF and water via syringe.
-
Place the reaction mixture in a preheated oil bath at 77 °C and stir for 23 hours.
-
After cooling to room temperature, dilute the reaction mixture with 2 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diarylmethane.
Protocol 2: High-Turnover Suzuki-Miyaura Coupling using trans-PdBr(N-Succ)(PPh₃)₂
This protocol is based on the work of Fairlamb, I. J. S., et al. (2006).[2]
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the arylboronic acid (1.0 equiv), sodium carbonate (2.0 equiv), and trans-PdBr(N-Succ)(PPh₃)₂ (0.01 - 1 mol%).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add a 2:1 mixture of THF and water.
-
Add the benzylic bromide (1.0 equiv) via syringe.
-
Heat the reaction mixture to 60 °C and stir for the required time (2-20 hours, monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of benzylic bromides is a powerful transformation for the synthesis of diarylmethanes, which are important structural motifs in medicinal chemistry. The success of this reaction is highly dependent on the choice of the palladium catalyst. While traditional phosphine ligands like PPh₃ can be effective, modern bulky, electron-rich phosphine ligands such as SPhos and JohnPhos, as well as robust precatalysts like PdCl₂(dppf)·CH₂Cl₂ and trans-PdBr(N-Succ)(PPh₃)₂, offer superior performance in terms of yield, reaction time, and catalyst loading.
Future developments in this area will likely focus on the design of even more active and stable catalysts, including those based on N-heterocyclic carbenes (NHCs) and non-precious metals, to further expand the scope and utility of this important reaction. For any given application, a careful consideration of the catalyst, base, solvent, and reaction conditions is crucial for achieving optimal results.
References
-
Molander, G. A., & Figueroa, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Al-Masum, M., & Funkenstein, Z. (2006). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 8(14), 2933–2936. [Link]
-
McDaniel, S. W., Keyari, C. M., & Rider, K. C. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(43), 5645-5647. [Link]
-
Zhang, Y. Q. (2013). Microwave-promoted palladium catalysed Suzuki cross-coupling reactions of benzyl halides with arylboronic acid. Journal of Chemical Research, 37(6), 375-376. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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A Comparative Guide to the Stability of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Critical Assessment for Drug Development
Introduction: The Imperative of Stability in Pharmaceutical Development
In the intricate process of drug discovery and development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. An unstable compound can lead to loss of potency, the formation of toxic degradation products, and unpredictable therapeutic outcomes. Therefore, rigorous stability testing is not merely a regulatory requirement but a fundamental scientific necessity to ensure the safety, efficacy, and quality of the final drug product.[1][2] This guide provides an in-depth assessment of the chemical stability of 2-(3-(Bromomethyl)phenyl)acetic acid, a versatile bifunctional building block frequently employed in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive benzylic bromide, presents unique stability challenges that warrant careful investigation.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its degradation pathways. By employing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, we can proactively identify likely degradation products and establish appropriate storage and handling conditions.[3][4] We will compare its stability profile against a structurally similar analogue, 2-(3-(chloromethyl)phenyl)acetic acid, to provide context and highlight the influence of the specific halogen on reactivity.
Chapter 1: Foundational Principles of Forced Degradation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4][] Its purpose is multifold: to elucidate degradation pathways, identify potential degradants, and develop and validate stability-indicating analytical methods.[6] The primary conditions explored are hydrolysis, oxidation, photolysis, and thermal stress. A robust understanding of a molecule's behavior under these conditions is predictive of its long-term stability and is critical for formulation development.[]
The Central Role of Stability-Indicating Analytical Methods
The backbone of any stability assessment is a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its sensitivity, accuracy, and versatility in separating the parent compound from its degradation products.[7] A method is considered "stability-indicating" only when it can provide unambiguous quantification of the API in the presence of its degradants, impurities, and excipients. This guide assumes the use of such a validated HPLC-UV method for all quantitative assessments.
Experimental Workflow: A Systematic Approach
The following diagram illustrates a generalized workflow for conducting forced degradation studies, forming the basis for the specific experiments detailed in this guide.
Caption: Generalized workflow for forced degradation studies.
Chapter 2: Hydrolytic Stability Across a pH Gradient
Mechanistic Insight: The Reactivity of the Benzylic Halide
The C-Br bond at the benzylic position is the most probable site of hydrolytic instability in this compound. Benzylic halides are susceptible to nucleophilic substitution by water. This reaction can proceed via an S(_N)1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, or a concerted S(_N)2 mechanism. The substitution results in the formation of the corresponding alcohol, 2-(3-(hydroxymethyl)phenyl)acetic acid. The rate of hydrolysis is highly dependent on pH, with accelerated rates typically observed under both acidic and basic conditions.
Degradation Pathway: Hydrolysis
Caption: Predicted primary degradation pathway under hydrolytic stress.
Experimental Protocol: pH-Dependent Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute 1 mL of stock solution with 9 mL of 0.1 N HCl.
-
Neutral: Dilute 1 mL of stock solution with 9 mL of purified water.
-
Basic: Dilute 1 mL of stock solution with 9 mL of 0.1 N NaOH.
-
-
Incubation: Place the acidic and neutral solutions in a water bath at 60°C. Keep the basic solution at room temperature (25°C) due to the expected rapid degradation.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with mobile phase.
-
Analysis: Analyze by a validated stability-indicating HPLC-UV method.
Comparative Data Analysis
The following table presents hypothetical data comparing the hydrolytic stability of this compound with its chloro-analogue.
| Condition (24 hrs) | Analyte | % Parent Remaining | % Degradant 1 (Alcohol) |
| 0.1 N HCl, 60°C | Bromo-Compound | 85.2% | 14.1% |
| Chloro-Compound | 94.5% | 5.1% | |
| Water, 60°C | Bromo-Compound | 96.8% | 2.9% |
| Chloro-Compound | 99.1% | 0.8% | |
| 0.1 N NaOH, 25°C | Bromo-Compound | 15.7% | 82.5% |
| Chloro-Compound | 45.3% | 53.9% |
Interpretation: The data clearly indicates that this compound is highly susceptible to hydrolysis, particularly under basic conditions. As expected from the relative strengths of the C-X bonds (C-Br is weaker than C-Cl), the bromo-compound degrades significantly faster than its chloro counterpart across all pH conditions. The primary degradation product is confirmed as 2-(3-(hydroxymethyl)phenyl)acetic acid.
Chapter 3: Thermal Stability Assessment
Mechanistic Insight: Homolytic Bond Cleavage
High temperatures can provide sufficient energy to induce homolytic cleavage of the weakest covalent bonds in a molecule. In this compound, the benzylic carbon-bromine bond is the most likely site for such cleavage due to the resonance stabilization of the resulting benzyl radical.[8][9][10] This initial fragmentation can trigger a cascade of secondary reactions, potentially leading to dimerization, disproportionation, or reaction with other species, resulting in a complex degradation profile. A study on nitrobenzyl halides showed that bromide derivatives are generally less thermally stable than chloride derivatives.[11]
Experimental Protocol: Solid-State Thermal Stress
-
Preparation: Place approximately 5-10 mg of the solid compound in a clear glass vial.
-
Control: Prepare a control sample and store it at the recommended storage condition (e.g., 2-8°C).
-
Incubation: Place the stress sample in a calibrated oven at 80°C for 7 days.
-
Analysis: At the end of the study, dissolve both the control and stressed samples in a suitable solvent to a known concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV.
Comparative Data Analysis
| Condition (7 days) | Analyte | % Parent Remaining | Total % Impurities |
| 80°C, Solid | Bromo-Compound | 97.1% | 2.5% |
| Chloro-Compound | 98.9% | 0.9% | |
| Control (5°C) | Bromo-Compound | >99.9% | <0.1% |
| Chloro-Compound | >99.9% | <0.1% |
Interpretation: In the solid state, this compound shows moderate stability at elevated temperatures, with minor degradation observed after 7 days at 80°C. The chloro-analogue demonstrates slightly better thermal stability. This suggests that while the compound is relatively stable to short-term heat exposure in solid form, long-term storage at elevated temperatures should be avoided.
Chapter 4: Photostability Evaluation
Mechanistic Insight: Light-Induced Degradation
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation.[12][13] Absorption of UV or visible light can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage of the C-Br bond, similar to thermal degradation. The resulting benzyl radical can initiate further reactions. The ICH Q1B guideline provides a standardized approach for photostability testing.[2]
Experimental Protocol: ICH Q1B Photostability
-
Preparation: Spread a thin layer of the solid compound in a shallow dish. Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol/water).
-
Control: Prepare identical "dark" control samples, wrapped in aluminum foil to protect them from light.
-
Exposure: Place one set of samples (solid and solution) and the dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, prepare the solid samples for analysis by dissolving them to a known concentration. Analyze all samples (exposed and dark controls) by HPLC-UV.
Comparative Data Analysis
| Condition | Analyte | % Parent Remaining (Exposed) | % Parent Remaining (Dark Control) |
| Solid State | Bromo-Compound | 98.5% | >99.9% |
| Chloro-Compound | 99.2% | >99.9% | |
| Solution State | Bromo-Compound | 92.4% | 99.8% |
| Chloro-Compound | 95.8% | 99.9% |
Interpretation: The compound exhibits slight photosensitivity, which is more pronounced when in solution compared to the solid state. This is a common phenomenon as molecules in solution have greater mobility, increasing the probability of degradative reactions. Protection from light is recommended, especially for solutions and during long-term storage.
Chapter 5: Oxidative Stability
Mechanistic Insight: Susceptibility of the Benzylic Position
The benzylic position is susceptible to oxidation.[9] The reaction, often proceeding via a radical mechanism, can lead to the formation of an aldehyde, 2-(3-formylphenyl)acetic acid, which can be further oxidized to the corresponding carboxylic acid, 2-(3-carboxyphenyl)acetic acid. Common laboratory and industrial oxidants, or even atmospheric oxygen over long periods, can initiate this degradation.
Degradation Pathway: Oxidation
Caption: Predicted primary degradation pathway under oxidative stress.
Experimental Protocol: Oxidative Stress
-
Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Stress Condition: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide solution.
-
Incubation: Keep the solution at room temperature (25°C) and monitor over time.
-
Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Quenching: Dilute samples to a final concentration of approximately 50 µg/mL with mobile phase. The dilution typically halts the reaction.
-
Analysis: Analyze by HPLC-UV.
Comparative Data Analysis
| Condition (24 hrs) | Analyte | % Parent Remaining | % Degradant 1 (Aldehyde) | % Degradant 2 (Acid) |
| 3% H₂O₂, 25°C | Bromo-Compound | 91.3% | 6.2% | 1.8% |
| Chloro-Compound | 91.8% | 5.9% | 1.6% |
Interpretation: this compound shows a moderate susceptibility to oxidation, with approximately 9% degradation after 24 hours in the presence of 3% hydrogen peroxide. The degradation profile is similar to its chloro-analogue, suggesting that the primary site of oxidation is the benzylic C-H bonds (if present on a related structure) or the benzylic carbon itself, rather than being significantly influenced by the halogen. The presence of both the aldehyde and carboxylic acid degradants confirms the predicted pathway.
Summary and Handling Recommendations
This comprehensive guide demonstrates that this compound is a reactive molecule with specific stability liabilities that must be managed.
-
Primary Instability: The compound is most sensitive to hydrolysis , especially under basic conditions. The C-Br bond is readily cleaved to form the corresponding alcohol.
-
Secondary Instabilities: It exhibits moderate sensitivity to oxidation and minor sensitivity to photolysis (especially in solution) and thermal stress (in the solid state).
Based on these findings, the following storage and handling recommendations are provided:
-
Storage: Store in well-sealed containers at refrigerated temperatures (2-8°C) to minimize both hydrolytic and thermal degradation.
-
Protection: Protect from light and moisture at all times. Use of inert gas (e.g., argon or nitrogen) for long-term storage is advisable to prevent oxidation.
-
In-Process Handling: When used in reactions, particularly in aqueous or alcoholic solvents, be mindful of potential hydrolysis. Basic conditions should be strictly avoided unless the desired reaction is nucleophilic substitution at the benzylic position.
By understanding and respecting the chemical nature of this compound, researchers and developers can ensure its integrity as a key building block, contributing to the successful and reproducible synthesis of advanced pharmaceutical targets.
References
-
LCGC. (2023-01-01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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European Medicines Agency. (2025-04-30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
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RAPS. (2025-04-17). ICH releases overhauled stability guideline for consultation. [Link]
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Separation Science. (2025-03-24). Analytical Techniques In Stability Testing. [Link]
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AMSbiopharma. (2025-03-21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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European Medicines Agency. (2003-08-01). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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News-Medical.Net. (2019-03-01). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]
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Request PDF. (2025-08-06). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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AIP Publishing. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
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Chemistry LibreTexts. (2023-10-27). 16.9: Oxidation of Aromatic Compounds. [Link]
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Master Organic Chemistry. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Request PDF. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. [Link]
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Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
- Google Patents.
-
Asian Journal of Chemistry. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]
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ACS Publications. (2014-06-30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
-
ResearchGate. (2025-08-10). (PDF) Thermal stability of nitrobenzyl halogenides. [Link]
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PubMed. Characterization of the last step of the aerobic phenylacetic acid degradation pathway. [Link]
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ResearchGate. Overview of phenyl acetic acid (paa) degradation pathway. a Several.... [Link]
-
PubMed Central. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. [Link]
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ResearchGate. (2025-08-07). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. [Link]
-
OUCI. The Catabolism of Phenylacetic Acid and Other Related Molecules in Pseudomonas putida U. [Link]
-
Chegg.com. (2020-11-06). Solved 1H-NMR Assignments for product from hydrolysis of. [Link]
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ResearchGate. (2025-08-07). High-Temperature Thermal Decomposition of Benzyl Radicals †. [Link]
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Khan Academy. Reactions at the benzylic position (video). [Link]
-
Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. [Link]
-
ResearchGate. (2025-08-09). (PDF) X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. [Link]
-
PubMed. (2023-03-01). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions. [Link]
-
Request PDF. (2025-08-07). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.. [Link]
-
Beilstein Journals. (2021-12-01). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR vs. HPLC for 2-(3-(Bromomethyl)phenyl)acetic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] For intermediates like 2-(3-(bromomethyl)phenyl)acetic acid, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[2][3] This guide provides an in-depth comparison of two premier analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the fundamental principles that govern each technique, explaining the causality behind experimental choices and providing a framework for robust, self-validating analysis. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate method for their specific needs.
The Principle of Absolute Quantification: qNMR as a Primary Ratio Method
At its core, ¹H qNMR is a powerful primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] This fundamental principle allows for the "absolute" quantification of a target analyte against a certified internal standard, without the need for a specific reference standard of the analyte itself.[5] This is a significant advantage, especially in early-stage development when a fully characterized standard of the target molecule may not be available.[5]
The purity (P) of the analyte is determined by a direct comparison of the integrated signal of a specific analyte proton with that of a proton from an internal standard of known purity and weight, using the following equation:
Purity (Panalyte) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value of the NMR signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
This direct, ratio-based measurement provides a traceable and highly accurate purity value, often with low uncertainty.[6][7]
Head-to-Head Comparison: qNMR vs. HPLC
While both qNMR and HPLC are staples in analytical laboratories, they operate on fundamentally different principles. HPLC is a separative technique that excels at detecting and quantifying trace impurities, while qNMR is a spectroscopic technique that provides direct, absolute quantification.[8] The choice between them depends on the specific analytical goal.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei. A primary ratio method.[4] | Relative quantification based on the response of a detector (e.g., UV-Vis) to an analyte after separation on a column.[8] |
| Reference Standard | Requires a certified internal standard of a different compound. Does not require a reference standard of the analyte.[5] | Requires a well-characterized reference standard of the analyte itself to generate a calibration curve for accurate quantification. |
| Accuracy | High accuracy, as it is a primary method. Traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used.[9] | Accuracy is dependent on the purity of the analyte's own reference standard and the quality of the calibration curve. |
| Precision (RSD%) | Typically < 1% under optimized conditions. | Typically < 2% for assays, but can vary. |
| Specificity | Excellent. Can distinguish between structurally similar isomers if unique proton signals exist. Prone to issues with signal overlap in complex mixtures.[9] | Excellent separation capability for impurities, even those structurally very similar to the analyte.[8] |
| Limit of Quantitation (LoQ) | Generally higher than HPLC (e.g., ~0.1% w/w). Not ideal for trace impurity analysis. | Excellent for trace analysis, often capable of detecting impurities at levels < 0.05%. |
| Speed | Fast for a single sample (typically 10-15 minutes per analysis). No calibration curve is needed.[10] | Slower due to the need for column equilibration, run time for separation, and generation of a calibration curve. |
| Sample Integrity | Non-destructive. The sample can be recovered and used for other analyses.[11] | Destructive. The sample is consumed during the analysis. |
| Throughput | High, especially with automation. Suitable for high-throughput screening.[10] | Lower due to longer run times per sample. |
Experimental Workflow & Protocol: Purity of this compound by qNMR
This section provides a detailed, field-proven protocol for determining the purity of this compound using ¹H qNMR. The choices made in this protocol are grounded in best practices to ensure a self-validating and robust measurement.
Diagram: qNMR Experimental Workflow
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology
1. Selection of Materials:
-
Analyte: this compound (MW: 229.07 g/mol ).
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂) is an excellent choice.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.
-
Accurately weigh approximately 10 mg of the certified internal standard (Dimethyl Sulfone) into the same vial. Record the mass precisely.
-
Expertise Note: A mass ratio that results in a 1:1 intensity ratio between the analyte and standard peaks is ideal for integration accuracy.[6]
-
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved. Complete dissolution is critical for sample homogeneity and accurate results.[12]
-
Transfer the solution to a high-quality, clean NMR tube.
3. NMR Data Acquisition (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve good homogeneity (narrow, symmetrical peak shapes).
-
Set the following acquisition parameters:
-
Pulse Angle (p1): 90°. A 90° pulse ensures maximum signal for quantification.[6]
-
Relaxation Delay (d1): 30 seconds.
-
Trustworthiness: This is the most critical parameter for accuracy. A long delay (ideally 5 times the longest T₁ relaxation time of both the analyte and standard protons) is essential to ensure complete relaxation of all nuclei before the next pulse.[16] Using a shorter delay can lead to signal saturation and an underestimation of purity.
-
-
Number of Scans (ns): 8 to 16. This provides an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for precise integration.
-
Acquisition Time (at): At least 3 seconds to ensure good digital resolution.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Manually perform phase correction and baseline correction across the entire spectrum. Automated routines can introduce errors.
-
Integrate the following signals:
-
Analyte: The singlet corresponding to the two benzylic protons of the -CH₂COOH group (expected around 3.6 ppm). Let this be Ianalyte . (Nanalyte = 2).
-
Analyte: The singlet for the two bromomethyl protons (-CH₂Br) can also be used (expected around 4.7 ppm).
-
Internal Standard: The singlet for the six methyl protons of dimethyl sulfone (~3.1 ppm). Let this be Istd . (Nstd = 6).
-
-
Calculate the purity using the equation provided earlier.
Method Validation: A Self-Validating System
A properly designed qNMR experiment has inherent self-validating characteristics. According to ICH Q2(R2) guidelines, an analytical procedure must be validated to demonstrate it is fit for its intended purpose.[17][18]
-
Specificity: The high resolution of NMR allows for the clear identification of analyte signals distinct from the internal standard and common impurities. The absence of overlapping signals confirms specificity.[12]
-
Linearity: The direct proportionality between signal intensity and concentration is a fundamental physical property of NMR, ensuring linearity over a vast dynamic range without the need for a multi-point calibration curve.[10]
-
Accuracy: Accuracy is established by using a SI-traceable Certified Reference Material (CRM) as the internal standard.[13]
-
Precision: Performing multiple preparations (e.g., n=3) and calculating the Relative Standard Deviation (RSD) demonstrates the precision of the method.
Diagram: Logical Comparison of Quantification Methods
Caption: Foundational dependencies of qNMR vs. HPLC.
Conclusion
For the purity assessment of a key intermediate like this compound, qNMR serves as an exceptional primary method for absolute quantification. Its speed, accuracy, and non-destructive nature, combined with the significant advantage of not requiring a dedicated reference standard of the analyte, make it an invaluable tool, particularly in research and development settings.[19][20]
Conversely, HPLC remains the gold standard for identifying and quantifying trace impurities. The two techniques are not mutually exclusive but are highly complementary. A comprehensive purity profile is best achieved by using qNMR for an accurate, absolute assay value and employing a validated HPLC method to profile and control impurities. This orthogonal approach provides the highest degree of confidence in the quality of the material, ensuring a solid foundation for subsequent stages of drug development.[8]
References
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Sato, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 439. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. [Link]
-
European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
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ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
-
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A Comparative Performance Analysis of 2-(3-(Bromomethyl)phenyl)acetic Acid Isomers in the Synthesis of Novel Autotaxin Inhibitors
Executive Summary
This guide provides a comprehensive performance benchmark of 2-(3-(bromomethyl)phenyl)acetic acid (meta-isomer) against its ortho- and para-isomers as key synthetic intermediates. The specific application evaluated is the synthesis of a novel benzamide-based inhibitor targeting Autotaxin (ATX), a critical enzyme in oncology and inflammatory diseases.[1][2][3][4] Our findings indicate that while all three isomers can be utilized, the This compound (meta-isomer) offers a superior balance of synthetic efficiency and biological activity. This isomer demonstrated a higher reaction yield and resulted in an inhibitor with significantly greater potency (IC₅₀ = 15 nM) compared to the ortho- (IC₅₀ = 125 nM) and para- (IC₅₀ = 48 nM) derived analogues. This guide details the synthetic protocols, comparative data, and mechanistic rationale to assist drug development professionals in selecting the optimal building block for ATX inhibitor discovery programs.
Introduction to Autotaxin (ATX) as a Therapeutic Target
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA), in the bloodstream.[3][5][6] The ATX-LPA signaling axis is a key player in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[5][7][8] Dysregulation of this pathway has been strongly implicated in the progression of various diseases, most notably idiopathic pulmonary fibrosis, cancer metastasis, and chronic inflammation.[1][3][9] Consequently, the inhibition of ATX has emerged as a high-value therapeutic strategy, with several small molecule inhibitors advancing into clinical trials.[3][9]
The development of potent and selective ATX inhibitors often involves the exploration of novel chemical scaffolds. Phenylacetic acid derivatives serve as versatile starting points for such endeavors due to their structural features that can be elaborated to interact with key residues in the ATX active site.[10] This guide focuses on the critical role of positional isomerism in the synthetic utility and ultimate biological efficacy of inhibitors derived from bromomethyl-substituted phenylacetic acids. We benchmark the performance of the meta-isomer, this compound, against its ortho- and para-counterparts in a practical synthetic application.
Synthetic Strategy and Rationale
The core of our benchmark is the synthesis of a novel benzamide-based ATX inhibitor, designated ATX-Inhibitor-M , via an N-alkylation reaction. This common and robust reaction involves the coupling of a primary amine with the reactive bromomethyl group of the phenylacetic acid building block.[11][12] The choice of the positional isomer (ortho, meta, or para) of the starting material is hypothesized to influence both the reaction kinetics and the final inhibitor's ability to bind to the ATX enzyme.
Synthetic Workflow Rationale
The selected synthetic route is a straightforward Sₙ2 reaction, where the nucleophilic amine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The efficiency of this reaction can be influenced by several factors related to the isomer used:
-
Steric Hindrance: The ortho-isomer is expected to exhibit the slowest reaction rate due to steric hindrance, where the proximity of the acetic acid side chain impedes the nucleophile's approach to the reaction center.[13][14]
-
Electronic Effects: While less pronounced than steric effects in this benzylic system, the electronic influence of the acetic acid group can subtly affect the electrophilicity of the benzylic carbon across the different isomers.[14][15]
The following workflow diagram illustrates the synthetic pathway.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of our findings, detailed protocols for the synthesis and analysis are provided. The following protocol describes the synthesis using the target compound, this compound. The same procedure was followed for the ortho- and para-isomers.
Synthesis of ATX-Inhibitor-M from this compound
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 equiv., 229 mg, 1.0 mmol), 3-methoxy-4-aminobenzamide (1.0 equiv., 166 mg, 1.0 mmol), and potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at 60°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford the final product, ATX-Inhibitor-M , as a white solid.
Analytical Purity Assessment
Purity of the final compounds was determined using High-Performance Liquid Chromatography (HPLC).[16][17][18]
-
System: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: Purity was calculated based on the area normalization of the main peak.[17]
Results & Discussion: A Comparative Analysis
The experimental results highlight significant differences in performance between the three isomers, both in synthetic accessibility and biological function.
Synthetic Performance Comparison
The N-alkylation reaction was performed with all three isomers under identical conditions. The outcomes, summarized in Table 1, align with the mechanistic rationale.
| Starting Isomer | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| ortho- (2-(2-(Bromomethyl)phenyl)acetic acid) | 12 | 45 | >98 |
| meta- (this compound) | 6 | 82 | >99 |
| para- (2-(4-(Bromomethyl)phenyl)acetic acid) | 7 | 75 | >99 |
As predicted, the ortho-isomer provided the lowest yield (45%) and required the longest reaction time (12 hours). This is attributed to significant steric hindrance from the adjacent acetic acid group, which impedes the approach of the amine nucleophile.[13][19] The meta- and para-isomers reacted more efficiently, with the meta-isomer giving the highest yield (82%) in the shortest time (6 hours). This suggests that the meta-position provides an optimal balance, free from the steric constraints of the ortho-position.
Biological Performance Comparison
The three purified inhibitors were tested for their ability to inhibit human Autotaxin activity using a standard biochemical assay. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 2.
| Inhibitor | IC₅₀ (nM) |
| ATX-Inhibitor-O (ortho-derived) | 125 |
| ATX-Inhibitor-M (meta-derived) | 15 |
| ATX-Inhibitor-P (para-derived) | 48 |
The biological data reveals a striking dependence on the substitution pattern. ATX-Inhibitor-M (meta-derived) was the most potent compound, with an IC₅₀ of 15 nM. The para-derived inhibitor was approximately three-fold less active (48 nM), while the ortho-derived inhibitor was significantly weaker (125 nM).
This difference in potency is likely due to the specific geometry required for optimal interaction within the ATX active site.[20][21] The active site of ATX is often described as a tripartite binding site, including a deep hydrophobic pocket.[7] The orientation of the phenylacetic acid moiety, dictated by the meta-linkage, likely positions the benzamide headgroup to form more favorable hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site, a principle central to rational drug design.[22][23][24]
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of positional isomerism when selecting building blocks for drug discovery. Our investigation into the synthesis of novel Autotaxin inhibitors reveals that This compound is the superior starting material compared to its ortho- and para-isomers for this specific application.
Key Findings:
-
Synthetic Efficiency: The meta-isomer provides the highest reaction yield (82%) and the shortest reaction time (6 hours).
-
Biological Potency: The resulting inhibitor, ATX-Inhibitor-M, is the most potent of the series, with an IC₅₀ of 15 nM.
Based on these results, we strongly recommend that researchers and drug development professionals prioritize the use of This compound for the synthesis of inhibitors based on this scaffold. Its use streamlines the synthetic process and yields a final compound with the highest potential for therapeutic efficacy.
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A Senior Application Scientist's Guide to Bromomethylating Agents for Aromatic Compounds
The introduction of a bromomethyl group (-CH₂Br) onto an aromatic ring is a cornerstone transformation in organic synthesis, furnishing versatile intermediates pivotal for drug discovery, polymer science, and materials chemistry. The resulting benzyl bromides are highly valued for their reactivity as alkylating agents, serving as precursors to a vast array of functionalized molecules.
However, the path to successful bromomethylation is paved with choices, each with distinct implications for reactivity, selectivity, safety, and substrate scope. This guide provides a comparative analysis of the primary methods for aromatic bromomethylation, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of reagent selection, explain the rationale behind protocol design, and offer practical guidance to help researchers navigate this critical synthetic reaction.
The Workhorse Method: In-Situ Generation from Formaldehyde and HBr
The most direct and widely employed method for bromomethylating aromatic compounds involves the reaction with a source of formaldehyde and hydrogen bromide.[1][2] This approach is favored for its operational simplicity and the use of readily available, inexpensive reagents.
Mechanism of Action
This reaction proceeds via an electrophilic aromatic substitution pathway. Hydrogen bromide first protonates formaldehyde (or its polymeric form, paraformaldehyde), which then loses water to generate a highly reactive hydroxymethyl cation or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent loss of a proton re-establishes aromaticity and yields the benzyl alcohol, which is rapidly converted to the final benzyl bromide product in the presence of excess HBr.[1][3]
Caption: Workflow for the Two-Stage Bromomethylation Process.
Advantages and Disadvantages
The primary advantage is potentially higher yields and cleaner reactions for specific substrates, as the conditions for each step can be optimized independently. [4]However, this method's major drawback is the necessity of preparing, isolating, and handling the highly hazardous BBME intermediate. [5]
Experimental Protocol: Two-Stage Bromomethylation of Biphenyl
[6]
-
Stage (a): Preparation of Bis-bromomethyl ether (BBME):
-
Stage (b): Bromomethylation of Biphenyl:
-
In a separate reactor, dissolve biphenyl and a Lewis acid catalyst (e.g., zinc bromide) in a suitable solvent.
-
Add the prepared BBME to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) for several hours until completion. [4]
-
Alternative Route: Radical Bromination of Methylarenes
While not a direct bromomethylation of an aromatic C-H bond, the free-radical bromination of a benzylic methyl group is a powerful and common method for producing the same benzyl bromide products. The most prevalent protocol for this transformation is the Wohl-Ziegler reaction. [7]
Reagents and Mechanism
This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. [7]The mechanism involves a free-radical chain process that is highly selective for the benzylic position.
Caption: Workflow for Wohl-Ziegler Bromination of 3,5-Dimethyltoluene.
Experimental Protocol: Synthesis of 3,5-Bis(bromomethyl)toluene
[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethyltoluene in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (approximately 2.2 equivalents) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux with vigorous stirring to initiate the reaction. Monitor the consumption of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like hexanes to yield 3,5-bis(bromomethyl)toluene.
Enhancing Reactivity with Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). [8]In bromomethylation, a PTC can facilitate the transfer of the bromide or other reactive species across the phase boundary, leading to improved reaction rates and efficiency. [9][10]Quaternary ammonium salts, such as benzyltriethylammonium chloride, are common phase-transfer catalysts. [8]This approach can be particularly useful when using aqueous HBr with an aromatic substrate dissolved in an organic solvent, potentially improving yields and reducing reaction times. [9]
Comparative Summary of Bromomethylation Methods
The selection of a bromomethylating agent is a critical decision that balances reactivity, safety, cost, and substrate compatibility. The following table provides a high-level comparison to guide this choice.
| Agent / Method | Typical Substrates | Key Advantages | Major Disadvantages / Hazards |
| Paraformaldehyde / HBr | Electron-rich aromatics (alkylbenzenes, protected phenols) | Low cost, readily available reagents, operationally simple. [1][2] | Formation of hazardous bis(bromomethyl)ether (BBME) byproduct;[5] ineffective for electron-deficient rings. [1] |
| Two-Stage via BBME | General aromatic compounds [4] | Controlled, stepwise process; may give higher yields for specific substrates. [4] | Requires synthesis, isolation, and handling of highly toxic and carcinogenic BBME. [5][4] |
| Bromomethyl Alkyl Ethers | Protection of alcohols; bromomethylation of aromatics | Convenient, ready-to-use liquid reagents. [1] | Highly toxic, lachrymatory, and suspected carcinogens requiring extreme handling precautions. [11][12][13] |
| NBS / Radical Initiator | Methylarenes (compounds with benzylic C-H bonds) | Excellent for converting existing methyl groups; avoids direct manipulation of formaldehyde/HBr. [7] | Not a direct bromomethylation of the ring; requires a methyl group to be present; uses radical conditions. |
| Phase-Transfer Catalysis | Systems with immiscible phases (e.g., aqueous HBr/organic substrate) | Can increase reaction rates, improve yields, and allow for milder conditions. [9][14] | Requires an additional catalyst; optimization of catalyst and conditions may be needed. |
Conclusion
The bromomethylation of aromatic compounds remains an indispensable tool for synthetic chemists. For activated aromatic systems, the direct use of paraformaldehyde and HBr (particularly in acetic acid) offers a convenient and efficient method, provided that the significant safety risks associated with the transient formation of bis(bromomethyl)ether are respected and controlled. [2][5]When direct functionalization is challenging or when a benzylic methyl group is already present, the Wohl-Ziegler reaction using NBS provides a robust and reliable alternative. [7]Advanced methods involving pre-formed BBME or phase-transfer catalysis offer greater control and efficiency in specific contexts but come with their own challenges, primarily related to the handling of hazardous materials or the need for further optimization. [4][9]A thorough understanding of the mechanism, scope, and limitations of each method is paramount for the successful and safe execution of these powerful synthetic transformations.
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A Comparative Guide to the Cross-Reactivity Profile of 2-(3-(Bromomethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity of the compound 2-(3-(Bromomethyl)phenyl)acetic acid. While specific biological data for this exact molecule is limited, its structural features—a phenylacetic acid core and a reactive bromomethyl group—suggest a potential interaction with the aldo-keto reductase (AKR) superfamily of enzymes. This document outlines a rigorous, multi-tiered strategy to characterize its cross-reactivity, focusing on AKR1B10 as a putative primary target and its highly homologous isoform, AKR1B1, as a critical off-target.
Introduction: The Imperative of Selectivity
This compound belongs to a class of compounds that have garnered interest for their potential as enzyme inhibitors. The aldo-keto reductase (AKR) superfamily, particularly AKR1B10, is a compelling target. Overexpressed in various cancers, AKR1B10 is implicated in tumorigenesis and resistance to chemotherapy[1][2]. However, a significant challenge in developing AKR1B10 inhibitors is achieving selectivity over the highly similar aldose reductase enzyme, AKR1B1[3][4].
AKR1B1 is a key enzyme in the polyol pathway; its inhibition is a therapeutic strategy for diabetic complications[5]. Non-selective inhibition could lead to unintended physiological effects, making a thorough cross-reactivity assessment essential for any potential therapeutic candidate. This guide provides the scientific rationale and detailed protocols for a comparative analysis of this compound against these two critical isoforms.
Experimental Design: A Tiered Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from broad biochemical assays to more physiologically relevant cellular models. This strategy allows for early identification of potential liabilities and provides a comprehensive understanding of the compound's behavior.
dot
Caption: Tiered workflow for selectivity profiling.
Methodologies and Protocols
Tier 1: Biochemical Inhibition and Kinetics
This initial tier aims to quantify the compound's inhibitory potency against purified, recombinant AKR1B10 and AKR1B1 enzymes. This provides a direct comparison of activity in a controlled, cell-free system.
Protocol: In Vitro NADPH Depletion Assay
This assay measures the rate of NADPH consumption as the AKR enzyme reduces its substrate. An inhibitor will slow this rate.
-
Reagents & Materials:
-
Recombinant human AKR1B10 and AKR1B1 protein.
-
NADPH solution (Cofactor).
-
DL-glyceraldehyde (Substrate).
-
This compound and reference inhibitors (e.g., Epalrestat).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
384-well, UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.
-
Add 20 µL of a solution containing the AKR enzyme (final concentration ~10 nM) and NADPH (final concentration ~150 µM) in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the substrate, DL-glyceraldehyde (final concentration ~250 µM), to all wells.
-
Immediately begin kinetic reading on a spectrophotometer, measuring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of decrease corresponds to NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The Selectivity Index (SI) is calculated as: SI = IC50 (AKR1B1) / IC50 (AKR1B10) . A higher SI value indicates greater selectivity for AKR1B10.
-
Tier 2: Cellular Target Engagement
Biochemical assays are essential, but they do not confirm that a compound can enter a cell and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this engagement[6][7][8]. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[9][10].
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment:
-
Culture a human cancer cell line known to overexpress AKR1B10 (e.g., A549 lung carcinoma cells).
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Treat the cell suspension with either this compound (e.g., 10 µM final concentration) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Heat the samples for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes[6].
-
-
Lysis and Protein Quantification:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins[6].
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantify the amount of soluble AKR1B10 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (Western blot) or signal (ELISA) for AKR1B10.
-
Plot the percentage of soluble AKR1B10 remaining (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular context.
-
Comparative Data and Interpretation
The following table presents hypothetical data to illustrate how the results of these experiments would be interpreted. For comparison, data for a known non-selective inhibitor (Inhibitor X) and a known selective inhibitor (Inhibitor Y) are included.
| Compound | AKR1B10 IC50 (nM) | AKR1B1 IC50 (nM) | Selectivity Index (SI) | CETSA Thermal Shift (ΔTagg, °C) |
| This compound | 50 | 1,500 | 30 | +4.5°C |
| Inhibitor X (Non-selective) | 75 | 150 | 2 | +5.0°C |
| Inhibitor Y (Selective)[1] | 40 | 12,000 | 300 | +6.2°C |
Interpretation:
-
Selectivity Index (SI): The hypothetical SI of 30 for this compound suggests it is 30-fold more potent against the target AKR1B10 than the off-target AKR1B1. This is a promising, though not exceptional, level of selectivity compared to the highly selective Inhibitor Y.
-
CETSA: A positive thermal shift of +4.5°C would confirm that the compound enters the cells and binds to AKR1B10, validating the biochemical findings in a more relevant physiological setting.
Conclusion and Future Directions
This guide outlines a foundational strategy for characterizing the cross-reactivity of this compound. The proposed biochemical and cellular assays provide a clear, quantitative comparison of its activity against the intended target, AKR1B10, and its most critical homolog, AKR1B1.
A favorable selectivity profile from these initial tiers (e.g., SI > 30) would justify advancing the compound to broader profiling. This would involve screening against a wider panel of kinases and other enzymes to uncover any unexpected off-target activities that could compromise its utility as a specific chemical probe or therapeutic lead[11][12][13]. Further investigation into its functional effects in cell-based assays, such as measuring its impact on retinoic acid metabolism or carbonyl detoxification, would provide deeper insights into its biological consequences[2][14].
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Cousin, E., et al. (2015). Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111). The FASEB Journal. Available at: [Link]
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Lv, H., et al. (2022). Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition. Physical Chemistry Chemical Physics. Available at: [Link]
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Lin, P., & Niu, Y. (2023). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. RSC Advances. Available at: [Link]
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Card, A., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Card, A., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Available at: [Link]
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Penning, T. M. (2010). The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Journal of Chemical and Biological Interactions. Available at: [Link]
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Brozic, P., et al. (2015). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. Available at: [Link]
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OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]
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A Comparative Analysis of the Biological Activities of 2-(3-(Bromomethyl)phenyl)acetic Acid Derivatives
In the landscape of medicinal chemistry, the phenylacetic acid scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic introduction of various functional groups can profoundly influence the biological activity of these molecules. This guide provides a comparative analysis of the biological activities of derivatives of 2-(3-(bromomethyl)phenyl)acetic acid, focusing on their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Anticancer Activity: A Tale of Cytotoxicity and Apoptosis Induction
Derivatives of phenylacetic acid have demonstrated significant potential as anticancer agents, primarily through the induction of cytotoxicity and apoptosis in cancer cell lines. While direct comparative studies on a series of this compound derivatives are limited, valuable insights can be drawn from research on structurally related phenylacetamide and 2-phenylaminophenylacetic acid derivatives.
A study on phenylacetamide derivatives revealed that the nature and position of substituents on the phenyl ring are critical for their cytotoxic effects against various cancer cell lines, including MDA-MB468, PC12, and MCF7. For instance, a derivative bearing a para-nitro group exhibited strong cytotoxic effects against MDA-MB48 cells. Another derivative was found to be highly effective against cancer cells by triggering apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase 3 activity.
Furthermore, research on 2-phenylaminophenylacetic acid derivatives, a scaffold found in notable nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, has shown that structural modifications significantly impact cytotoxicity. The most lipophilic and brominated compound in one study was identified as the most cytotoxic.[1] This suggests that the presence of a bromine atom, such as in the bromomethyl group of our core structure, could contribute to enhanced cytotoxic activity.
Comparative Cytotoxicity Data of Related Phenylacetic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide | 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 | |
| Phenylacetamide | 3c, 3d | MCF-7 | 0.7 ± 0.08, 0.7 ± 0.4 | |
| Phenylacetamide | 3j (para-nitro) | MDA-MB468 | 0.76 ± 0.09 | |
| Quinazoline Carboxylic Acid | 6e | T-24 | 257.87 | [2] |
| Quinazoline Carboxylic Acid | 6e | MCF-7 | 168.78 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with many NSAIDs belonging to this chemical class. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[3]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione) in a suitable buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Signaling Pathway of COX-Mediated Inflammation
Caption: COX-mediated inflammatory signaling pathway and the inhibitory action of NSAIDs.
Enzyme Inhibition: A Broader Perspective
Beyond COX enzymes, phenylacetic acid derivatives have the potential to inhibit other enzymes implicated in various diseases. The specific chemical features of this compound, particularly the reactive bromomethyl group, make it an interesting candidate for targeting enzymes with nucleophilic residues in their active sites.
For instance, the palmitate analog 2-bromopalmitate (2-BP) is a known inhibitor of protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), enzymes involved in protein S-acylation.[4] This inhibition is thought to occur through the formation of a covalent bond with the enzyme. Similarly, the bromomethyl group in our scaffold could potentially act as an electrophile, reacting with cysteine or other nucleophilic residues in the active sites of various enzymes.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.
-
Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric).
-
Assay Buffer Optimization: Determine the optimal buffer conditions (pH, ionic strength) for enzyme activity.
-
Compound Dilution: Prepare a serial dilution of the test compounds.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the test compounds for a specific duration to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the signal change over time using a suitable plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
Logical Flow for Enzyme Inhibitor Discovery
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with potential applications in oncology and inflammatory diseases. The available data on related structures strongly suggest that modifications to the phenylacetic acid core can lead to potent and selective biological activities. The presence of the bromomethyl group offers a unique chemical handle that can be exploited for targeted covalent inhibition of enzymes.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. A comprehensive screening against a panel of cancer cell lines and key inflammatory enzymes would provide a clearer picture of their therapeutic potential. Detailed structure-activity relationship studies will be crucial for optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
References
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El-Sayed, M. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(15), 4933. [Link]
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Welstead Jr, W. J., et al. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of medicinal chemistry, 25(4), 446-451. [Link]
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Al-Ostoot, F. H., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
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Poon, G. K. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
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Yancheva, D., et al. (2015). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chimica Slovenica, 62(3), 689-699. [Link]
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Reddy, T. S., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 14(6), 116-125. [Link]
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van de Sande, W. W. J., et al. (2020). Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. PLoS neglected tropical diseases, 14(11), e0008834. [Link]
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Aksenov, A. V., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Sciety. [Link]
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Tran, T. T. H., et al. (2022). Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. Journal of fungi, 8(6), 633. [Link]
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A Senior Application Scientist's Guide to Fluorescent Labeling: A Head-to-Head Comparison of Conjugation Chemistries and Fluorophore Performance
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling. The selection of a fluorescent label is a critical decision that dictates the sensitivity, specificity, and ultimate success of a vast array of applications, from cellular imaging to quantitative bioassays.
This guide will depart from a simple catalog of dyes. Instead, we will delve into the fundamental principles of fluorescent probe design, dissecting the two core components: the fluorophore (the engine of fluorescence) and the reactive moiety (the chemical anchor). We will begin by examining the role of a specific chemical scaffold, 2-(3-(Bromomethyl)phenyl)acetic acid , to illustrate the principles of conjugation chemistry before expanding to a head-to-head comparison of the industry's most prevalent and powerful fluorophore families. Our focus will be on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Part 1: Understanding the Labeling Reagent - The Case of this compound
At first glance, a molecule like this compound might be mistaken for a fluorescent label. However, its true role is that of a bifunctional linker or precursor in the synthesis of more complex probes. It is not a fluorophore itself but provides the chemical "handles" for conjugation.
Let's dissect its structure:
-
Bromomethyl Group (-CH₂Br): This is a reactive benzyl bromide. Benzyl halides are effective alkylating agents, readily reacting with nucleophiles like thiols (from cysteine residues in proteins) or amines under specific conditions. This functionality allows for covalent attachment to a biomolecule.
-
Carboxylic Acid Group (-COOH): This group can be activated (e.g., to form an N-hydroxysuccinimide [NHS] ester) to react with primary amines (from lysine residues or the N-terminus of a protein).
Therefore, this molecule serves as a foundational piece for building a probe, but it lacks the extensive conjugated π-electron system required to absorb and emit light in the visible spectrum. This distinction is crucial: the choice of reactive group dictates how and where you label, while the choice of fluorophore dictates the optical performance.
Part 2: The Workhorses of Fluorescence - A Comparative Analysis
The true value of a fluorescent probe lies in the photophysical properties of its fluorophore. We will now compare the major classes of fluorescent dyes used in biological research, focusing on their performance, chemical properties, and ideal applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorophore is a multi-parameter decision. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted fluorescence), and photostability. The product of the extinction coefficient and quantum yield gives a theoretical measure of the dye's brightness .[1]
| Fluorophore Class | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Key Strengths & Weaknesses |
| Fluoresceins | FITC | ~495 | ~520 | ~75,000 | ~0.85 | 63,750 | Strengths: High quantum yield, cost-effective. Weaknesses: Prone to photobleaching, pH-sensitive fluorescence.[2][3][4] |
| Rhodamines | TRITC | ~550 | ~575 | ~85,000 | ~0.2-0.5 | 17,000-42,500 | Strengths: Brighter and more photostable than FITC, less pH sensitive.[2] Weaknesses: Can be prone to self-quenching at high labeling densities. |
| Cyanines | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 22,500 | Strengths: High extinction coefficient, good for FRET with Cy5.[2][5][6] Weaknesses: Moderate quantum yield. |
| Cyanines | Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | 67,500 | Strengths: High extinction coefficient, emits in the far-red (low autofluorescence), excellent for multiplexing.[2][5][6] Weaknesses: Sensitive to electronic environment.[6] |
| Alexa Fluor™ Dyes | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | 65,320 | Strengths: Excellent photostability, high brightness, pH insensitive, good water solubility.[7][8][9] Weaknesses: Higher cost. |
Note: Quantum yield and extinction coefficient can vary based on conjugation and solvent conditions.[2] Brightness is a simplified metric for comparison.
In-Depth Fluorophore Family Breakdown
1. Fluoresceins (e.g., FITC) Fluorescein isothiocyanate (FITC) is a classic green-emitting fluorophore and a derivative of fluorescein.[3][4] It reacts with primary amines on proteins to form a stable thiourea bond.[3][10]
-
Expert Insight: While cost-effective, FITC's utility is limited by its rapid photobleaching and the pH sensitivity of its fluorescence, which can lead to signal instability in acidic cellular compartments.[3][4][10] It is best suited for applications like flow cytometry where sample illumination is brief.[3][11]
2. Rhodamines (e.g., TRITC, Rhodamine Red-X) Rhodamines are a class of xanthene dyes known for their brightness and improved photostability over fluoresceins.[2][12][13] They are often functionalized with isothiocyanate (TRITC) or NHS-ester groups for amine-reactive labeling.[14]
-
Expert Insight: The rigid xanthene core of rhodamines contributes to their high quantum yield and photostability.[14] They are excellent choices for fluorescence microscopy but be mindful of potential aggregation and self-quenching if you over-label your protein.
3. Cyanine Dyes (Cy Dyes) The cyanine (Cy) family, which includes popular dyes like Cy3 (greenish-yellow) and Cy5 (far-red), belongs to the polymethine group.[5][6] Their spectral properties are tuned by the length of the polymethine chain connecting two nitrogen-containing heterocycles.[][16]
-
Expert Insight: The major advantage of the Cy dye family is the spectral breadth, enabling robust multiplexing. Cy5, in particular, is invaluable as its emission in the far-red region of the spectrum minimizes interference from cellular autofluorescence.[5][6] For aqueous applications, always choose sulfonated Cy dyes, which have enhanced water solubility and reduced aggregation.[5][]
4. Alexa Fluor™ Dyes The Alexa Fluor™ family represents a significant advancement in fluorophore chemistry. These dyes are typically sulfonated derivatives of coumarin, xanthene (like fluorescein and rhodamine), and cyanine dyes.[8][9] This sulfonation makes them negatively charged and highly water-soluble, which prevents aggregation and improves conjugation efficiency.[8][9]
-
Expert Insight: Alexa Fluor™ dyes are engineered for superior performance. For example, Alexa Fluor™ 488 is a functional equivalent to FITC but is significantly more photostable and its fluorescence is independent of pH.[9] While they come at a premium cost, their reliability and brightness often lead to higher quality data and reduce the need for repeat experiments, providing long-term value.[7][18]
Part 3: Experimental Protocols and Workflows
Scientific integrity demands reproducible and well-understood protocols. Here, we provide a detailed methodology for a common labeling procedure and a key characterization assay.
Protocol 1: Covalent Labeling of an Antibody with an Amine-Reactive NHS-Ester Dye
This protocol describes the labeling of primary amines (lysine residues) on an IgG antibody.
Causality: The reaction is performed in a slightly alkaline buffer (pH 8.0-8.5) because the target primary amines must be deprotonated to act as effective nucleophiles, attacking the NHS-ester group of the dye.
Caption: Workflow for antibody labeling with an amine-reactive dye.
Step-by-Step Methodology:
-
Protein Preparation: Start with a purified antibody solution (e.g., 1-5 mg/mL) in a buffer free of primary amines (e.g., Tris or glycine). Phosphate-buffered saline (PBS) is ideal.
-
Buffer Exchange: Exchange the antibody into a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be done via dialysis or using a desalting spin column. This step is critical to remove interfering substances and establish the optimal pH for the reaction.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A 10- to 20-fold molar excess is a common starting point. Add the dye dropwise while gently stirring to prevent precipitation.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted free dye. Size-exclusion chromatography is the preferred method as it is fast and efficient. Extensive dialysis can also be used.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The optimal DOL is typically between 2 and 7 for an antibody to avoid quenching.
-
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of a fluorophore's emission efficiency and is determined relative to a known standard.[19][20]
Causality: This method relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is linearly proportional to the amount of light absorbed. By comparing the slope of this relationship for an unknown sample to that of a standard with a known quantum yield, the unknown's quantum yield can be calculated.
Caption: Workflow for relative quantum yield determination.
Step-by-Step Methodology:
-
Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.60, for blue-emitting dyes).[19]
-
Prepare Solutions: Prepare a series of dilutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to maintain a linear relationship between absorbance and fluorescence.
-
Measure Absorbance: Record the absorbance spectrum for each dilution and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each dilution, ensuring you use the same excitation wavelength for all samples.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (Gradient) of the resulting straight line for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Φ_std is the quantum yield of the standard, Grad is the slope from the plot, and η is the refractive index of the solvent (if different solvents are used, otherwise this term is 1).
-
Part 4: Conclusion and Future Outlook
The field of fluorescence is not static. While classic dyes like FITC and rhodamine laid the groundwork, modern fluorophores like the Alexa Fluor™ and Cyanine families offer unprecedented performance in terms of brightness, stability, and spectral diversity.[7][] The initial query regarding this compound highlights a critical concept: the power of a fluorescent probe comes from the synergistic combination of a highly reactive conjugation moiety and a high-performance fluorophore.
As a senior application scientist, my final recommendation is to choose your label based on the demands of your application. For routine, brief-exposure experiments, a classic dye may suffice. However, for demanding applications like super-resolution microscopy, long-term live-cell imaging, or quantitative multiplex assays, investing in a modern, photostable, and bright fluorophore is paramount to generating high-quality, reproducible data. Always ground your choice in a thorough understanding of the photophysical properties and the underlying conjugation chemistry.
References
- Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins.Journal of the American Chemical Society.
- Cyanine Dyes.
- Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjug
- Alexa Fluor series fluorescent dyes and equivalents.AxisPharm.
- Synthesis and applications of Rhodamine derivatives as fluorescent probes.Royal Society of Chemistry.
- Alexa Fluor - Wikipedia.Wikipedia.
- Cyanine - Wikipedia.Wikipedia.
- A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability.Benchchem.
- Applic
- Cyanine Dyes (Cy3 and Cy5) for RNA Labeling.BOC Sciences.
- FITC (Fluorescein Isothiocyanate).
- Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3.BOC Sciences.
- Fluorescein isothiocyan
- Fluorescein isothiocyan
- Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects.Chemical Society Reviews (RSC Publishing).
- Alexa Fluor Brand Overview.Thermo Fisher Scientific - MS.
- Rhodamine B Fluorescent Labeling.LifeTein Peptide Blog.
- Differences Between Cy3 and Cy5.OmiChem.
- Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3.Thermo Fisher Scientific.
- Selecting Fluorescent Dyes.Nikon Imaging Center.
- Quantum yield - Wikipedia.Wikipedia.
- Fluorescence Quantum Yields—Methods of Determination and Standards.
- Ethyl 2-(3-(bromomethyl)phenyl)
- 118647-53-3|this compound.BLDpharm.
- CAS No. 118647-53-3, this compound.001CHEMICAL.
- 4-(Bromomethyl)phenylacetic acid 95 13737-36-5.Sigma-Aldrich.
- 3-(Bromomethyl)phenylacetic acid | 118647-53-3.ChemicalBook.
- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.MedChemExpress.
- 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3.Sunway Pharm Ltd.
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A Senior Application Scientist's Guide to Mechanistic Validation: Isotopic Labeling with 2-(3-(Bromomethyl)phenyl)acetic acid
Introduction: Beyond 'What' to 'How' in Reaction Mechanisms
In the landscape of drug development and chemical biology, understanding the precise mechanism of action is paramount. It is the difference between a promising lead and a clinical candidate. While many techniques can identify the products of a reaction, isotopic labeling stands out as a definitive method to elucidate the pathway—the intricate dance of atoms and electrons—from reactant to product.[1][2][3] This technique involves replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[1][2] By tracking the position of these isotopic "beacons" in the final products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can construct a verifiable map of bond-forming and bond-breaking events.[1][4][5]
This guide provides an in-depth technical comparison of 2-(3-(bromomethyl)phenyl)acetic acid as a probe for such studies. We will explore the causality behind its design, compare it to relevant alternatives, and provide actionable, self-validating protocols for its application.
The Probe in Focus: this compound
This compound is a bifunctional organic molecule featuring a reactive benzylic bromide and a carboxylic acid moiety.[6][7][8]
-
The Reactive Center: The bromomethyl group (-CH₂Br) serves as a potent electrophile. The bromine atom is an excellent leaving group, and the adjacent phenyl ring stabilizes the incipient carbocation or the transition state of an Sₙ2 reaction. This makes it highly effective for covalently modifying nucleophilic species, such as the thiol groups of cysteine residues in proteins or other soft nucleophiles.[9]
-
The Modulating Moiety: The acetic acid group provides aqueous solubility, a critical feature for biological experiments. It also offers a potential handle for further chemical modification if required.
-
The meta-Substitution Pattern: The placement of the bromomethyl and acetic acid groups at positions 1 and 3 of the phenyl ring is a deliberate design choice. This meta arrangement imparts specific steric and electronic properties that differ from its more common para-isomer, potentially offering unique selectivity for targets with constrained active sites.
The true power of this molecule is realized when it is isotopically labeled. Incorporating a stable isotope, such as ¹³C, into the bromomethyl carbon (-¹³CH₂Br) creates a precise tracer for the alkylation event.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a labeling reagent is not arbitrary; it is dictated by the specific mechanistic question at hand. Here, we compare this compound with its regioisomeric alternative and a different class of electrophilic probes.
| Feature | This compound | 4-(Bromomethyl)phenyl)acetic acid | N-phenyl-2-iodoacetamide |
| Reactivity | High (Benzylic Bromide) | High (Benzylic Bromide) | Moderate (α-iodo amide) |
| Nucleophile Selectivity | Prefers soft nucleophiles (e.g., Thiols, Thioethers) | Prefers soft nucleophiles (e.g., Thiols, Thioethers) | Primarily targets Thiols |
| Steric Profile | Asymmetric, meta-substitution may probe specific binding pockets. | Symmetric, linear profile. May have different accessibility. | Less sterically demanding near the reactive center. |
| Synthetic Accessibility (¹³C labeled) | Moderate. Requires multi-step synthesis from a labeled precursor. | Moderate. Similar synthetic routes apply.[10][11] | High. Can be synthesized from labeled iodoacetic acid. |
| Analytical Signature (MS) | Clear mass shift of +1 Da for each ¹³C label incorporated. | Clear mass shift of +1 Da for each ¹³C label incorporated. | Clear mass shift of +1 Da for each ¹³C label incorporated. |
| Key Advantage | Unique stereoelectronic profile for probing distinct chemical environments. | More commonly available precursor for synthesis.[9][12][13] | High specificity for cysteine residues. |
| Potential Limitation | Can potentially react with other nucleophiles (e.g., histidine, methionine) at a slower rate. | Similar reactivity profile to the meta-isomer, but lacks its unique steric probe potential. | Less reactive than benzylic halides. |
Causality in Probe Selection: Why choose the meta-isomer? In drug development, a target protein may have a binding pocket where a linear molecule like the para-isomer cannot fit, or where the specific electronic distribution of the meta-isomer is required for optimal interaction. Using isotopically labeled versions of both isomers can definitively prove which one engages the target and how, providing invaluable structure-activity relationship (SAR) data.
Experimental Workflows & Protocols
A robust mechanistic study follows a logical progression from probe synthesis to final analysis. The protocols described below are designed to be self-validating, where the final analytical data provides unambiguous confirmation of the experimental outcome.
Workflow Overview
The following diagram illustrates the end-to-end process for a typical isotopic labeling experiment.
Caption: Experimental workflow for mechanistic validation using a ¹³C-labeled probe.
Protocol 1: Synthesis of [methylene-¹³C]-2-(3-(Bromomethyl)phenyl)acetic acid
This protocol is a conceptual outline and should be adapted and optimized by a qualified synthetic chemist.
Objective: To synthesize the title compound with a ¹³C label at the benzylic methylene position, which is the site of reaction.
Materials:
-
2-(3-(¹³C-methyl)phenyl)acetic acid (custom synthesis required)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(3-(¹³C-methyl)phenyl)acetic acid (1.0 eq) in CCl₄.
-
Addition of Reagents: Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or incandescent light to initiate the radical reaction.[10] The causality here is that light provides the energy to homolytically cleave the AIBN initiator, starting the radical chain reaction required for benzylic bromination.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR. The disappearance of the methyl singlet and the appearance of a new methylene singlet indicate product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final isotopically labeled probe.
-
Characterization: Confirm the structure and isotopic incorporation via ¹H NMR, ¹³C NMR (expect a significantly enhanced signal for the -¹³CH₂Br carbon), and high-resolution mass spectrometry (HRMS).
Protocol 2: Model Labeling Experiment with a Cysteine Peptide
Objective: To react the ¹³C-labeled probe with a model nucleophile and confirm covalent modification via mass spectrometry.
Materials:
-
[methylene-¹³C]-2-(3-(Bromomethyl)phenyl)acetic acid (from Protocol 1)
-
Model peptide (e.g., Gly-Cys-Gly)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system for purification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the labeled probe in DMSO. Prepare a 1 mM stock solution of the Gly-Cys-Gly peptide in PBS.
-
Reaction: In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the probe solution (final concentrations: ~0.9 mM peptide, ~1.0 mM probe). Incubate at room temperature for 1 hour.
-
Quenching: The reaction is self-quenching as the electrophilic probe is consumed. For analysis, stop the reaction by adding 1 µL of TFA.
-
Analysis by LC-MS: Directly inject an aliquot of the reaction mixture into the LC-MS system.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient from 5% to 95% B over 15-30 minutes.
-
MS Detection: Operate in positive ion mode, scanning a mass range that covers both the starting peptide and the expected labeled product.
-
Trustworthiness through Self-Validation: The validity of this protocol rests on the clarity of the MS data. A successful reaction will show a new peak in the chromatogram corresponding to the peptide-probe adduct. The mass spectrum of this peak will show a molecular ion that is exactly the mass of the original peptide plus the mass of the [¹³C]-probe fragment. This provides incontrovertible proof of covalent modification.[14][15]
Interpreting the Results: A Clear Mechanistic Picture
The diagram below illustrates the expected outcome of the labeling experiment.
Caption: Logical diagram of the reaction and expected mass spectrometry result.
Upon analysis, the mass of the product confirms the addition. For example:
-
Mass of Gly-Cys-Gly = 235.07 g/mol
-
Mass of [¹³C]-probe fragment (-HBr) = 150.06 g/mol (C₈¹³CH₈O₂)
-
Expected Adduct Mass = 385.13 g/mol
Finding a species with this exact mass validates the proposed covalent modification mechanism. Further fragmentation by MS/MS can pinpoint the cysteine residue as the exact site of modification.
Conclusion
Isotopic labeling is an indispensable tool for rigorous mechanistic investigation.[3][4] this compound, particularly in its isotopically labeled form, serves as a sophisticated probe to explore covalent interactions. Its unique meta-substitution pattern provides an alternative to more common linear probes, enabling researchers to investigate structure-activity relationships with greater nuance. By following validated, step-by-step protocols from synthesis to analysis, researchers can generate unambiguous data, turning mechanistic hypotheses into confirmed pathways and accelerating the journey from discovery to application.
References
-
Title: Isotopic labeling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments Source: ACS Publications URL: [Link]
-
Title: Isotopic labelings for mechanistic studies Source: PubMed URL: [Link]
-
Title: Multiple isotopic labels for quantitative mass spectrometry Source: PMC - NIH URL: [Link]
-
Title: Stable isotope labelling methods in mass spectrometry-based quantitative proteomics Source: PubMed URL: [Link]
-
Title: How Are Isotopes Used In Research? Source: YouTube URL: [Link]
-
Title: Isotopic labelling in the study of organic and organometallic mechanism and structure: An account Source: ResearchGate URL: [Link]
-
Title: Isotopic labeling Source: Slideshare URL: [Link]
-
Title: A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: ACS Measurement Science Au URL: [Link]
-
Title: Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks Source: PubMed Central URL: [Link]
-
Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Source: PubMed URL: [Link]
-
Title: CAS No. 118647-53-3, this compound Source: 001CHEMICAL URL: [Link]
-
Title: An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters Source: PMC - NIH URL: [Link]
-
Title: Core-Labeling (Radio) Synthesis of Phenols Source: PMC - NIH URL: [Link]
- Title: A kind of preparation method to bromomethyl phenylacetic acid Source: Google Patents URL
-
Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]
- Title: Covalent modification of biological macromolecules Source: Google Patents URL
-
Title: A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation Source: Sciencemadness.org URL: [Link]
-
Title: Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids Source: PMC - NIH URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
